molecular formula C13H18N2O2 B1520570 Methyl 4-(3-methylpiperazin-1-yl)benzoate CAS No. 1131622-65-5

Methyl 4-(3-methylpiperazin-1-yl)benzoate

Cat. No.: B1520570
CAS No.: 1131622-65-5
M. Wt: 234.29 g/mol
InChI Key: NHABNVYVQXLSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-methylpiperazin-1-yl)benzoate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(3-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)12-5-3-11(4-6-12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHABNVYVQXLSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661070
Record name Methyl 4-(3-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131622-65-5
Record name Methyl 4-(3-methyl-1-piperazinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131622-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(3-methylpiperazin-1-yl)benzoate and its Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating a Complex Chemical Landscape

In the field of medicinal chemistry, precision in molecular architecture is paramount. The compound class of piperazinyl-substituted benzoates serves as a cornerstone for the synthesis of numerous biologically active molecules. This guide focuses on the specific chemical entity, Methyl 4-(3-methylpiperazin-1-yl)benzoate .

Initial investigation into this exact molecule reveals a notable scarcity of direct scientific literature, experimental data, and a dedicated CAS number. This suggests it is either a novel or sparsely documented compound. However, the core scaffold is of significant interest and is closely related to several well-characterized and commercially important analogues. Misidentification between these closely related structures is common and can have significant implications for research and development.

This guide will first define the precise structure of the topic molecule and then provide a comprehensive, in-depth analysis of its most relevant and often-confused structural analogues. By examining their synthesis, properties, and applications, we aim to provide a thorough and practical understanding of this vital chemical family, empowering researchers to navigate its complexities with confidence.

The Target Molecule vs. Its Common Analogues

The defining feature of This compound is the direct attachment of the nitrogen at position 1 of the 3-methylpiperazine ring to the 4th position of the methyl benzoate ring.

This guide will focus on providing concrete data for the well-documented analogues to build a robust understanding of the chemical class as a whole.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. The following tables summarize the key identifiers and available property data for the primary molecule of interest (theoretically) and its key analogues.

Table 1: Core Chemical Identifiers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Not AvailableC₁₃H₁₈N₂O₂234.30
Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate914349-83-0C₁₄H₂₀N₂O₂248.32[1]
Methyl 4-(piperazin-1-yl)benzoate163210-97-7C₁₂H₁₆N₂O₂220.27[2]
4-(4-Methylpiperazin-1-yl)benzoic acid*86620-62-4C₁₂H₁₆N₂O₂220.27[3]

*Note: Data for the carboxylic acid analogue is often more readily available and is included for its relevance in synthesis.

Table 2: Physicochemical Properties of Analogues

PropertyMethyl 4-(piperazin-1-yl)benzoate (CAS 163210-97-7)
Melting Point 104-105 °C[2]
Boiling Point (Predicted) 377.1 ± 27.0 °C[2]
Density (Predicted) 1.125 ± 0.06 g/cm³[2]
pKa (Predicted) 8.81 ± 0.10[2]
LogP (XLogP3) 1.27660[2]

The predicted properties suggest that these compounds are stable solids at room temperature with moderate solubility in organic solvents and limited solubility in water, consistent with their use as intermediates in organic synthesis.

Section 2: Synthesis and Methodologies

The synthesis of aryl-piperazine derivatives is a well-established field in organic chemistry. While a specific protocol for the target molecule is not published, a plausible synthetic route can be designed based on modern cross-coupling reactions. Furthermore, established protocols for key analogues provide a validated blueprint for their preparation.

Proposed Synthesis of this compound

The most logical and efficient method for creating the direct N-aryl bond is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is the industry standard for forming carbon-nitrogen bonds.

Reaction Scheme: Methyl 4-bromobenzoate + 2-Methylpiperazine → this compound

G reagents Reagents: - Methyl 4-bromobenzoate - 2-Methylpiperazine catalyst Catalyst System: - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP, Xantphos) - Base (e.g., NaOtBu, Cs₂CO₃) reagents->catalyst Combine solvent Solvent: - Toluene or Dioxane catalyst->solvent Dissolve conditions Conditions: - Inert Atmosphere (N₂ or Ar) - Heat (80-110 °C) solvent->conditions Apply workup Workup & Purification: - Aqueous Wash - Extraction (e.g., EtOAc) - Column Chromatography conditions->workup Process product Final Product: This compound workup->product Isolate

Theoretical Protocol:

  • Reactor Setup: To a dry reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., Sodium tert-butoxide).

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add anhydrous solvent (e.g., Toluene), followed by Methyl 4-bromobenzoate and 2-Methylpiperazine.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Quenching & Extraction: Cool the reaction to room temperature, quench with water, and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Causality Insight: The choice of ligand and base is critical. Bulky electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the crucial reductive elimination step. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperazine nitrogen without competing in side reactions.

Validated Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

The synthesis of the direct precursor to the anti-cancer drug Imatinib is well-documented. This multi-step process typically involves the formation of the ester, which is then hydrolyzed.

Protocol based on established literature:

  • Step 1: Nucleophilic Substitution: A mixture of 4-(chloromethyl)benzoic acid, N-methylpiperazine, and an acid binding agent (e.g., sodium hydroxide or sodium carbonate) are reacted in a suitable solvent (e.g., water or methanol). The reaction is typically stirred at a moderately elevated temperature (e.g., 50-65 °C) for 1-2 hours.[4]

  • Step 2: Purification via Nanofiltration: The reaction mixture is cooled and processed through a nanofiltration membrane (molecular weight cut-off 200-300) to remove unreacted N-methylpiperazine and inorganic salts.[4] This is a green chemistry approach that avoids large-volume extractions.

  • Step 3: Salt Formation and Isolation: Hydrogen chloride gas is passed through the concentrated solution, causing the dihydrochloride salt of the product to precipitate as a white solid.[4]

  • Step 4: Final Isolation: The solid product, 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride, is isolated by centrifugation or filtration with high purity and yield.[4]

Expertise Insight: The use of nanofiltration in the patent literature highlights a process optimization for large-scale industrial synthesis. It demonstrates a move towards more environmentally benign and efficient purification methods compared to traditional crystallization or chromatography, which can be costly and generate significant waste.

Section 3: Applications in Drug Discovery and Research

The aryl-piperazine motif is a privileged scaffold in medicinal chemistry. Its prevalence stems from the unique properties the piperazine ring imparts to a molecule:

  • Increased Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly enhancing the aqueous solubility of the parent molecule—a critical factor for drug bioavailability.

  • Receptor Interaction: The nitrogen atoms can act as hydrogen bond acceptors, while the overall ring structure serves as a rigid spacer to correctly orient other pharmacophoric elements for optimal target binding.

  • Modulation of CNS Penetration: The piperazine moiety can be modified to either facilitate or hinder blood-brain barrier penetration, depending on the therapeutic goal.

Key Application: Imatinib Intermediate

The most prominent application of this chemical class is in the synthesis of Imatinib (Gleevec) , a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The key intermediate, 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid , is the direct precursor that is coupled with the pyrimidinyl-aniline core to form the final drug substance. A simple and efficient synthesis of this key intermediate has been a subject of extensive research to improve the overall efficiency of Imatinib production.[5]

G BenzoicAcid 4-((4-Methylpiperazin-1-yl)methyl) benzoic acid Coupling Amide Bond Formation BenzoicAcid->Coupling AmineCore N-(5-amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine AmineCore->Coupling Imatinib Imatinib (Gleevec) Coupling->Imatinib

Section 4: Safety, Handling, and Toxicology

Due to the lack of specific data for the target molecule, this section summarizes the known hazards for the most relevant analogues. Standard laboratory precautions should be taken when handling any of these compounds.

Table 3: GHS Hazard Information for Key Analogues

CompoundCASGHS Pictogram(s)Hazard Statements
4-(4-Methylpiperazin-1-yl)benzoic acid 86620-62-4GHS07H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
Methyl Benzoate (General Scaffold) 93-58-3GHS07H302: Harmful if swallowed

General Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[7]

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This information provides a baseline for safe handling, but a full, compound-specific risk assessment should always be performed before commencing any new experimental work.

Conclusion

While This compound remains an enigmatic molecule with limited public data, a deep dive into its core structure and closely related analogues provides invaluable insights for the research scientist. This guide has established a plausible synthetic pathway, contextualized its properties through validated data from its analogues, and highlighted the profound impact of this chemical scaffold in modern medicine, most notably in the synthesis of Imatinib. The principles of synthesis, the physicochemical characteristics, and the biological relevance discussed herein provide a comprehensive and actionable foundation for professionals working in drug discovery and chemical development. It is through this rigorous, comparative approach that we can confidently and safely innovate, even when faced with uncharted chemical territory.

References

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

  • Aaron Chemicals. Safety Data Sheet. [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

  • Lead Sciences. Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. [Link]

  • Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]

  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

  • Capot Chemical. MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. [Link]

Sources

An In-depth Technical Guide to CAS 914349-83-0: Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the chemical compound with CAS number 914349-83-0, identified as Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. This document is intended to serve as a valuable resource for professionals in research and development by consolidating available data and providing expert insights into its characteristics and potential utility.

Introduction and Structural Elucidation

Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate is a heterocyclic compound featuring a benzoate core structure linked to a 3-methylpiperazine moiety via a methylene bridge. The presence of both an ester functional group and a substituted piperazine ring suggests its potential as a versatile chemical intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

The structural arrangement, specifically the position of the methyl group on the piperazine ring (position 3), is a key identifying feature that distinguishes it from its isomers, such as the more commonly referenced 4-methylpiperazinyl analog which is a known precursor in the synthesis of the anticancer drug imatinib. The precise stereochemistry of the methyl-substituted chiral center is often not specified in commercial listings, implying that the material is typically supplied as a racemic mixture.

Caption: Molecular Structure of Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate

Physical and Chemical Properties

Comprehensive experimental data for this specific compound is not widely available in peer-reviewed literature. The following properties are aggregated from commercial supplier technical data sheets.[1] Researchers should consider these values as indicative and verify them experimentally for their specific applications.

PropertyValueSource
CAS Number 914349-83-0[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
Appearance Not specified (likely an oil or solid)-
Purity Typically ≥97%[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Note: Properties such as melting point, boiling point, and solubility in various solvents have not been consistently reported and should be determined empirically.

Synthesis and Characterization

While a specific, detailed synthesis protocol for CAS 914349-83-0 is not readily found in published literature, a general synthetic route can be proposed based on standard organic chemistry principles. The most probable synthetic pathway involves the reductive amination of methyl 4-formylbenzoate with 2-methylpiperazine.

Synthesis_Workflow reactant1 Methyl 4-formylbenzoate intermediate Imine Intermediate (transient) reactant1->intermediate Condensation reactant2 2-Methylpiperazine reactant2->intermediate Condensation product Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate (CAS 914349-83-0) intermediate->product reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->product Reduction

Caption: Proposed Synthesis Workflow

Hypothetical Experimental Protocol: Reductive Amination

This protocol is a generalized procedure and should be optimized for safety and yield.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-formylbenzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Amine: Add 2-methylpiperazine (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the stirring mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired product.

Characterization

The identity and purity of the synthesized compound should be confirmed using modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structural integrity, including the presence of the methyl group on the piperazine ring and the correct connectivity of the moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final product.

Applications in Research and Drug Development

Given the limited public information, the primary application of Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate appears to be as a chemical intermediate or building block for organic synthesis. Its structural motifs are relevant in medicinal chemistry for the following reasons:

  • Piperazine Core: The piperazine ring is a common scaffold in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.

  • Benzoate Group: The methyl benzoate moiety provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with other molecules.

  • Potential as a Scaffold: This compound could serve as a starting point for the synthesis of libraries of novel compounds to be screened for biological activity against various therapeutic targets.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 914349-83-0 is not widely available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical with unknown toxicological properties.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended by the supplier (2-8°C).[1]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate (CAS 914349-83-0) is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While there is a notable lack of extensive published data on its properties and applications, its structure suggests it is a useful building block for the creation of more complex molecules. Researchers are advised to perform their own characterization and safety assessments before use. This guide serves as a foundational resource, consolidating the available information and providing a framework for its scientific application.

References

  • This reference is intentionally left blank as no peer-reviewed articles were found for the specific compound.
  • Lead Sciences. Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. [Link]

Sources

Introduction: The Significance of the Methylpiperazine Benzoate Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of Methylpiperazine Benzoate Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its six-membered heterocyclic structure, with two opposing nitrogen atoms, provides a versatile framework that can be readily modified to fine-tune physicochemical properties such as solubility, lipophilicity, and basicity.[3][4] When combined with a benzoate moiety, the resulting methylpiperazine benzoate derivatives emerge as a class of compounds with significant therapeutic potential across diverse disease areas. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuropharmacological effects.[2][3]

The strategic importance of this scaffold lies in its ability to interact with multiple biological targets. The methylpiperazine group can serve as a key pharmacophore, establishing critical hydrogen bonds and ionic interactions within receptor binding pockets, while the substituted benzoate ring allows for extensive exploration of structure-activity relationships (SAR). Minor alterations to the substitution patterns on either part of the molecule can lead to profound differences in biological activity and target selectivity.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of methylpiperazine benzoate derivatives, grounded in field-proven experimental insights.

Core Synthetic Strategies and Rationale

The synthesis of methylpiperazine benzoate derivatives typically revolves around the formation of an amide or ester linkage between the two core moieties. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability. A common and robust approach involves the coupling of a benzoic acid derivative with N-methylpiperazine or a related intermediate.

A representative synthetic workflow is the coupling of a substituted benzoic acid with an aniline or phenyl piperazine that contains the methylpiperazine group.[5][6] This method offers high modularity. The key step is the amide bond formation, which requires an activating agent to convert the carboxylic acid into a more reactive species. The combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-Hydroxybenzotriazole (HOBt) is frequently employed for this purpose.[5][6] EDC facilitates the formation of an active O-acylisourea intermediate, which is then converted by HOBt into a less reactive but more stable active ester, minimizing side reactions and racemization.

G cluster_synthesis Generalized Synthetic Workflow Start 4-Hydroxybenzoate Derivative Intermediate1 Alkylation with 1-(3-chloropropyl)-4-methylpiperazine Start->Intermediate1 Intermediate2 Ester Hydrolysis (Base-catalyzed) Intermediate1->Intermediate2 O-Alkylation Intermediate3 4-[3-(4-methylpiperazin-1-yl)propoxy] benzoic acid Intermediate2->Intermediate3 Hydrolysis Coupling Amide Coupling (EDC, HOBt) Intermediate3->Coupling FinalProduct Final Methylpiperazine Benzoate Derivative Coupling->FinalProduct Aniline Substituted Aniline or Phenyl Piperazine Aniline->Coupling

Caption: Generalized workflow for the synthesis of methylpiperazine benzoate derivatives.

Biological Activities and Mechanistic Insights

Anticancer Activity

A significant body of research has focused on the anticancer potential of methylpiperazine benzoate derivatives.[5][6] These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including lung (A-549), colon (HCT-116), and pancreatic (MIAPaCa-2) carcinomas.[5]

Mechanism of Action: EGFR and Topoisomerase Inhibition

The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. One prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers.[6] By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling pathways responsible for cell growth and division.[6]

G cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Derivative Methylpiperazine Benzoate Derivative Derivative->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by methylpiperazine derivatives.

Another plausible mechanism is the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication.[7] Compounds that poison topoisomerase II trap the enzyme in a complex with cleaved DNA, leading to double-strand breaks and ultimately triggering apoptosis.[7]

Quantitative Data Summary

The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
A-11 A-549 (Lung)5.71Gefitinib16.56[6]
A-11 HCT-116 (Colon)4.26Gefitinib10.51[6]
A-11 MIAPaCa-2 (Pancreatic)31.36Gefitinib49.50[6]

Note: Compound A-11 is (4-(3-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone.[6]

Anti-inflammatory Activity

Certain piperazine derivatives have been evaluated for their ability to modulate inflammatory responses.[2][8] The anti-inflammatory potential is often assessed using in vivo models, such as the carrageenan-induced rat paw edema assay.[8] This model mimics the acute inflammatory response, allowing for the quantification of a compound's ability to reduce swelling. The mechanism likely involves the inhibition of pro-inflammatory mediators like cyclooxygenases (COX) or cytokines.

Neurotransmitter Receptor Modulation

The piperazine scaffold is a well-established pharmacophore for targeting central nervous system (CNS) receptors.[1] Derivatives have been shown to interact with a range of neurotransmitter receptors, including:

  • Serotonin (5-HT) receptors: Acting as agonists or antagonists, influencing mood and anxiety.[1]

  • Dopamine (D2/D3) receptors: Antagonism at these receptors is a hallmark of atypical antipsychotics.[1]

  • Histamine (H1) receptors: Antagonism leads to antihistaminic effects, useful in treating allergies.[1]

While research specifically on the benzoate derivatives in this context is less extensive, the potential for CNS activity represents a promising avenue for future investigation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of methylpiperazine benzoate derivatives is highly dependent on their chemical structure. SAR studies help elucidate the relationship between specific functional groups and pharmacological effects, guiding the rational design of more potent and selective compounds.[3]

Key insights from reported studies include:

  • Substitution on the Benzoate Ring: The position and nature of substituents on the phenyl ring of the benzoate moiety are critical. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly alter the electronic properties and binding affinity of the molecule.[7]

  • Piperazine Substituents: Modifications at the N4 position of the piperazine ring can influence selectivity and pharmacokinetic properties.

G cluster_sar Structure-Activity Relationship Logic Core Core Scaffold: Methylpiperazine Benzoate R1 R1 Group (Benzoate Ring) Core->R1 R2 R2 Group (Piperazine Ring) Core->R2 Mod1 Modify electronic properties (e.g., electron-donating/ withdrawing groups) R1->Mod1 Mod2 Alter steric bulk and lipophilicity R2->Mod2 Activity Biological Activity Mod1->Activity Impacts target binding Mod2->Activity Impacts selectivity & pharmacokinetics

Caption: Key factors influencing the structure-activity relationship (SAR).

Key Experimental Protocols

Protocol 1: General Synthesis of a Methylpiperazine Benzoate Derivative

This protocol outlines the amide coupling method.[5][6]

  • Reactant Preparation: Dissolve 1.0 equivalent of 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid in an anhydrous solvent such as tetrahydrofuran (THF).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1.2 equivalents of HOBt and 1.2 equivalents of EDC.HCl. Stir the mixture for 20-30 minutes to allow for the formation of the active ester. The use of HOBt is crucial to suppress side reactions.

  • Coupling: Add 1.1 equivalents of the desired substituted aniline or phenyl piperazine to the reaction mixture, followed by 2.0 equivalents of a non-nucleophilic base like triethylamine (TEA) to neutralize the generated HCl.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the final compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[5][6]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for measuring cell viability.[5][6]

  • Cell Seeding: Seed cancer cells (e.g., A-549, HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1 µM, 10 µM, 20 µM, 30 µM, 50 µM) in the appropriate cell culture medium.[5][6] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a positive control (e.g., Gefitinib), a vehicle control (e.g., DMSO), and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition using the formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_control - Abs_blank)] x 100.[5] Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Future Perspectives and Challenges

The field of methylpiperazine benzoate derivatives holds considerable promise, but several challenges remain. Future research should focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for cancer cells over healthy cells to minimize off-target toxicity.[7][9]

  • Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines.

  • Pharmacokinetic Optimization: Enhancing the absorption, distribution, metabolism, and excretion (ADME) properties to improve bioavailability and in vivo efficacy.

  • Exploring New Targets: Expanding the screening of these derivatives against other therapeutic targets, such as those involved in neurodegenerative diseases or microbial infections.[10]

Conclusion

Methylpiperazine benzoate derivatives represent a versatile and highly tractable chemical scaffold in drug discovery. Their demonstrated efficacy as anticancer agents, coupled with their potential for anti-inflammatory and CNS activity, underscores their therapeutic importance. Through rational design informed by rigorous SAR studies and a deep understanding of their mechanisms of action, this class of compounds provides a fertile ground for the development of novel, next-generation therapeutics. The experimental protocols and mechanistic insights detailed in this guide offer a robust framework for researchers aiming to explore and exploit the full potential of these promising molecules.

References

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). [Link]

  • Patel, R., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

  • Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

  • Serafin, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

  • (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. [Link]

  • (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Serafin, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Thomas, J. B., et al. (2002). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. National Institutes of Health. [Link]

  • Singh, S. K., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Role of Methyl 4-(3-methylpiperazin-1-yl)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(3-methylpiperazin-1-yl)benzoate is a highly functionalized heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry. Its structure, combining a substituted piperazine ring with a methyl benzoate moiety, presents a privileged scaffold that imparts desirable physicochemical properties to drug candidates. This guide provides a comprehensive technical overview of its synthesis, core applications, and the experimental workflows used to validate its utility. We will delve into its pivotal role as a key intermediate in the synthesis of targeted therapies, particularly in oncology as a scaffold for potent kinase inhibitors, and explore its growing importance in neuropharmacology for developing novel neuroprotective agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.

Introduction: The Piperazine Moiety as a Cornerstone of Medicinal Chemistry

The piperazine ring is one of the most ubiquitous N-heterocycles found in approved pharmaceuticals. Its prevalence stems from its unique combination of features: two basic nitrogen atoms that can be differentially functionalized, a stable six-membered ring conformation, and the ability to improve aqueous solubility and oral bioavailability. These properties make it an ideal scaffold for engaging with biological targets and optimizing pharmacokinetic profiles.

This compound represents a strategic evolution of this scaffold. It is not merely a piperazine derivative but a pre-functionalized, high-value intermediate. The methyl group on the piperazine ring provides chirality and steric influence, while the methyl benzoate group offers a reactive handle for amide bond formation, a cornerstone of medicinal chemistry synthesis. This guide aims to dissect the strategic value of this specific molecule, from its synthesis to its successful incorporation into high-impact therapeutic agents.

Chemical Profile and Synthetic Strategy

A thorough understanding of the molecule's properties and synthesis is fundamental to its application.

Chemical Properties
PropertyValueSource
IUPAC Name Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate[1]
CAS Number 914349-83-0[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
Purity Typically >97%[1]
Synthetic Strategy: Reductive Amination

The most efficient and common method for synthesizing this molecule and its analogs is through reductive amination. This one-pot reaction combines an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the target amine.

Causality in Experimental Design: The choice of reductive amination is deliberate. It avoids the harsher conditions and potential for over-alkylation associated with direct nucleophilic substitution using alkyl halides. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for imines over aldehydes and ketones and tolerates a wide range of functional groups, preventing unwanted side reactions. The solvent, dichloromethane (DCM), is chosen for its ability to dissolve both the organic precursors and the intermediate iminium salt, facilitating a clean reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 4-formylbenzoate

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add methyl 4-formylbenzoate (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Amine Addition: Add 1-methylpiperazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the intermediate iminium ion, which is the species that gets reduced.

  • Initiation of Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be purified by column chromatography on silica gel to yield this compound as a pure compound.

Visualization: Synthetic Workflow

G cluster_0 Reaction Phase cluster_1 Workup & Purification start Dissolve Methyl 4-formylbenzoate (1.0 eq) in DCM add_amine Add 1-Methylpiperazine (1.1 eq) & Acetic Acid (cat.) start->add_amine add_stab Add STAB (1.5 eq) portion-wise add_amine->add_stab react Stir at RT for 12-18h (Monitor by TLC/LC-MS) add_stab->react quench Quench with sat. NaHCO₃ react->quench separate Separate Organic Layer quench->separate extract Extract Aqueous Layer with DCM (2x) separate->extract wash_dry Combine, Wash with Brine, Dry over MgSO₄ extract->wash_dry concentrate Filter & Concentrate wash_dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

Core Application I: A Foundational Scaffold for Kinase Inhibitors in Oncology

The 4-((methylpiperazin-1-yl)methyl)benzoyl structural motif is a cornerstone in the design of tyrosine kinase inhibitors (TKIs). Its value was famously demonstrated in the structure of Imatinib, a revolutionary drug for chronic myeloid leukemia.

Case Study: The Imatinib Pharmacophore

Imatinib is an inhibitor of the Bcr-Abl tyrosine kinase.[2] The 4-((4-methylpiperazin-1-yl)methyl)benzamide fragment (formed after converting the methyl ester to an amide) is critical for its activity and drug-like properties.[3][4]

  • Solubilizing Group: The basic nitrogen of the piperazine ring is protonated at physiological pH. This positive charge dramatically increases the aqueous solubility of the otherwise large, hydrophobic molecule, which is essential for oral administration and distribution.

  • Target Engagement: This moiety occupies the solvent-exposed region of the ATP-binding pocket. While not forming direct hydrogen bonds with the kinase "hinge" region, it establishes key van der Waals interactions and contributes to the overall binding affinity.

  • Vector for SAR: The piperazine ring serves as a convenient point for modification to fine-tune properties like potency, selectivity, and metabolic stability.

Derivatives based on the this compound scaffold are actively being explored as inhibitors for other kinases, such as PI3Kα, a key target in various solid tumors.[5] The introduction of the methyl group at the 3-position of the piperazine ring can introduce conformational constraints and chirality, potentially leading to enhanced selectivity for the target kinase over off-target isoforms.

Visualization: Key Pharmacophoric Features

G Simplified pharmacophore of a Type II kinase inhibitor. cluster_0 Imatinib-like Kinase Inhibitor cluster_1 Target Kinase ATP Pocket hinge_binder Hinge-Binding Fragment (e.g., Pyrimidine) amide_linker Amide Linker hinge_binder->amide_linker Connects to hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket Group hydrophobic_pocket->amide_linker Connects to pocket Hydrophobic Pocket piperazine_moiety Methylpiperazinyl- methylbenzoyl Group (Solubility & Binding) amide_linker->piperazine_moiety Connects to solvent Solvent-Exposed Region

Caption: Key pharmacophoric elements of a typical tyrosine kinase inhibitor.

Core Application II: A Privileged Fragment in Neuropharmacology

Developing drugs for central nervous system (CNS) disorders is notoriously difficult, primarily due to the challenge of crossing the blood-brain barrier (BBB). The physicochemical properties of the piperazine scaffold often place it in a favorable chemical space for CNS penetration. Consequently, derivatives of this compound are emerging as promising candidates for neurodegenerative diseases like Alzheimer's.

Neuroprotective Properties and Multi-Target Approach

Alzheimer's disease is a multifactorial disorder, making a multi-target drug discovery approach highly attractive.[6] Benzothiazole-piperazine hybrids have demonstrated a compelling combination of activities relevant to Alzheimer's pathology:

  • Cholinesterase Inhibition: They can inhibit acetylcholinesterase (AChE), helping to restore acetylcholine levels in the brain, a mechanism used by current drugs like Donepezil.[6][7]

  • Anti-Amyloid Aggregation: These compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[6]

  • Neuroprotection Against Oxidative Stress: They can protect neurons from cell death induced by oxidative stressors like hydrogen peroxide (H₂O₂) or the Aβ peptide itself.[6][8]

The this compound scaffold provides an excellent starting point for designing such multi-target ligands.

Experimental Workflow: Screening for Neuroprotective Activity

A tiered screening cascade is essential to efficiently identify and validate neuroprotective compounds.

Causality in Experimental Design: The screening cascade begins with a broad cytotoxicity screen to eliminate compounds that are toxic on their own. The SH-SY5Y human neuroblastoma cell line is a common and robust model for initial neuroprotection assays because it is easy to culture and can be differentiated into a more neuron-like phenotype. Hydrogen peroxide (H₂O₂) is used as a general oxidative stressor, while oligomeric Aβ peptide is used as a disease-relevant stressor.[8][9] The MTT assay is a reliable, colorimetric method to quantify cell viability by measuring mitochondrial metabolic activity.[9]

Visualization: Neuroprotection Screening Cascadedot

G start Compound Library (Derivatives of Core Scaffold) step1 Tier 1: Cytotoxicity Screen (e.g., SH-SY5Y cells, 24h) start->step1 step2 Tier 2: In Vitro Neuroprotection Assay (Pre-treat with compound, then add stressor) step1->step2 Non-toxic compounds advance stressor1 Stressor A: H₂O₂ (General Oxidative Stress) step2->stressor1 stressor2 Stressor B: Oligomeric Aβ₁₋₄₂ (Disease-Relevant Stress) step2->stressor2 endpoint Endpoint Measurement: MTT Assay for Cell Viability stressor1->endpoint stressor2->endpoint analysis Data Analysis: Calculate EC₅₀ or % Protection endpoint->analysis hit Validated Hit Compound analysis->hit

Sources

An In-depth Technical Guide to (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride: A Key Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

(R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride (CAS No. 2230911-06-3) is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structurally defined (R)-enantiomer serves as a critical building block for the asymmetric synthesis of a variety of pharmacologically active molecules. The piperazine moiety is a common scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, stereochemical control, and analytical characterization of this important intermediate. Furthermore, it explores its applications in drug discovery, drawing on examples from related compounds to illustrate its utility in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex chiral molecules.

Physicochemical Properties

A summary of the known physicochemical properties of (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride is presented in Table 1. Data for the free base is also included for comparison where available.

PropertyValueSource
Chemical Name (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride[1]
CAS Number 2230911-06-3[1]
Molecular Formula C₁₄H₂₁ClN₂O₂[2]
Molecular Weight 284.78 g/mol [1]
Appearance White to off-white solid (predicted)[5]
Storage Sealed in dry, 2-8°C[6]

Synthesis and Stereochemical Control

The proposed synthetic pathway commences with a reductive amination reaction between methyl 4-formylbenzoate and (R)-2-methylpiperazine. (R)-2-methylpiperazine can be obtained through various asymmetric synthesis or resolution methods. The resulting product is then converted to its hydrochloride salt.

Proposed Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A Methyl 4-formylbenzoate D Reaction in Dichloromethane (DCM) A->D B (R)-2-Methylpiperazine B->D C Sodium Triacetoxyborohydride (Reducing Agent) C->D E (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate D->E Formation of (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate G Precipitation and Isolation E->G F HCl in Diethyl Ether F->G H (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride G->H Final Product

Caption: Proposed synthetic workflow for (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate

  • To a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add (R)-2-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

  • A white precipitate should form. Continue stirring at 0°C for an additional 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride.

Analytical Characterization

The stereochemical purity of (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (% ee).

Chiral HPLC Method for Enantiomeric Purity

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including piperazine derivatives.[9]

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Dissolve sample in mobile phase B Filter through 0.45 µm syringe filter A->B C Inject sample onto Chiralpak® IC column B->C D Isocratic elution with mobile phase C->D E UV Detection at 254 nm D->E F Integrate peak areas of (R) and (S) enantiomers E->F G Calculate enantiomeric excess (% ee) F->G

Caption: Workflow for chiral HPLC analysis.

Detailed Protocol for Chiral HPLC

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak® IC (or a similar polysaccharide-based chiral column), 250 x 4.6 mm, 5 µm.[9][10]

  • Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[10] The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: 35°C.[9][10]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.[9][10]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.

  • Standard and Sample Preparation: Prepare a standard solution of the racemic mixture and a solution of the (R)-enantiomer sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the racemic standard to determine the retention times of both enantiomers. Inject the (R)-enantiomer sample and record the chromatogram.

  • Data Processing: Integrate the peak areas for both the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Applications in Drug Discovery and Development

The primary utility of (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride is as a chiral building block in the synthesis of complex, high-value pharmaceutical compounds. The stereochemistry of drug molecules is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[9]

The piperazine scaffold is present in a wide array of drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[11] The methyl group at the 3-position of the piperazine ring introduces a chiral center that can be critical for specific interactions with biological targets.

Role as a Key Intermediate

A notable example of a structurally similar compound is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which is a key intermediate in the synthesis of the anticancer drug Imatinib.[12] This highlights the importance of the 4-((piperazin-1-yl)methyl)benzoate scaffold in the development of kinase inhibitors.

Furthermore, chiral 3-methylpiperazine derivatives have been explored in the synthesis of selective kappa opioid receptor antagonists and modulators of nicotinic acetylcholine receptors.[7][13] The specific (R)- or (S)-configuration at the methyl-substituted carbon can significantly influence receptor affinity and selectivity.[13]

G cluster_0 Starting Materials cluster_1 Multi-step Synthesis cluster_2 Final Product A (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride C Coupling Reactions A->C B Complex Scaffolds (e.g., heterocyclic systems) B->C D Functional Group Transformations C->D E Purification D->E F Chiral Active Pharmaceutical Ingredient (API) E->F

Caption: Role of the title compound in the synthesis of a chiral API.

Safety and Handling

Detailed toxicological data for (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride is not available. However, based on the safety data for structurally related piperazine derivatives, the following precautions should be observed:

  • General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

(R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride is a valuable and versatile chiral intermediate for the pharmaceutical industry. Its utility lies in its pre-defined stereochemistry, which allows for the efficient and controlled synthesis of enantiomerically pure active pharmaceutical ingredients. Understanding its synthesis, stereochemical integrity, and analytical characterization is essential for its effective application in drug discovery and development programs aimed at producing novel therapeutics with improved efficacy and safety profiles.

References

  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Comprehensive Review.
  • Chem-Impex. (n.d.). (R)-3-Methyl-2-ketopiperazine.
  • Chemsrc. (2025). (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Bide Pharmatech. (n.d.). CAS:2230911-06-3, Methyl (R)-4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride.
  • Benchchem. (n.d.). Synthesis routes of Methyl 4-(4-methylpiperazin-1-yl)benzoate.
  • Benchchem. (n.d.). (S)-3-Methylpiperazin-2-one.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.
  • National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
  • NTU Journal of Pure Sciences. (2022).
  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Lead Sciences. (n.d.). Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate.
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ChemBK. (n.d.). Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate Shanghai Macklin Biochemical Co., Ltd.
  • Molbase. (n.d.). methyl 4-[({4-[(4-chlorophenyl)methyl]piperazin-1-yl}imino)
  • Google Patents. (n.d.).
  • PubChem. (n.d.). Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate.
  • PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
  • ChemicalBook. (2025). METHYL 4-[(4-METHYLPIPERAZIN-1-YL)
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for New Journal of Chemistry.
  • Wikipedia. (n.d.).
  • MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
  • LGC Standards. (n.d.).

Sources

The Ascendancy of the 3-Methylpiperazine Scaffold: A Pharmacological Deep Dive for Drug Discovery Pioneers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-methylpiperazine moiety, a seemingly simple heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its unique stereochemical and physicochemical properties have propelled the development of a diverse array of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the pharmacological landscape of 3-methylpiperazine-containing compounds. We will dissect their synthesis, delve into intricate structure-activity relationships (SAR), and illuminate their mechanisms of action across key therapeutic areas, including oncology and neuroscience. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust experimental frameworks to accelerate the discovery of next-generation therapeutics built upon this privileged scaffold.

The 3-Methylpiperazine Core: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a ubiquitous feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The introduction of a methyl group at the 3-position introduces a chiral center, providing a critical handle for stereospecific interactions with biological targets, which can lead to enhanced potency and selectivity.[2] This strategic methylation also influences the conformational flexibility of the piperazine ring, allowing for fine-tuning of its presentation to target proteins.

The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, enabling the exploration of vast chemical space and the optimization of pharmacological activity.[1] As we will explore, the nature of the substituents at the N1 and N4 positions dictates the therapeutic application of the resulting compounds, leading to a remarkable diversity of biological activities.

Anticancer Applications: Targeting Proliferation and Survival

The 3-methylpiperazine scaffold has been extensively incorporated into novel anticancer agents, demonstrating significant efficacy against a wide range of human tumor cell lines.[3][4] These compounds often exert their effects through the modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis.[5]

Structure-Activity Relationships and Potency

Extensive research has elucidated key structural features that govern the anticancer activity of 3-methylpiperazine derivatives. For instance, in a series of vindoline-piperazine conjugates, it was found that substitution at the 17-position of vindoline with a piperazine moiety was more beneficial than at the 10-position.[3] Furthermore, N-alkyl linkers between the vindoline and piperazine moieties were more active than N-acyl analogs.[3] The nature of the substituent on the distal nitrogen of the piperazine ring is also critical, with moieties like N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl proving to be significantly more efficacious.[3]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various 3-methylpiperazine-containing compounds has been extensively evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[8] The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Vindoline-3-N-methylpiperazineHeLa9.36[3][4]
Vindoline-dimerSiHa2.85[3][4]
Vindoline conjugate 23MDA-MB-468 (Breast)1.00[3]
Vindoline conjugate 25HOP-92 (Non-small cell lung)1.35[3]
Compound A-11A-549 (Lung)5.71[6]
Compound A-11HCT-116 (Colon)4.26[6]
Compound 11 (2,5-DKP)A549 (Lung)1.2[9]
Compound 11 (2,5-DKP)HeLa0.7[9]
Quinoxalinyl–piperazine 30MDA-MB-231 (Breast)-[10]
PCCSNU-475 (Liver)6.98[5]
PCCSNU-423 (Liver)7.76[5]
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which 3-methylpiperazine-containing anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death.[5] For example, the compound (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) was shown to induce the intrinsic apoptosis pathway in human liver cancer cells. This was evidenced by a significant decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases 3/7 and 9.[5]

Furthermore, some derivatives have been shown to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation.[9][10] Compound 11, a 3,6-diunsaturated 2,5-diketopiperazine, was found to block cell cycle progression in the G2/M phase in both A549 and HeLa cells.[9]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The following protocol outlines a standard MTT assay for determining the cytotoxic effects of 3-methylpiperazine derivatives on cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Central Nervous System Applications: Modulating Neurotransmission

The 3-methylpiperazine scaffold is a key component in many centrally acting drugs, influencing a variety of neurotransmitter systems.[11][12] Its ability to cross the blood-brain barrier and interact with specific receptors makes it a valuable pharmacophore for the treatment of neurological and psychiatric disorders.

Targeting Opioid and Serotonin Receptors

Derivatives of 3-methylpiperazine have shown high affinity and selectivity for various G-protein coupled receptors (GPCRs), including opioid and serotonin receptors. For example, a series of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues were identified as potent and selective kappa opioid receptor antagonists.[13] In functional [³⁵S]GTPγS binding assays, many of these compounds displayed subnanomolar antagonist potencies (Ke values).[13]

Similarly, various 1,4-benzoxazin-3(4H)-one derivatives incorporating a 3-methylpiperazine moiety have been synthesized and shown to have high binding affinities for both 5-HT1A and 5-HT2A receptors, with Ki values in the low nanomolar range.[14] The functional activity of these compounds varied, with some acting as antagonists and others as partial agonists, highlighting the subtle influence of structural modifications on pharmacological outcomes.[14][15]

Quantitative Analysis of CNS Receptor Binding

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.

Compound/DerivativeReceptorBinding Affinity (Ki or Ke, nM)Functional ActivityReference
Phenoxybenzamide Analogue 11aKappa Opioid0.17 - 1.85 (Ke)Antagonist[13]
1,4-Benzoxazin-3(4H)-one derivative 3d5-HT1A1.25 - 54 (Ki)Potential Partial Agonist[14]
1,4-Benzoxazin-3(4H)-one derivative 3f5-HT1A1.25 - 54 (Ki)Antagonist[14]
MP 3022 Analogues5-HT1A4 - 54 (Ki)Differentiated[15]
SLV313hD2pA2 = 9.3Antagonist[11]
SLV313hD3pA2 = 8.9Antagonist[11]
SLV313h5-HT1ApEC50 = 9.0Agonist[11]
Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of 3-methylpiperazine derivatives for a specific CNS receptor.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest from either cultured cells or animal brain tissue.

  • Assay Buffer: Prepare an appropriate assay buffer containing ions and other components necessary for optimal receptor binding.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Synthesis of 3-Methylpiperazine Containing Compounds

The synthesis of 3-methylpiperazine derivatives can be achieved through various synthetic routes, often involving the alkylation or acylation of the piperazine nitrogens. A common strategy involves the use of a protected 3-methylpiperazine starting material, such as (S)-1-Boc-3-methylpiperazine, to ensure stereochemical control.[16]

General Synthetic Strategy

A versatile approach to a variety of N-substituted 3-methylpiperazine derivatives is outlined below.

Protocol: General Synthesis of N-Substituted 3-Methylpiperazine Derivatives

  • Alkylation of N-methylpiperazine: N-methylpiperazine can be alkylated using 1-bromo-3-chloropropane to yield 1-(3-chloropropyl)-4-methylpiperazine.[17]

  • O-alkylation: The resulting intermediate can then be reacted with a hydroxy-substituted aromatic compound, such as methyl 4-hydroxybenzoate, in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile.[17]

  • Hydrolysis: The ester group can be hydrolyzed using a base to yield the corresponding carboxylic acid.[17]

  • Amide Coupling: The carboxylic acid can then be coupled with various amines or anilines using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and Hydroxybenzotriazole (HOBt) to afford the final amide derivatives.[17]

Synthesis_Workflow A N-Methylpiperazine C 1-(3-chloropropyl)-4-methylpiperazine A->C Alkylation B 1-Bromo-3-chloropropane B->C E Methyl 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoate C->E O-alkylation D Methyl 4-hydroxybenzoate D->E F 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid E->F Hydrolysis H Final N-Arylbenzamide Derivative F->H Amide Coupling G Substituted Aniline G->H

Caption: General synthetic route for N-arylbenzamide derivatives of 3-methylpiperazine.

Pharmacokinetics and Toxicology

The inclusion of the 3-methylpiperazine moiety generally imparts favorable pharmacokinetic properties.[4] However, as with any chemical class, a thorough toxicological assessment is crucial. Piperazine derivatives have been reported to have stimulant effects, primarily through interactions with dopaminergic, noradrenergic, and serotoninergic systems.[18]

Reported toxic effects can include agitation, anxiety, tachycardia, and in some cases, seizures.[18] Metabolism is primarily mediated by cytochrome P450 enzymes, with potential for subsequent glucuronidation and/or sulfation.[18] It is important to note that the co-administration of different piperazine derivatives can lead to metabolic interactions, as they may inhibit each other's metabolism.[19]

The safety data sheet for N-methylpiperazine indicates that it is a flammable liquid and vapor, harmful in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled.[20] (S)-1-Boc-3-methylpiperazine is classified as causing skin and eye irritation and may cause respiratory irritation.[16] These data underscore the importance of proper handling and safety precautions when working with these compounds in a research setting.

Conclusion and Future Perspectives

The 3-methylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent properties, coupled with the vast potential for chemical diversification, have led to the development of potent and selective modulators of a wide range of biological targets. The continued exploration of this privileged structure, guided by a deep understanding of its pharmacological profile and structure-activity relationships, holds immense promise for addressing unmet medical needs in oncology, neuroscience, and beyond. Future research will likely focus on the development of even more selective and potent compounds with optimized pharmacokinetic and safety profiles, further solidifying the legacy of the 3-methylpiperazine core in medicinal chemistry.

References

  • Bíró, Z., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6599. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Jicha, G. A., et al. (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Chemical Neuroscience, 6(8), 1449–1460. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs, 21(6), 325. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. [Link]

  • Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1756-1788. [Link]

  • Ibrahim, M., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(14), 5369. [Link]

  • Ahmad, A., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1803. [Link]

  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. (2019).
  • Al-Rashida, M., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83. [Link]

  • Bíró, Z., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6599. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026). ACS Publications. [Link]

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]

  • Archer, J. R. P. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 416-428. [Link]

  • Structure of CNS active drugs bearing N‐methyl piperazine moiety. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). MDPI. [Link]

  • Chojnacka, K., et al. (2005). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Il Farmaco, 60(6-7), 535-546. [Link]

  • Novel tri-substituted thiazoles bearing piperazine ring: Synthesis and evaluation their anticancer activity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Mokrosz, M. J., et al. (1995). Structure-activity Relationship Studies of CNS Agents, Part 31: Analogs of MP 3022 With a Different Number of Nitrogen Atoms in the Heteroaromatic Fragment--New 5-HT1A Receptor Ligands. Archiv der Pharmazie, 328(3), 243-249. [Link]

  • Bioassays for anticancer activities. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Synthesis method of N-methylpiperazine. (2008).
  • N-Methylpiperazine Safety Data Sheet. (2020). Bond Chemicals Ltd. [Link]

  • Ibrahim, M., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(14), 5369. [Link]

  • Brito, A. F., et al. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]

  • Kappe, C. O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (n.d.). PubMed. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Methyl 4-(3-methylpiperazin-1-yl)benzoate: A Versatile Scaffold for Fragment-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has revolutionized the landscape of medicinal chemistry by offering a more efficient and intelligent approach to identifying high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD begins with small, low-molecular-weight compounds (<300 Da), or "fragments."[1] These fragments, due to their simplicity, can explore the surface of a biological target more effectively, often identifying small, druggable pockets and forming highly efficient, high-quality binding interactions. A successful fragment hit serves as an ideal starting point for optimization, where it can be "grown" or "linked" to develop a potent and selective drug candidate.[2]

The success of any FBDD campaign hinges on the quality and design of the fragment library.[3] An optimal fragment is not merely a binder; it must possess vectors for synthetic elaboration, allowing chemists to rapidly and systematically explore the surrounding chemical space. Methyl 4-(3-methylpiperazin-1-yl)benzoate emerges as an exemplary fragment, embodying the key principles of modern medicinal chemistry. It features a piperazine ring, a well-established "privileged scaffold" known to impart favorable pharmacokinetic properties, combined with strategically placed functional handles that enable divergent library synthesis.[4][5] This guide provides a comprehensive technical overview of this fragment, from its synthesis to its application in building diverse molecular libraries.

Core Fragment Analysis: Properties and Strategic Advantages

This compound is a bifunctional molecule designed for synthetic versatility. Its structure offers a unique combination of features that are highly advantageous for drug discovery programs.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.30 g/mol
IUPAC NameThis compound
LogP (Calculated)~1.5 - 2.0
Topological Polar Surface Area (TPSA)41.57 Ų

The strategic utility of this fragment is rooted in three core attributes:

  • The Privileged Piperazine Core: The piperazine heterocycle is a ubiquitous motif in approved drugs, prized for its ability to enhance aqueous solubility and metabolic stability. As a basic amine, it is often protonated at physiological pH, allowing it to form key ionic interactions with biological targets, such as the acidic residues in enzyme active sites.[5]

  • Stereochemical Complexity: The methyl group at the 3-position introduces a chiral center. This provides a three-dimensional exit vector that can be exploited to probe stereospecific interactions within a binding pocket, often leading to significant gains in potency and selectivity compared to its achiral analogue.

  • Orthogonal Synthetic Handles: The fragment possesses two distinct and chemically orthogonal reactive sites: the secondary amine of the piperazine ring and the methyl ester on the aromatic ring. This orthogonality is crucial as it allows for selective modification at one site while leaving the other intact, enabling a controlled, stepwise approach to library synthesis.

Synthesis of the Core Fragment

The most common and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically fluoride, from an activated aromatic ring by the nucleophilic secondary amine of 2-methylpiperazine.

G cluster_conditions Reaction Conditions Reactant1 Methyl 4-fluorobenzoate Product This compound Reactant1->Product SɴAr Reaction Reactant2 2-Methylpiperazine Reactant2->Product SɴAr Reaction Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMSO) Temp Heat (e.g., 100-120°C)

Caption: Synthetic pathway for the core fragment.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • Methyl 4-fluorobenzoate (1.0 eq.)

  • 2-Methylpiperazine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-fluorobenzoate, 2-methylpiperazine, and potassium carbonate.

  • Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Allow the mixture to cool to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and MS analysis.

Application in Divergent Library Synthesis

The true power of this fragment is realized in its application as a scaffold for library generation. The two reactive handles can be independently addressed to create a matrix of diverse analogues.

G cluster_path1 Pathway 1: Piperazine Derivatization cluster_path2 Pathway 2: Benzoate Derivatization Core Core Fragment This compound Amide Amide Coupling (R¹-COOH, HATU) Core->Amide Sulfonamide Sulfonylation (R¹-SO₂Cl, Base) Core->Sulfonamide Reductive Reductive Amination (R¹-CHO, NaBH(OAc)₃) Core->Reductive Hydrolysis Ester Hydrolysis (LiOH) Core->Hydrolysis Library Diverse Compound Library Amide->Library Sulfonamide->Library Reductive->Library Amide2 Amide Coupling (R²-NH₂, HATU) Hydrolysis->Amide2 Amide2->Library

Caption: Divergent synthesis workflow for library generation.

Protocol 1: Amide Coupling at the Piperazine N-H

This protocol allows for the introduction of diverse acyl groups onto the piperazine ring.

Materials:

  • This compound (1.0 eq.)

  • Desired Carboxylic Acid (R¹-COOH) (1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry vial, dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature for pre-activation.

  • Add a solution of this compound in a minimal amount of DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or preparative HPLC to obtain the desired amide.

Protocol 2: Derivatization via the Benzoate Handle

This two-step protocol transforms the methyl ester into a new amide linkage, introducing diversity at the opposite end of the molecule.

Step A: Saponification (Ester Hydrolysis)

Materials:

  • This compound (1.0 eq.)

  • Lithium Hydroxide (LiOH) monohydrate (2.0 eq.)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the starting fragment in the THF/water solvent mixture.

  • Add LiOH and stir the reaction at room temperature. Monitor the disappearance of the starting material by LC-MS (typically 2-4 hours).[7]

  • Upon completion, carefully acidify the reaction mixture to pH ~5-6 with 1N HCl. A precipitate of the product may form.

  • Extract the product with ethyl acetate. If the product has high aqueous solubility, saturation of the aqueous layer with NaCl may be required.

  • Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate, which is often used in the next step without further purification.

Step B: Amide Coupling with the Carboxylic Acid Intermediate

Procedure:

  • Using the carboxylic acid product from Step A as the starting material, follow the procedure outlined in Protocol 1 , substituting the starting fragment with a desired primary or secondary amine (R²-NH₂).

Conclusion

This compound is more than just a chemical building block; it is a strategically designed tool for modern drug discovery. Its inherent structural features—a privileged scaffold, stereochemical complexity, and orthogonal handles—provide a robust and efficient platform for the synthesis of diverse and sophisticated fragment libraries. The detailed protocols herein offer a validated roadmap for chemists to leverage this fragment's full potential, accelerating the journey from initial hit identification to the development of optimized lead candidates. By embracing such versatile fragments, research organizations can significantly enhance the productivity and innovative capacity of their drug discovery pipelines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 782222, Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. Retrieved from [Link]

  • Griffiths-Jones, C. M. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. Retrieved from [Link]

  • Alexandre, F. R., et al. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 8(3), 693-699. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15429161, Methyl 4-(piperazin-1-yl)benzoate. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(66), 38555-38580. Retrieved from [Link]

  • Giraud, A., et al. (2020). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters, 22(14), 5466-5471. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fragment-based drug discovery Themed collection. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. Retrieved from [Link]

  • The Organic Chemistry Channel - by Dr. Ramasamy. (2022, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. Retrieved from [Link]

  • Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Google Patents. (2013). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6828. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-20. Retrieved from [Link]

  • Ávila, R. M. D., et al. (2013). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103. Retrieved from [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

Sources

A-Technical-Guide-to-the-Synthesis-of-Methyl-4-(3-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(3-methylpiperazin-1-yl)benzoate is a key organic intermediate featuring the N-arylpiperazine scaffold. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as it is a core component in a wide array of pharmacologically active compounds.[1][2] The strategic placement of the 3-methyl group on the piperazine ring introduces a chiral center and specific steric and electronic properties that can be crucial for modulating biological activity.

This technical guide provides an in-depth review of the principal synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for two of the most powerful and widely adopted methods in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . The objective is to equip researchers with the foundational knowledge and practical insights required to successfully synthesize this and related N-arylpiperazine derivatives.

Core Synthetic Strategies

The formation of the critical aryl carbon-nitrogen (C-N) bond between the benzoate ring and the piperazine nitrogen is the central challenge in synthesizing the target molecule. The choice of strategy depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, enabling the direct displacement of a leaving group on an aromatic ring by a nucleophile.[3] This pathway is particularly effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4]

Causality and Mechanistic Insight:

In the context of our target molecule, the methyl ester group (-COOCH₃) on the benzoate ring acts as a moderate electron-withdrawing group. This electronic pull is crucial as it polarizes the C4-halide bond and helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.[4]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile, in this case, the N4 nitrogen of 2-methylpiperazine, attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the ester group.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion).

For SNAr reactions, the nature of the leaving group is critical. A highly electronegative leaving group, such as fluoride, is particularly effective at activating the ring for nucleophilic attack, making it the preferred choice for this reaction.[5][6]

Diagram 1: SNAr Reaction Pathway

SNAr pathway for target synthesis.

Field-Proven Experimental Protocol: SNAr Synthesis

This protocol is adapted from established procedures for the synthesis of analogous N-arylpiperazines.

  • Objective: To synthesize this compound via Nucleophilic Aromatic Substitution.

  • Materials:

    • Methyl 4-fluorobenzoate (1.0 equiv)

    • 2-Methylpiperazine (2.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Acetonitrile (CH₃CN) or Dimethyl sulfoxide (DMSO) as solvent

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask, add Methyl 4-fluorobenzoate (1.0 equiv), potassium carbonate (2.0 equiv), and the solvent (e.g., acetonitrile, approx. 5-10 mL per mmol of limiting reagent).

    • Begin stirring the suspension and add 2-methylpiperazine (2.2 equiv). The use of excess piperazine helps to drive the reaction to completion and can also act as a base.

    • Flush the flask with an inert gas (N₂ or Ar) and heat the mixture to reflux (for acetonitrile, ~82°C). If using DMSO, a temperature of 100-120°C is typically effective.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly versatile and efficient method that overcomes many limitations of traditional techniques.[7] It is particularly valuable for coupling amines with less reactive aryl halides (chlorides, bromides) or pseudohalides (triflates).[8]

Causality and Mechanistic Insight:

This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an aryl halide with an amine.[9] The choice of ligand, typically a bulky, electron-rich phosphine, is critical for the success of the reaction. The ligand stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.[10]

The catalytic cycle generally involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the methyl 4-halobenzoate, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The 2-methylpiperazine coordinates to the Pd(II) center. A base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ Active Catalyst ox_add Oxidative Addition Complex (Pd-II) pd0->ox_add Oxidative Addition amido Palladium Amido Complex (Pd-II) ox_add->amido Amine Coordination & Deprotonation amido->pd0 Reductive Elimination product Target Molecule amido->product aryl_halide Methyl 4-bromobenzoate aryl_halide->ox_add amine 2-Methylpiperazine + Base amine->amido

Catalytic cycle for C-N bond formation.

Field-Proven Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is based on general procedures for palladium-catalyzed aminations.[10][11]

  • Objective: To synthesize this compound via Buchwald-Hartwig amination.

  • Materials:

    • Methyl 4-bromobenzoate (1.0 equiv)

    • 2-Methylpiperazine (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) or a pre-catalyst like Pd₂(dba)₃

    • A suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene or dioxane as solvent

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂), the phosphine ligand, and sodium tert-butoxide.

    • Add the anhydrous solvent (e.g., toluene) to the flask.

    • Add Methyl 4-bromobenzoate followed by 2-methylpiperazine.

    • Seal the flask and heat the reaction mixture with vigorous stirring to 80-110°C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-12 hours.

    • After completion, cool the mixture to room temperature and quench by carefully adding water.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route is a critical decision based on a balance of efficiency, cost, and practicality.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide Activated halides, typically Fluoride > Chloride.[6]Broad scope: Iodide, Bromide, Chloride, Triflates .[7]
Catalyst Typically uncatalyzed (may use a phase-transfer catalyst).Palladium catalyst and a phosphine ligand are required.[8][9]
Base Inorganic base like K₂CO₃ or excess amine.Strong, non-nucleophilic base, typically NaOtBu or K₃PO₄.
Temperature Generally higher temperatures (80-150°C).Milder conditions possible, often 80-110°C.
Advantages Lower cost (no precious metal catalyst), simpler setup.Extremely broad substrate scope, high functional group tolerance, generally higher yields for less reactive substrates.
Disadvantages Limited to electronically activated aryl halides, may require harsh conditions.Higher cost (palladium catalyst and ligand), requires inert atmosphere, potential for metal contamination in the product.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, robust methodologies. The Nucleophilic Aromatic Substitution (SNAr) pathway offers a cost-effective and straightforward approach, provided the starting material is an activated aryl halide, preferably methyl 4-fluorobenzoate. For broader substrate applicability and often milder conditions, the Palladium-Catalyzed Buchwald-Hartwig Amination stands as the gold standard for C-N bond formation, readily coupling 2-methylpiperazine with a variety of aryl halides or triflates. The choice between these methods will ultimately be guided by the specific requirements of the research program, including cost, scale, and the availability of starting materials. Both routes, when executed with care, provide reliable access to this valuable chemical intermediate for further application in drug discovery and development.

References

  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4845218A - Preparation of n-methylpiperazine.
  • National Center for Biotechnology Information. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of Methyl 4-(3-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(3-methylpiperazin-1-yl)benzoate is a key intermediate in the synthesis of numerous pharmacologically active compounds. Its structural integrity is paramount to the quality and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such molecules.[1] This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, offering insights into experimental design, data acquisition, and spectral interpretation for researchers, scientists, and drug development professionals.

Guiding Principles of NMR-Based Structural Elucidation

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, when placed in a strong magnetic field. The chemical environment surrounding each nucleus influences its resonance frequency, resulting in a unique "chemical shift" (δ) that provides a fingerprint of its molecular location.[2][3] Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, cause signal splitting, revealing valuable information about the connectivity of atoms within the molecule.[4][5][6]

For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a comprehensive structural picture. While ¹H NMR offers information on the number and connectivity of protons, ¹³C NMR reveals the carbon skeleton.[7][8] Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[9][10][11][12][13]

Experimental Workflow

A robust NMR analysis follows a systematic workflow, from meticulous sample preparation to precise data acquisition and processing.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weighing prep2 Dissolution prep1->prep2 prep3 Filtration prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Spectrometer Setup prep4->acq1 acq2 Shimming acq1->acq2 acq3 1D Experiments (¹H, ¹³C, DEPT) acq2->acq3 acq4 2D Experiments (COSY, HSQC) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4

Figure 1: A generalized workflow for NMR analysis.

Protocol: Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[14][15]

  • Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[15]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for many organic compounds. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[14][16] Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS also serves as the reference for chemical shifts (δ = 0.00 ppm).[17]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

Parameter ¹H NMR ¹³C NMR
Pulse Program zg30zgpg30
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Spectral Width 16 ppm240 ppm
Acquisition Time ~3.0 s~1.5 s
Relaxation Delay (d1) 1.5 s2.0 s
Number of Scans 8-161024-4096
Transmitter Frequency Offset (O1P) Centered on the spectral regionCentered on the spectral region

Rationale for Parameter Selection:

  • Pulse Program: zg30 for ¹H and zgpg30 for ¹³C with a 30° flip angle are chosen to allow for a shorter relaxation delay, enabling faster data acquisition without significant signal loss, especially when multiple scans are required.[18][19]

  • Acquisition Time (AQ): An AQ of ~3.0s for ¹H provides good resolution without acquiring excessive noise.[18][20]

  • Relaxation Delay (d1): A d1 of 1.5s for ¹H and 2.0s for ¹³C allows for sufficient relaxation of most nuclei between pulses, ensuring more accurate signal intensities.[18]

  • Number of Scans (NS): A higher number of scans for ¹³C is necessary due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio, which result in a much weaker NMR signal compared to ¹H.[7][8]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts, multiplicities, and assignments for this compound.

G cluster_mol mol This compound Structure

Figure 2: Structure of this compound with atom numbering.

A visual representation of the molecule with numbered atoms would be inserted here.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1' (CH₃)~1.20d~6.53H
H-3' (CH)~3.00m-1H
H-2', H-6' (CH₂)~3.20 - 3.40m-4H
H-5' (CH₂)~2.80 - 3.00m-2H
H-2, H-6 (Ar-H)~6.90d~8.82H
H-3, H-5 (Ar-H)~7.90d~8.82H
OCH₃~3.85s-3H
NH~1.80br s-1H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) DEPT-135
C-1' (CH₃)~18.0Positive
C-3' (CH)~53.0Positive
C-2', C-6' (CH₂)~50.0Negative
C-5' (CH₂)~45.0Negative
C-1 (Ar-C)~155.0No Signal
C-2, C-6 (Ar-CH)~113.0Positive
C-3, C-5 (Ar-CH)~131.0Positive
C-4 (Ar-C)~120.0No Signal
C=O~167.0No Signal
OCH₃~52.0Positive

Spectral Interpretation

¹H NMR Spectrum:

  • Aromatic Region (6.5-8.0 ppm): Two doublets are expected, characteristic of a 1,4-disubstituted benzene ring.[21] The downfield doublet (~7.90 ppm) corresponds to the protons ortho to the electron-withdrawing ester group (H-3, H-5), while the upfield doublet (~6.90 ppm) is assigned to the protons ortho to the electron-donating piperazine nitrogen (H-2, H-6). The coupling constant of ~8.8 Hz is typical for ortho coupling.[4]

  • Piperazine Region (2.8-3.4 ppm): This region will exhibit complex multiplets due to the various methylene and methine protons of the piperazine ring. Conformational exchange can lead to broadened signals.[22] 2D NMR techniques are invaluable for definitive assignments in this region.

  • Methyl and Methoxy Groups: A singlet at ~3.85 ppm corresponds to the three protons of the methoxy group. A doublet at ~1.20 ppm is assigned to the methyl group on the piperazine ring, coupled to the adjacent methine proton.[21]

  • NH Proton: A broad singlet around 1.80 ppm is expected for the NH proton, which may exchange with trace amounts of D₂O in the solvent, leading to its disappearance or further broadening.

¹³C NMR Spectrum:

  • Carbonyl and Aromatic Carbons: The carbonyl carbon of the ester will appear far downfield (~167.0 ppm).[23][24][25][26] The aromatic carbons will resonate between 113.0 and 155.0 ppm. The quaternary carbons (C-1 and C-4) can be identified by their absence in the DEPT-135 spectrum.[9][12]

  • Piperazine and Methyl Carbons: The carbons of the piperazine ring will appear in the 45-55 ppm range. The DEPT-135 spectrum will distinguish the CH carbon (positive signal) from the CH₂ carbons (negative signals).[10][11] The upfield signal at ~18.0 ppm is characteristic of the methyl carbon.

Advanced 2D NMR for Unambiguous Assignment

For complex molecules, 2D NMR is often necessary for complete structural confirmation.

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC Correlates protons to attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC Connects fragments across quaternary carbons C13 ¹³C NMR C13->HSQC C13->HMBC DEPT DEPT

Figure 3: Relationship between 1D and 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[27][28][29][30] For instance, a cross-peak between the doublet at ~1.20 ppm (H-1') and the multiplet at ~3.00 ppm (H-3') would confirm their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[29][31] It is instrumental in assigning the signals in the crowded piperazine region of both the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments and confirming the positions of substituents on the aromatic ring.[29][31]

Data Processing and Presentation

Modern NMR software automates many of the initial data processing steps.

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.[32][33][34][35][36]

  • Phase and Baseline Correction: The spectrum is adjusted to ensure all peaks are in the correct phase and the baseline is flat for accurate integration.[33]

  • Referencing: The chemical shift axis is calibrated relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: The area under each peak in the ¹H spectrum is calculated to determine the relative number of protons.

  • Peak Picking: The precise chemical shift of each peak is identified.

Conclusion

The comprehensive NMR characterization of this compound, employing a suite of 1D and 2D NMR experiments, provides unequivocal structural verification. The protocols and expected data presented in this application note serve as a robust guide for researchers in pharmaceutical development and quality control, ensuring the identity and purity of this critical synthetic intermediate. By understanding the principles behind the experimental choices and spectral features, scientists can confidently apply these methodologies to a wide range of small molecules.

References

  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • 1H–1H Coupling in Proton NMR - ACD/Labs. (2025). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • J-coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation - Western University. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes | Fiveable. (n.d.). Retrieved from [Link]

  • NMR Data Processing. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • the background to C-13 NMR spectroscopy - Chemguide. (n.d.). Retrieved from [Link]

  • 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]

  • 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book. (n.d.). Retrieved from [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • 2D NMR Spectroscopy | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) - JoVE. (2024). Retrieved from [Link]

  • 1H NMR Spectroscopy | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • NMR Data Processing - Wiley-VCH. (n.d.). Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • 13C NMR Spectroscopy Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018). Retrieved from [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds - Scribd. (n.d.). Retrieved from [Link]

  • NMR Data Processing - ResearchGate. (n.d.). Retrieved from [Link]

  • 13C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Uses of 1H NMR Spectroscopy | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Chemical Shifts: Functional Group Assignments and Chemical Shift Ranges | Study Guides, Projects, Research Chemistry | Docsity. (2022). Retrieved from [Link]

  • Applications of 1H NMR. (n.d.). Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy - ijirset. (n.d.). Retrieved from [Link]

  • Ch 13 - Coupling - University of Calgary. (n.d.). Retrieved from [Link]

  • coupling & J-values in 1H NMR spectroscopy - playlist welcome - YouTube. (2022). Retrieved from [Link]

  • 1H NMR spectra of compound 3a measured in five different solvents - ResearchGate. (n.d.). Retrieved from [Link]

  • interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2025). Retrieved from [Link]

  • COSY NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from [Link]

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020). Retrieved from [Link]

  • NMR acquisition parameters and qNMR - Nanalysis. (2021). Retrieved from [Link]

    • Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. (n.d.). Retrieved from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy - YouTube. (2022). Retrieved from [Link]

Sources

Application Note: LC-MS Analysis for Reaction Monitoring of Methyl 4-(3-methylpiperazin-1-yl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of the synthesis of Methyl 4-(3-methylpiperazin-1-yl)benzoate, a key intermediate in pharmaceutical development. The described methodology provides high sensitivity and specificity for the simultaneous analysis of starting materials, the final product, and potential impurities. This guide is intended for researchers, process chemists, and quality control analysts in the pharmaceutical industry, offering a comprehensive protocol from sample preparation to data interpretation, ensuring scientific integrity and reliable results.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted piperazine ring linked to a benzoate group, makes it a versatile scaffold in drug discovery. The efficient synthesis and rigorous purity control of this intermediate are paramount to ensure the safety and efficacy of the final drug product.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique in pharmaceutical process development.[1][2] Its ability to separate complex mixtures and provide molecular weight information makes it ideal for monitoring reaction progress, identifying byproducts, and quantifying components.[2][3] This application note details a validated LC-MS protocol specifically designed for the synthesis of this compound, enabling confident decision-making during process optimization and scale-up.

Synthesis Overview: Nucleophilic Aromatic Substitution

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[4][5] In this reaction, the secondary amine of 2-methylpiperazine acts as a nucleophile, displacing a halogen (commonly fluorine) from an activated aromatic ring, Methyl 4-fluorobenzoate. The reaction is facilitated by the electron-withdrawing ester group, which activates the aryl halide towards nucleophilic attack.[5]

Reaction Scheme:

Caption: Synthesis of this compound via SNAr.

The mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing ester group.[4][6] The subsequent elimination of the fluoride ion restores the aromaticity and yields the final product.[5]

Key Components to Monitor:

  • Starting Material 1 (SM1): Methyl 4-fluorobenzoate

  • Starting Material 2 (SM2): 2-Methylpiperazine

  • Product (P1): this compound

  • Potential Impurity (Imp1): Bis-arylated piperazine (from reaction at both nitrogens of a piperazine impurity)

LC-MS Methodology

The developed method utilizes reverse-phase liquid chromatography for separation, coupled with electrospray ionization mass spectrometry for detection and identification.

Rationale for Method Design
  • Reverse-Phase Chromatography: A C18 stationary phase is chosen for its versatility in separating compounds with a range of polarities, which is ideal for resolving the relatively polar starting materials from the more non-polar product.

  • Electrospray Ionization (ESI): ESI is the ionization technique of choice for polar and semi-polar molecules like piperazine derivatives.[7][8] The presence of basic nitrogen atoms in both 2-methylpiperazine and the product makes them readily protonated, leading to strong signals in positive ion mode ([M+H]+).

Experimental Workflow

LCMS_Workflow A 1. Reaction Sampling (Aliquot from reaction vessel) B 2. Sample Quenching & Dilution (e.g., 1000-fold in 50:50 ACN:H2O) A->B Immediate quenching stops reaction C 3. Filtration (0.22 µm PTFE filter) B->C Removes particulates D 4. LC-MS Injection (Autosampler) C->D Prepare for analysis E 5. Chromatographic Separation (C18 Reverse-Phase Column) D->E Separation based on polarity F 6. ESI-MS Detection (Positive Ion Mode, Full Scan) E->F Ionization & Mass Detection G 7. Data Analysis (Peak Integration & Mass Identification) F->G Quantify & Identify

Caption: Overall workflow for LC-MS reaction monitoring.

Protocol: Sample Preparation

Objective: To prepare a representative sample from the reaction mixture that is compatible with the LC-MS system and within the linear range of the detector.

  • Sampling: Carefully withdraw a small aliquot (e.g., 10 µL) from the actively stirring reaction mixture at specified time points.

  • Quenching & Dilution: Immediately quench the reaction by diluting the aliquot 1,000-fold in a pre-prepared solution of 50:50 (v/v) Acetonitrile:Water. This high dilution factor prevents detector saturation and stops the chemical reaction.

  • Vortexing: Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial to remove any particulate matter that could clog the chromatography system.

  • Analysis: Place the vial in the autosampler for immediate analysis.

Protocol: LC-MS Parameters

The following parameters have been optimized for the separation and detection of the key reaction components. These can be adapted for specific instrumentation.[9]

Table 1: Liquid Chromatography (LC) Parameters

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides high-resolution separation for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote good peak shape for basic analytes by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting non-polar compounds.
Gradient 5% to 95% B over 5 minutes; Hold at 95% B for 1 minA standard gradient to elute compounds across a polarity range.[9]
Flow Rate 0.4 mL/minAppropriate for the column dimensions and ensures efficient separation.
Column Temperature 40 °CReduces viscosity and improves peak shape and reproducibility.
Injection Volume 2 µLA small volume to prevent peak broadening and column overload.

Table 2: Mass Spectrometry (MS) Parameters

ParameterValueRationale
Ionization Mode ESI PositivePiperazine nitrogens are basic and readily protonated.
Scan Mode Full ScanAllows for the detection of all ionizable species, crucial for identifying unknown impurities.
Mass Range 100 - 500 m/zCovers the molecular weights of all expected components.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Gas Temperature 325 °CFacilitates desolvation of the ESI droplets.
Gas Flow 8 L/minAids in the desolvation process.

Data Analysis and Interpretation

Analysis of the LC-MS data involves extracting ion chromatograms (EICs) for the specific mass-to-charge ratios (m/z) of the expected compounds.

Table 3: Expected m/z Values for Key Reaction Components

CompoundFormulaExact Mass[M+H]+ (m/z)Expected Retention Time
2-Methylpiperazine (SM2)C₅H₁₂N₂100.1000101.1073Early eluting (polar)
Methyl 4-fluorobenzoate (SM1)C₈H₇FO₂154.0430155.0508Mid eluting
This compound (P1)C₁₄H₂₀N₂O₂248.1525249.1603Late eluting (non-polar)

By plotting the peak areas of the starting materials and the product over time, a reaction profile can be generated. This profile is critical for determining reaction completion, calculating conversion rates, and identifying the formation of any significant byproducts. A successful reaction will show a decrease in the peak areas for m/z 155.05 and 101.11, with a corresponding increase in the peak area for m/z 249.16.

Conclusion

The LC-MS method detailed in this application note provides a reliable and efficient tool for monitoring the synthesis of this compound. By offering specific, step-by-step protocols and explaining the scientific rationale behind the chosen parameters, this guide enables researchers to implement a robust analytical strategy for process control and optimization. The high sensitivity and specificity of this method ensure the generation of trustworthy data, which is fundamental to modern pharmaceutical development.[10]

References

  • Belbasi, Z., Sevcik, J., & Hrbac, J. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Available from: [Link]

  • International Journal of Research and Analytical Reviews. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Available from: [Link]

  • Intertek. LC-MS Method Development. Available from: [Link]

  • Cabooter, D. et al. (2018). Current developments in LC-MS for pharmaceutical analysis. Analyst. Available from: [Link]

  • Louris, J. N. et al. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Organic & Biomolecular Chemistry. Available from: [Link]

  • Singh, S. et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus. Available from: [Link]

  • Singh, S. et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed. Available from: [Link]

  • ResearchGate. Applications of LC-MS Methodology: In the Development of Pharmaceuticals. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Integration of Methyl 4-(3-methylpiperazin-1-yl)benzoate in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[3][4][5] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall bioactivity.[6][7] This guide provides an in-depth technical overview and detailed protocols for utilizing Methyl 4-(3-methylpiperazin-1-yl)benzoate, a versatile building block for constructing advanced, semi-rigid linkers that can significantly enhance PROTAC performance.

The Evolution of the PROTAC Linker: From Passive Tether to Active Modulator

Early PROTAC design often employed flexible polyethylene glycol (PEG) or alkyl chains, which were synthetically accessible and allowed for rapid exploration of linker length.[3][5] However, high flexibility can introduce a significant entropic penalty upon binding, potentially destabilizing the crucial ternary complex (POI-PROTAC-E3 ligase).[8] This has driven a shift towards more sophisticated, structurally defined linkers.

The strategic incorporation of rigid or semi-rigid motifs, such as the piperazine ring, has emerged as a powerful approach to address these limitations.[9][10]

The Piperazine Advantage in Linker Scaffolds

The piperazine moiety, a six-membered heterocycle, offers a unique combination of properties that make it a privileged structure in modern PROTAC design:

  • Conformational Rigidity: The ring structure reduces the number of rotatable bonds compared to aliphatic chains. This pre-organizes the PROTAC into a conformation more favorable for ternary complex formation, reducing the entropic cost of binding and potentially increasing potency.[8][10]

  • Improved Physicochemical Properties: Piperazine is a basic nitrogen-containing heterocycle. Its protonation state can be modulated by the local chemical environment, which can be leveraged to improve solubility and cell permeability—key challenges for these "beyond Rule of 5" molecules.[11][][13][14]

  • Synthetically Versatile: The two nitrogen atoms provide distinct handles for synthetic elaboration, allowing for controlled, directional synthesis of the PROTAC molecule.

This compound is an exemplary building block that embodies these advantages, providing a semi-rigid core with readily functionalizable points for linker elongation and conjugation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Released & Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Induces Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1: General mechanism of action for a PROTAC, hijacking the cell's ubiquitin-proteasome system.

Synthetic Strategy: Building a PROTAC with this compound

The following protocols outline a representative synthetic workflow. This strategy involves hydrolyzing the methyl ester to a carboxylic acid, which serves as the attachment point for an amine-functionalized E3 ligase ligand. The secondary amine of the piperazine ring is then used to connect to the POI ligand.

Materials and Reagents
  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Methanol (MeOH), Water (H₂O)

  • Hydrochloric acid (HCl)

  • Amine-terminated E3 ligase ligand (e.g., VH032-amine, Pomalidomide-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Carboxylic acid-terminated POI ligand (e.g., a derivative of a kinase inhibitor)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Protocol 1: Saponification of the Methyl Ester

Rationale: The methyl ester of the starting material is a stable protecting group for the carboxylic acid. Saponification (base-catalyzed hydrolysis) is a standard and high-yielding method to deprotect it, revealing a carboxylate handle essential for amide bond formation with the E3 ligase ligand.

  • Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add Lithium Hydroxide (LiOH, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove organic solvents.

  • Add water to the residue and acidify to pH ~3-4 with 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-(3-methylpiperazin-1-yl)benzoic acid.

Self-Validation: The product should be characterized by ¹H NMR to confirm the disappearance of the methyl ester singlet (~3.8 ppm) and by LC-MS to confirm the expected molecular weight.

Protocol 2: Amide Coupling to E3 Ligase Ligand

Rationale: This step forms the first key covalent bond of the PROTAC. HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine on the E3 ligase ligand. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

  • Dissolve 4-(3-methylpiperazin-1-yl)benzoic acid (1.1 eq) and an amine-terminated E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise while stirring.

  • Stir the reaction at room temperature for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the E3-ligand-linker conjugate.

Protocol 3: Final Amide Coupling to POI Ligand

Rationale: This final coupling step completes the PROTAC molecule. The secondary amine of the piperazine ring on the E3-ligand-linker conjugate acts as the nucleophile to attack the activated carboxylic acid of the POI ligand.

  • Dissolve the E3-ligand-linker conjugate (1.0 eq) and a carboxylic acid-terminated POI ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 12-18 hours under a nitrogen atmosphere.

  • Work up the reaction as described in Protocol 2, Step 5.

  • Purify the final PROTAC molecule using preparative reverse-phase HPLC to ensure high purity required for biological assays.

Synthesis_Workflow Start This compound Step1 Protocol 1: Saponification (LiOH) Start->Step1 Intermediate1 Linker Acid Step1->Intermediate1 Step2 Protocol 2: Amide Coupling (HATU) Intermediate1->Step2 E3_Ligand E3 Ligand-NH2 E3_Ligand->Step2 Intermediate2 E3-Linker Conjugate Step2->Intermediate2 Step3 Protocol 3: Final Coupling (HATU) Intermediate2->Step3 POI_Ligand POI Ligand-COOH POI_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Figure 2: Synthetic workflow for assembling a PROTAC using the piperazine building block.

Characterization and Biological Evaluation

Thorough characterization is essential to validate the structure and function of the newly synthesized PROTAC.

Physicochemical and Structural Characterization

A combination of analytical techniques should be employed to confirm the identity, purity, and properties of the final PROTAC.

ParameterTechniquePurposeExample Hypothetical Data
Identity ¹H & ¹³C NMRConfirms the covalent structure and absence of starting materials.Key shifts corresponding to aromatic, piperazine, and ligand protons.
Purity & Mass LC-MS / HRMSDetermines purity (>95% is ideal) and confirms exact molecular weight.[M+H]⁺ calculated: 850.4123, found: 850.4120.
Solubility Kinetic Solubility AssayMeasures solubility in aqueous buffer, critical for biological assays.>50 µM in PBS at pH 7.4.
Lipophilicity cLogPCalculated parameter indicating potential for cell permeability.cLogP = 3.8.
Protocol 4: Assessing Ternary Complex Formation

Rationale: The ability of the PROTAC to simultaneously bind the POI and the E3 ligase is the foundational event for degradation. Techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Energy Transfer (TR-FRET) can quantify this.[4]

  • TR-FRET Assay Setup:

    • Use a tagged POI (e.g., His-tagged) and a tagged E3 ligase (e.g., GST-tagged).

    • Use fluorescently labeled antibodies against each tag (e.g., Tb-cryptate anti-His and d2-anti-GST).

    • In a microplate, combine the POI, E3 ligase, and antibodies with serial dilutions of the synthesized PROTAC.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Measurement: Read the plate on a TR-FRET enabled reader, measuring emissions at 665 nm and 620 nm.

  • Analysis: The ratio of 665/620 nm signals is proportional to ternary complex formation. Plot the signal against PROTAC concentration to determine the concentration at which half-maximal complex formation occurs.

Protocol 5: Measuring Target Protein Degradation

Rationale: The ultimate goal of a PROTAC is to induce the degradation of the target protein. A western blot is a standard, semi-quantitative method to visualize and measure the reduction in protein levels within cells.

  • Cell Culture: Plate cells (e.g., a cancer cell line endogenously expressing the POI) and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific to the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Self-Validation: To confirm that degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).[15] A rescue of POI levels in the presence of the inhibitor validates the mechanism of action.

Figure 3: The piperazine linker bridges the POI and E3 ligase to form the ternary complex.

Conclusion and Future Perspectives

The rational design of PROTAC linkers is paramount to achieving optimal degradation activity and drug-like properties. This compound and similar piperazine-containing scaffolds offer a compelling solution for imparting conformational rigidity and favorable physicochemical characteristics.[10][11] By moving beyond simple flexible tethers, researchers can exert finer control over the geometry of the ternary complex, leading to the development of more potent and selective protein degraders. The protocols and principles outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of next-generation PROTACs incorporating these advanced linker technologies.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1, 273-312. [Link]

  • Venable, J. D., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]

  • Arvinas. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. [Link]

  • Protheragen. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Protheragen. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Organic & Biomolecular Chemistry. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Gabibov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Organic & Biomolecular Chemistry. [Link]

  • Desantis, J., et al. (2022). Experimental pK a values of piperazine-containing PROTACs. ResearchGate. [Link]

  • Duan, S., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]

  • Mares, A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • CAS. (2024). PROTACs revolutionize small molecule drugs. CAS.org. [Link]

  • Wikipedia. (2024). Proteolysis targeting chimera. Wikipedia. [Link]

  • Plesniak, M. P., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • Biocompare. (2022). PROTACs: A Practical Guide. Biocompare. [Link]

  • Li, Z., et al. (2022). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. PMC - NIH. [Link]

  • Sridevi, G., et al. (2025). Design, synthesis and profiling of proteolysis-targeting chimeras (PROTACs) as CDK4/6 degraders. ResearchGate. [Link]

  • Apollo - University of Cambridge. (2024). The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1. Apollo. [Link]

Sources

Application Notes & Protocols: The Methyl (Methyl)piperazinyl Benzoate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the Methyl 4-(3-methylpiperazin-1-yl)benzoate scaffold in medicinal chemistry.

Abstract: The arylpiperazine motif is recognized as a "privileged scaffold" in medicinal chemistry, valued for its versatile structure that allows for targeted modifications to achieve desired potency and pharmacokinetic properties.[1] This guide focuses on the methyl (methyl)piperazinyl benzoate scaffold, a key building block in modern drug discovery. We will explore its structural significance, pivotal applications in oncology and neuroscience, and provide detailed protocols for its synthesis and evaluation. Particular attention will be given to the isomeric forms, specifically comparing the 3-methyl and 4-methylpiperazine derivatives, to illustrate how subtle structural changes can profoundly impact biological activity. This document serves as a comprehensive resource for leveraging this powerful scaffold in the development of novel therapeutics.

Part 1: The (Methyl)piperazinyl Benzoate Scaffold: A Privileged Structure in Drug Discovery

Structural Features and Physicochemical Properties

The methyl (methyl)piperazinyl benzoate scaffold combines three critical pharmacophoric elements:

  • Methyl Benzoate Moiety: The aromatic ring provides a rigid core for orienting substituents, while the methyl ester serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation—a cornerstone of medicinal chemistry for linking molecular fragments.

  • Piperazine Ring: This six-membered heterocycle containing two nitrogen atoms is a frequent component of CNS-active drugs.[1] The distal nitrogen atom is typically basic (pKa ~7.5-9.0), ensuring protonation at physiological pH. This positive charge is crucial for forming salt-bridge interactions with acidic residues (e.g., Aspartic or Glutamic acid) in receptor binding pockets and often enhances aqueous solubility.

  • Methyl Substituent: The placement of a methyl group on the piperazine ring introduces a chiral center (in the case of the 3-methyl isomer) and a hydrophobic feature that can influence binding affinity, selectivity, and metabolic stability.

The isomeric placement of this methyl group—either on the carbon at position 3 or the nitrogen at position 4—gives rise to distinct molecules with different synthetic routes and biological profiles.

Table 1: Physicochemical Properties of Methyl (Methyl)piperazinyl Benzoate Isomers

PropertyMethyl 4-((3-methylpiperazin-1-yl)methyl)benzoateMethyl 4-((4-methylpiperazin-1-yl)methyl)benzoate
Molecular Formula C₁₄H₂₀N₂O₂[2]C₁₄H₂₀N₂O₂[3]
Molecular Weight 248.32 g/mol [2]248.32 g/mol [3]
CAS Number 914349-83-0[2]314268-40-1[3]
Topological Polar Surface Area 24.9 Ų28.1 Ų
Known Application Scaffold for CNS-active agentsKey intermediate for Imatinib

Data compiled from supplier and public chemical databases.

The Critical Role of Isomerism: 3-methyl vs. 4-methyl

The distinction between the 3-methyl and 4-methyl isomers is not trivial.

  • Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate: This achiral isomer is arguably the more famous of the two, being a direct precursor to the carboxylic acid intermediate used in the synthesis of Imatinib (Gleevec), a revolutionary tyrosine kinase inhibitor.[4][5] In this configuration, the N-methyl group contributes to the overall basicity and steric profile required for binding to the ATP pocket of the BCR-Abl kinase.

  • This compound: This chiral isomer introduces stereochemistry, which can be exploited for achieving selectivity against specific receptor subtypes. This scaffold is more analogous to structures found in agents targeting G-protein coupled receptors (GPCRs), such as the kappa opioid receptor, where precise 3D orientation is paramount for potent and selective antagonism.[6]

This guide will leverage the well-documented applications of the 4-methyl isomer to illustrate the scaffold's power, while referencing the potential of the 3-methyl variant in different therapeutic areas.

Part 2: Key Applications in Medicinal Chemistry

Application in Oncology: A Cornerstone for Tyrosine Kinase Inhibitors

The most prominent application of this scaffold is in the development of kinase inhibitors for cancer therapy.[7] The dysregulation of protein kinases, such as in the PI3K/AKT/mTOR pathway, is a common feature in many human cancers.[8]

Case Study: Imatinib

Imatinib is a potent inhibitor of the BCR-Abl tyrosine kinase, the causative agent of Chronic Myeloid Leukemia (CML). The 4-((4-methylpiperazin-1-yl)methyl)benzamide moiety of Imatinib is essential for its activity. The protonated piperazine ring forms a critical hydrogen bond network with the hinge region of the kinase domain, while the overall conformation locks the kinase in an inactive state.

The synthesis of Imatinib relies on the methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate intermediate, which is first hydrolyzed to its carboxylic acid and then coupled with the pyrimidinyl-aniline fragment.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Saponification cluster_2 Phase 3: Final Coupling A Methyl 4-(chloromethyl)benzoate C Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate A->C Nucleophilic Substitution B N-methylpiperazine B->C D 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid C->D KOH or NaOH Hydrolysis F Imatinib D->F Amide Coupling (e.g., EDC, HOBt) E N-(5-amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine E->F

Caption: Synthetic pathway for Imatinib highlighting the pivotal role of the benzoate intermediate.

Application in Neuroscience: A Versatile Scaffold for GPCR Ligands

Arylpiperazines are a well-established class of ligands for aminergic GPCRs, which are key targets for treating depression, anxiety, and other CNS disorders.[1] The scaffold's ability to present a basic nitrogen atom at a specific distance from an aromatic system makes it an ideal pharmacophore for interacting with serotonin (5-HT), dopamine (D), and adrenergic receptors.

Derivatives of the 3-methylpiperazine core have been successfully developed as potent and selective kappa opioid receptor (KOR) antagonists.[6] These antagonists are of significant interest for treating depression and addiction disorders. The chiral center introduced by the 3-methyl group is often critical for achieving high selectivity for the kappa receptor over the mu and delta subtypes.

Caption: Generalized pharmacophore model for arylpiperazine binding to a GPCR.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate

This protocol describes a reductive amination approach, which is a reliable method for generating the target intermediate.

Causality Behind Choices:

  • Reductive Amination: This method is often preferred over direct alkylation of halides as it can be cleaner and avoid over-alkylation byproducts.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reducing iminium ions formed in situ without reducing the starting aldehyde or the ester on the product. It is less water-sensitive than sodium borohydride.

  • Dichloromethane (DCM): A good solvent for the reactants that is inert under the reaction conditions.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of methyl 4-formylbenzoate (1.0 eq) in dichloromethane (DCM, ~0.2 M), add N-methylpiperazine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution over 15 minutes. Caution: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure product.

Protocol 2: Saponification to 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

This crucial step prepares the scaffold for subsequent amide coupling reactions.[9]

Causality Behind Choices:

  • Base-mediated Hydrolysis (Saponification): A standard and efficient method for converting an ester to a carboxylate salt.

  • Methanol/Water Co-solvent: Methanol helps to solubilize the organic starting material, while water is required for the hydrolysis reaction with potassium hydroxide (KOH).

  • pH Adjustment: Acidification is necessary to protonate the carboxylate salt, causing the free carboxylic acid to precipitate, enabling its isolation.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).

  • Hydrolysis: Add potassium hydroxide (KOH) (3.0 eq) and heat the mixture to reflux (approx. 65-70 °C) for 2-4 hours.[9]

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to ~6 using 2 M hydrochloric acid (HCl).[9] A white precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Protocol 3: Conceptual Workflow for In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen compounds containing the scaffold for kinase inhibitory activity.

G A 1. Compound Dispensing - Serially dilute test compound (e.g., Methylpiperazinyl-benzoate derivative) - Add to 384-well plate B 2. Kinase/Substrate Addition - Add target kinase (e.g., PI3Kα) and biotinylated substrate A->B C 3. Reaction Initiation - Add ATP to start phosphorylation - Incubate at room temperature B->C D 4. Detection - Add HTRF detection reagents: Europium-cryptate anti-phospho antibody Streptavidin-XL665 C->D E 5. Signal Reading - Incubate to allow binding - Read plate on HTRF reader (665nm / 620nm) - High ratio = High phosphorylation (No inhibition) - Low ratio = Low phosphorylation (Inhibition) D->E

Caption: A typical workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

References

  • MySkinRecipes.
  • EvitaChem.Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)
  • Lead Sciences.Methyl 4-((3-methylpiperazin-1-yl)methyl)
  • MDPI.Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
  • Google Patents.CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • ChemicalBook.4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis.
  • Google Patents.CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][10][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors.

  • National Institutes of Health (NIH).Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
  • PubChem.Methyl 4-((4-methylpiperazin-1-yl)methyl)
  • PubMed Central (PMC).Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.

Sources

Application Note: A High-Throughput Screening Protocol for the Identification of Methylpiperazine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The methylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into small molecules targeting various protein classes, particularly protein kinases.[1] Its advantageous physicochemical properties often contribute to improved solubility and cell permeability, making it a desirable feature in drug candidates.[2] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify novel kinase inhibitors centered around a methylpiperazine-based compound library. We will detail a primary biochemical screen using a Fluorescence Polarization (FP) assay, followed by a cell-based orthogonal validation assay to confirm activity and assess cytotoxicity.

Introduction: The Rationale for Targeting Kinases with Methylpiperazine Derivatives

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5][6] The development of small molecule kinase inhibitors has revolutionized cancer therapy.

Methylpiperazine derivatives have emerged as a key structural component in many successful kinase inhibitors. This is due to the piperazine ring's ability to be readily functionalized, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[1] Furthermore, the basic nitrogen atom in the methylpiperazine group is often protonated at physiological pH, which can facilitate critical hydrogen bond interactions within the ATP-binding pocket of kinases and improve aqueous solubility. This guide uses Aurora Kinase A, a serine/threonine kinase involved in mitotic progression and a validated cancer target, as a representative example for the screening protocol.[5][7][8]

The High-Throughput Screening Workflow: A Self-Validating Cascade

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays designed to identify true hits and eliminate artifacts.[9][10] Our proposed workflow ensures a high degree of scientific integrity by coupling a sensitive biochemical primary screen with a biologically relevant cell-based secondary screen.

Figure 1: A comprehensive HTS workflow from initial assay development to validated hits.

Primary Screening: IMAP Fluorescence Polarization (FP) Kinase Assay

3.1. Principle of the Assay

For the primary screen, we will employ the Immobilized Metal Affinity-based Phosphorescence (IMAP) Fluorescence Polarization (FP) assay. This is a robust, homogeneous ("mix-and-read") biochemical assay ideal for HTS.[11][12][13][14]

The core principle is as follows:

  • A fluorescently labeled peptide substrate is incubated with the kinase (e.g., Aurora Kinase A) and ATP.

  • Active kinase phosphorylates the peptide.

  • An IMAP binding solution containing trivalent metal-coated nanoparticles is added. These nanoparticles have a high affinity for the phosphate group on the newly phosphorylated substrate.

  • When the small, fluorescently labeled phosphorylated peptide binds to the large nanoparticle complex, its rate of rotation in solution slows dramatically.

  • This reduced rotation is detected as an increase in the fluorescence polarization (FP) signal. An inhibitor of the kinase will prevent phosphorylation, resulting in a low FP signal.

FP_Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase_A Kinase pSubstrate_A Phosphorylated Substrate Kinase_A->pSubstrate_A Substrate_A Fluorescent Substrate Substrate_A->pSubstrate_A ATP_A ATP ATP_A->pSubstrate_A P Complex_A Large Complex (Slow Tumble) pSubstrate_A->Complex_A IMAP_A IMAP Nanoparticle IMAP_A->Complex_A HighFP HIGH FP SIGNAL Complex_A->HighFP Kinase_B Kinase Substrate_B Fluorescent Substrate FreeSubstrate_B Free Substrate (Fast Tumble) Substrate_B->FreeSubstrate_B ATP_B ATP Inhibitor Inhibitor (Methylpiperazine Derivative) Inhibitor->Kinase_B Binds LowFP LOW FP SIGNAL FreeSubstrate_B->LowFP

Figure 2: Principle of the IMAP Fluorescence Polarization (FP) kinase assay.

3.2. Materials and Reagents

ReagentSupplierExample Catalog #Purpose
Aurora Kinase A, active humanCarna Biosciences01-103Enzyme target
5-FAM labeled Kemptide SubstrateCustom SynthesisN/AFluorescent substrate for phosphorylation
ATP, Ultra-PureSigma-AldrichA7699Phosphate donor
IMAP Progressive Binding SystemMolecular DevicesR8124Contains binding buffers and nanoparticles for FP detection
StaurosporineSigma-AldrichS4400Positive control (potent, non-selective kinase inhibitor)
DMSO, AnhydrousSigma-Aldrich276855Solvent for test compounds
384-well, black, low-volume platesGreiner Bio-One784076Low-binding assay plates suitable for fluorescence

3.3. Step-by-Step Protocol for Primary HTS (384-well format)

This protocol is optimized for a final assay volume of 20 µL.

  • Compound Plating: a. Using an acoustic liquid handler, dispense 50 nL of methylpiperazine derivatives from the library stock plates (10 mM in DMSO) into the assay plates. b. For control wells, dispense 50 nL of DMSO (negative control) or Staurosporine (positive control, final concentration 1 µM). c. This results in a final screening concentration of 25 µM for the test compounds.

  • Enzyme/Substrate Mix Preparation (1X Kinase Reaction Buffer: 20 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.01% Tween-20, 1 mM DTT): a. Prepare a 2X Enzyme Mix containing 2X Aurora Kinase A in 1X Kinase Reaction Buffer. The final enzyme concentration should be determined during assay development to yield approximately 20-30% substrate conversion in the reaction time. b. Prepare a 2X Substrate/ATP Mix containing 200 nM 5-FAM Kemptide and 20 µM ATP in 1X Kinase Reaction Buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to ATP-competitive inhibitors.[15]

  • Kinase Reaction: a. Add 10 µL of the 2X Enzyme Mix to all wells of the assay plate containing the pre-dispensed compounds. b. To initiate the kinase reaction, add 10 µL of the 2X Substrate/ATP Mix to all wells. c. Seal the plates and incubate for 60 minutes at room temperature. The incubation time is a critical parameter optimized during assay development to ensure the reaction remains in the linear range.[11]

  • Detection: a. Prepare the IMAP Binding Solution according to the manufacturer's protocol.[11][16] This typically involves diluting the binding reagent and combining binding buffers to optimize for the specific peptide substrate. b. Add 60 µL of the IMAP Binding Solution to each well to stop the kinase reaction. c. Incubate for 60 minutes at room temperature, protected from light, to allow for the binding to reach equilibrium. d. Read the plates on a suitable plate reader equipped for FP (e.g., PerkinElmer EnVision). Excitation: 485 nm, Emission: 535 nm.

3.4. Data Analysis and Hit Identification

  • Quality Control: The robustness of each assay plate is determined by calculating the Z'-factor.[17]

    • Z' = 1 - (3σpos + 3σneg) / |μpos - μneg|

    • Where σ is the standard deviation, μ is the mean, 'pos' refers to the positive control (Staurosporine), and 'neg' refers to the negative control (DMSO).

    • A Z'-factor > 0.5 is considered excellent for HTS.[17]

  • Hit Calling:

    • Normalize the data to the plate controls.

    • Identify "hits" as compounds that cause a signal decrease of greater than three standard deviations from the mean of the negative controls.[18]

  • Hit Confirmation and IC50 Determination:

    • Confirmed hits are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC50).[19]

Orthogonal Hit Validation: Cell-Based MTT Cytotoxicity Assay

4.1. Rationale for Orthogonal Screening

A primary hit from a biochemical assay must be validated in a biologically relevant context.[9] A cell-based assay confirms that the compound can penetrate cell membranes and engage its target in a cellular environment. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20][21] This allows us to confirm if the inhibition of Aurora Kinase A (a mitosis-regulating kinase) translates to an anti-proliferative effect in a cancer cell line (e.g., HCT116 colorectal carcinoma).

4.2. Materials and Reagents

ReagentSupplierExample Catalog #Purpose
HCT116 cell lineATCCCCL-247Human colorectal carcinoma cell line
McCoy's 5A MediumGibco16600082Cell culture medium
Fetal Bovine Serum (FBS)Gibco26140079Medium supplement
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655Tetrazolium salt, reduced by viable cells
DMSO, Cell culture gradeSigma-AldrichD2650Solvent for formazan crystals
384-well, clear, flat-bottom platesCorning3701Cell culture and assay plates

4.3. Step-by-Step Protocol for MTT Assay

  • Cell Plating: a. Culture HCT116 cells according to standard protocols. b. Harvest cells and perform a cell count. Resuspend cells in culture medium to a final density of 2.5 x 10⁴ cells/mL. c. Dispense 40 µL of the cell suspension (1,000 cells/well) into each well of a 384-well plate. d. Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[22]

  • Compound Treatment: a. Prepare serial dilutions of the confirmed hits (from the FP assay) in culture medium. b. Add 10 µL of the compound dilutions to the cells. The final volume in each well is 50 µL. c. Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well.[21] c. Incubate for 4 hours at 37°C, 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization and Absorbance Reading: a. Carefully aspirate the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[22] c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] d. Read the absorbance at 570 nm using a microplate reader.

4.4. Data Analysis

The absorbance values are directly proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle (DMSO) treated control, and a dose-response curve is plotted to determine the GI₅₀ (concentration for 50% growth inhibition). A potent hit from the primary screen should demonstrate a dose-dependent decrease in cell viability in this assay.

Conclusion and Next Steps

This application note outlines a robust, two-tiered HTS workflow for the discovery of methylpiperazine-based kinase inhibitors. By combining a sensitive biochemical FP assay for primary screening with a cell-based MTT assay for orthogonal validation, this protocol provides a high degree of confidence in the identified hits. Compounds that show potent activity in both assays (e.g., IC₅₀ < 1 µM in the FP assay and GI₅₀ < 10 µM in the MTT assay) become high-quality starting points for lead optimization. Subsequent steps would involve further profiling for kinase selectivity, determining the mechanism of action, and initiating medicinal chemistry efforts to improve potency and drug-like properties.[10][19]

References

  • IMAP FP Progressive Binding Systems - Molecular Devices. [Link]

  • IMAP Technology for Kinases, Phosphatases and Phosphodiesterases | Molecular Devices. [Link]

  • IMAP FP Substrate Finder | Molecular Devices. [Link]

  • Lever, R., et al. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

  • Turek-Etienne, T. C., et al. (2004). Fluorescence Polarization Assays in Small Molecule Screening. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Overcoming Technical Challenges In Cell-Based High Throughput Screens: A Roche White Paper - Pharma Focus Asia. [Link]

  • MTT ASSAY: Principle. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI. [Link]

  • Ducancel, F., & Couderc, B. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • High Throughput Drug Screening | Sygnature Discovery. [Link]

  • IMAP Assays, IMAP Technology - Enzyme - Molecular Devices. [Link]

  • IMAP Evaluation Demo Kit - Molecular Devices. [Link]

  • Sarvagalla, S., et al. (2014). Aurora kinase A inhibitors hits 6 and 7 identified from inhouse HTS library... ResearchGate. [Link]

  • Analysis of HTS data - Cambridge MedChem Consulting. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. [Link]

  • Howard, S., et al. (2006). Inhibitors of Aurora Kinase Derived from Fragment Based Lead Discovery. Proceedings of the American Association for Cancer Research. [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Kavlock, R., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives. [Link]

  • Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329 - ResearchGate. [Link]

  • Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PubMed Central. [Link]

  • 1-Methylpiperazine | C5H12N2 - PubChem. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. [Link]

  • A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors - ResearchGate. [Link]

  • Table 1 Aurora kinase inhibition and fragment-likeness profile of hits... - ResearchGate. [Link]

  • Physicochemical properties of {1-methyl piperazine (1)+ water (2)} system at T=(298.15 to 343.15) K and atmospheric pressure - RTI International. [Link]

  • Development and Application of a High-Throughput Fluorescence Polarization Assay to Target Pim Kinases. (2012). Journal of Biomolecular Screening. [Link]

  • Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization - YouTube. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • Aurora kinase inhibitors: Progress towards the clinic - PMC. [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization - PMC. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. [Link]

Sources

Application Note & Protocol: Chiral Separation of Methyl 4-(3-methylpiperazin-1-yl)benzoate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Methyl 4-(3-methylpiperazin-1-yl)benzoate is a chiral molecule featuring a stereocenter in the piperazine ring, making the development of robust enantioselective analytical methods essential for quality control and regulatory compliance in drug development. This application note presents a detailed, reliable High-Performance Liquid Chromatography (HPLC) method for the chiral separation of its enantiomers. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad applicability for resolving a wide range of racemic compounds, including nitrogen-containing heterocycles.[1][2] Optimal separation was achieved on a cellulose tris(3,5-dichlorophenylcarbamate) based column using a normal-phase mobile phase, providing a robust baseline resolution suitable for accurate quantification of enantiomeric purity.

Introduction and Scientific Background

The piperazine moiety is a prevalent structural motif in numerous APIs.[3] When substituted, as in the case of the 3-methyl group in this compound, a chiral center is introduced. Regulatory agencies, such as the U.S. Food and Drug Administration, mandate stringent control over the stereoisomeric composition of chiral drugs, often requiring the marketing of single, active enantiomers.[4][5] Consequently, the development of validated analytical methods to separate and quantify enantiomers is a cornerstone of pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[4][6] Among the vast array of available CSPs, those derived from polysaccharides like cellulose and amylose have proven to be the most versatile and effective, capable of resolving nearly 90% of chiral compounds.[2][7]

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The chiral recognition mechanism on polysaccharide-based CSPs is a complex process governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[6][8] The chiral selector, in this case, cellulose tris(3,5-dichlorophenylcarbamate), is immobilized onto a silica support.[1][9] The selector forms chiral grooves or cavities where the analyte can interact.[9] The separation of this compound enantiomers relies on the differential stability of these complexes, which is dictated by a combination of intermolecular interactions:[8][9]

  • Hydrogen Bonding: The carbamate groups (-NH-C=O) on the CSP can act as hydrogen bond donors and acceptors, interacting with the piperazine nitrogens and the ester group of the analyte.

  • π-π Interactions: The electron-deficient phenyl rings of the dichlorophenylcarbamate selector can engage in π-π stacking with the aromatic benzoate ring of the analyte.[8]

  • Dipole-Dipole Interactions: Polar groups in both the analyte and the CSP contribute to dipole-dipole interactions.[8]

  • Steric Hindrance: The three-dimensional arrangement of the chiral selector creates a sterically hindered environment. One enantiomer will fit more favorably into this chiral cavity than the other, leading to a stronger interaction and longer retention time.

The combination of these forces results in one enantiomer being retained more strongly on the column, allowing for its separation from the other. The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is often critical for improving the peak shape of basic analytes like piperazine derivatives by minimizing undesirable interactions with residual silanol groups on the silica support.[1][10]

Experimental Protocol

This protocol provides a validated starting point for the separation of this compound enantiomers. Optimization may be required based on the specific HPLC system and sample matrix.

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chiral Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm. This CSP is effective for separating piperazine derivatives.[1][10]

  • Reagents:

    • n-Hexane (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Anhydrous Ethanol (HPLC grade)

    • Triethylamine (TEA) or Diethylamine (DEA) (HPLC grade, >99.5%)

    • Racemic this compound standard

  • Sample Preparation:

    • Volumetric flasks and pipettes

    • 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

Chromatographic Conditions

The following conditions were optimized for baseline separation.

ParameterRecommended Setting
Column CHIRALPAK® IC, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethyl Acetate / Ethanol / TEA (40:10:50:0.3, v/v/v/v)[11]
Flow Rate 1.0 mL/min[10]
Column Temperature 35 °C[10]
Detection Wavelength 254 nm or 280 nm (based on UV maxima)
Injection Volume 10 µL[10]
Diluent Mobile Phase
Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Carefully measure 400 mL of n-Hexane, 100 mL of Ethyl Acetate, 500 mL of Anhydrous Ethanol, and 3 mL of Triethylamine.

  • Combine the solvents in a suitable 1 L solvent reservoir.

  • Mix thoroughly and degas the mobile phase for 15-20 minutes using ultrasonication or vacuum filtration to prevent pump cavitation and baseline noise.

Step 2: Standard Solution Preparation

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.

  • From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.[1]

  • Filter the working standard solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

Step 3: HPLC System Setup and Equilibration

  • Install the CHIRALPAK® IC column in the column compartment.

  • Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.

  • Equilibrate the column with the mobile phase for at least 30-45 minutes, or until a stable, flat baseline is achieved.

  • Set the column oven temperature to 35 °C and the detector wavelength to 254 nm.

Step 4: Chromatographic Analysis

  • Inject 10 µL of the filtered working standard solution onto the column.

  • Run the analysis and record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

  • Integrate the peaks to determine retention times (t R1, t R2 ), peak areas (A 1, A 2 ), and calculate the resolution (R s ).

Data and Expected Results

A successful separation will yield two well-resolved peaks corresponding to the two enantiomers.

Table 2: Performance Metrics

Parameter Formula Typical Value
Retention Factor (k') k' = (t R - t 0 ) / t 0 > 2 for the first eluting peak
Separation Factor (α) α = k' 2 / k' 1 > 1.2

| Resolution (R s ) | R s = 2(t R2 - t R1 ) / (w 1 + w 2 ) | > 2.0 for baseline separation |

Where t R is the retention time, t 0 is the void time, and w is the peak width at the base.

A resolution value greater than 2.0 indicates baseline separation, which is ideal for accurate quantification. The separation factor (α) is a measure of the column's ability to distinguish between the two enantiomers.

Workflow and Method Development Visualization

The process of developing and running a chiral separation method can be visualized as a logical flow from initial screening to final analysis.

Chiral_Separation_Workflow Figure 1: Chiral HPLC Method Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample (0.1 mg/mL in Diluent) MobilePhasePrep 2. Prepare Mobile Phase (Hex/EtOAc/EtOH/TEA) Equilibrate 3. Equilibrate System (CHIRALPAK IC, 30 min) MobilePhasePrep->Equilibrate Inject 4. Inject Sample (10 µL) Equilibrate->Inject Separate 5. Isocratic Elution (1.0 mL/min, 35°C) Inject->Separate Detect 6. UV Detection (254 nm) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Calculate 8. Calculate Rs, α, % Area Integrate->Calculate Report 9. Generate Report Calculate->Report

Sources

Application Notes and Protocols for the Solubility Testing of Methyl 4-(3-methylpiperazin-1-yl)benzoate in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic, the physicochemical properties of the molecule are of paramount importance. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poor solubility can lead to insufficient drug absorption, variable bioavailability, and ultimately, the failure of a promising drug candidate.[2][3][4] Therefore, the early and accurate assessment of a compound's solubility profile is a cornerstone of modern drug discovery and development.[3][5]

This guide provides a comprehensive overview and detailed protocols for determining the solubility of Methyl 4-(3-methylpiperazin-1-yl)benzoate, a novel small molecule with therapeutic potential. The methodologies described herein are grounded in established scientific principles and regulatory guidelines, ensuring the generation of robust and reliable data. We will delve into both thermodynamic and kinetic solubility assessments, providing the rationale behind experimental choices and offering practical insights for researchers, scientists, and drug development professionals.

This compound is a piperazine derivative. The piperazine ring system is a common scaffold in medicinal chemistry, and understanding its impact on solubility is crucial. The presence of ionizable nitrogen atoms in the piperazine ring suggests that the solubility of this compound will be significantly influenced by pH.[4][6]

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is essential for designing relevant solubility studies. While specific experimental data for this compound is not publicly available, we can infer some properties from structurally similar molecules. For instance, the related compound, Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate, has a molecular weight of 248.32 g/mol .[7] The presence of the methylpiperazine and benzoate moieties suggests a molecule with both lipophilic and hydrophilic characteristics, making its solubility behavior complex and worthy of detailed investigation.

The Biopharmaceutics Classification System (BCS): Context for Solubility Data

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[8] This system is a valuable tool for predicting a drug's in vivo performance and for guiding formulation development.[2] Drugs are classified into four categories:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

According to regulatory guidelines from the International Council for Harmonisation (ICH), a drug substance is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[9][10][11] The solubility data generated from the protocols below will be instrumental in assigning a BCS class to this compound.

Experimental Protocols

Two primary types of solubility are assessed during drug development: thermodynamic and kinetic solubility.[5][12]

  • Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum amount of a substance that can dissolve in a solvent at equilibrium.[5] It is a critical parameter for late-stage development and formulation.[5]

  • Kinetic solubility is determined by adding a concentrated organic stock solution of the compound to an aqueous buffer and measuring the concentration at which it precipitates.[12][13] This high-throughput screening method is invaluable in the early stages of drug discovery for ranking and selecting compounds.[12][14]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[15] It involves agitating an excess of the solid compound in a solvent until equilibrium is reached.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Purified Water, 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8 and 7.4), Ethanol, Propylene Glycol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Solvents: Prepare all aqueous buffers according to standard laboratory procedures and verify their pH.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.[16]

  • Solvent Addition: Add a known volume of each test solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 300 RPM) and temperature (e.g., 25 °C or 37 °C).[16] Allow the samples to shake for a sufficient duration to reach equilibrium (typically 24-72 hours).[16] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Sample Collection and Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.[16]

  • Quantification:

    • Dilute the filtered samples with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.[12]

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each solvent.

Diagram of the Thermodynamic Solubility Workflow:

cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent shake Shake at constant T & speed (24-72h) prep_solvent->shake settle Allow solid to settle shake->settle filter Filter supernatant (0.45 µm) settle->filter dilute Dilute sample filter->dilute hplc Quantify by HPLC-UV dilute->hplc end end hplc->end Solubility Data cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare DMSO stock solution dilute Serial dilution in DMSO stock->dilute add_buffer Add DMSO solution to aqueous buffer dilute->add_buffer incubate Incubate with shaking (1.5-2h) add_buffer->incubate detect Detect precipitation (Nephelometry/UV/HPLC) incubate->detect end end detect->end Kinetic Solubility Data

Caption: High-throughput kinetic solubility workflow.

Analytical Method: HPLC-UV for Quantification

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for quantifying piperazine derivatives. [17][18] Suggested HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer at pH 3) is a good starting point for aromatic compounds. [19][20]* Flow Rate: 1.0 mL/min

  • Column Temperature: 30-35 °C [21]* Detection Wavelength: To be determined by scanning the UV spectrum of this compound (likely in the range of 220-280 nm for aromatic esters).

  • Injection Volume: 10-20 µL

Method validation should be performed according to ICH guidelines, including assessments of linearity, accuracy, precision, and specificity.

Data Presentation and Interpretation

The solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Thermodynamic Solubility of this compound

Solvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (µM)
0.1 N HCl1.225
Acetate Buffer4.525
Phosphate Buffer6.825
Phosphate Buffer7.425
Purified Water~7.025
EthanolN/A25
Propylene GlycolN/A25
DMSON/A25

Interpretation of Results:

The solubility data will provide critical insights into the behavior of this compound. The pH-solubility profile will be particularly informative. Given the presence of the basic piperazine moiety, it is expected that the solubility will be higher at lower pH values where the molecule is protonated and more polar. [6][22]The solubility in organic co-solvents such as ethanol and propylene glycol will be important for developing preclinical formulations for in vivo studies. [23][24][25]

Conclusion

The systematic evaluation of solubility is a non-negotiable step in the preclinical development of any new drug candidate. The protocols and guidelines presented here provide a robust framework for determining the thermodynamic and kinetic solubility of this compound. The data generated will be instrumental in guiding lead optimization, understanding its biopharmaceutical properties within the BCS framework, and enabling the development of suitable formulations for further preclinical and clinical evaluation.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Wikipedia. Biopharmaceutics Classification System. [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. [Link]

  • University of Mustansiriyah. Exp. 11 The influence of pH on solubility in water. [Link]

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • Veeprho. (2024, December 26). Biopharmaceutics Classification System and Eligibility for Bio Waivers. [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • Gonzalez-Garcia, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • PubChem. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. [Link]

  • Kała, M., & Wiergowski, M. (2013). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Mitra, A., & Mitra, A. (2020). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. [Link]

  • ResearchGate. (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Al-Hamidi, H., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. [Link]

  • Al-kaisy, Z. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • Singh, R., & Singh, S. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • IQ Consortium. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. [Link]

  • PubChem. Methyl 4-(piperazin-1-yl)benzoate. [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Lead Sciences. Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • Bueno, A., & Fan, M. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]

  • MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

Sources

Application Note: Protocols for Amide Coupling Reactions with Methyl 4-(3-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(3-methylpiperazin-1-yl)benzoate is a versatile bifunctional building block crucial in modern medicinal chemistry and drug discovery.[1][2] Its structure incorporates a secondary amine within the 3-methylpiperazine moiety, which serves as a highly reactive nucleophilic handle, and a methyl ester on the phenyl ring, providing a site for potential future modification or acting as a key pharmacophoric element. The secondary amine is the most accessible site for derivatization, making this scaffold ideal for library synthesis through amide bond formation.

Amide coupling is arguably the most frequently utilized reaction in medicinal chemistry, forming the backbone of countless drug candidates, including peptides and small molecules.[3][4] The inherent stability and hydrogen bonding capabilities of the amide group make it a privileged functional group in molecular recognition at biological targets. This guide provides detailed, field-proven protocols for coupling various carboxylic acids to the secondary amine of this compound using two standard, yet powerful, coupling methodologies: HATU-mediated and EDC/HOBt-mediated reactions.

Section 1: Foundational Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under mild conditions due to the formation of a stable ammonium-carboxylate salt.[5] Therefore, amide coupling protocols rely on the "activation" of the carboxylic acid. This process converts the carboxyl group's hydroxyl into a better leaving group, creating a highly electrophilic acylating agent that is readily attacked by the amine nucleophile.[6] The choice of coupling reagent is critical and depends on factors such as substrate sterics, electronic properties, sensitivity to racemization, and cost.

Section 2: Protocol 1 - High-Efficiency Coupling Using HATU

Expert Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient, phosphonium-based coupling reagent renowned for its rapid reaction times and high yields, even with sterically hindered or electronically deactivated substrates.[3][7] It functions by reacting with the carboxylic acid to form a highly reactive OAt-active ester.[7] The inclusion of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the generated acids and facilitate the reaction. Pre-activation of the carboxylic acid before introducing the amine partner is often recommended to maximize efficiency.[8]

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the desired carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).

  • Activation: To the stirred solution, add HATU (1.1 eq.) followed by DIPEA (2.5 eq.). Allow the mixture to stir at room temperature for 15-20 minutes. This "pre-activation" period is crucial for the formation of the active ester.

  • Amine Addition: In a separate vial, dissolve this compound (1.05 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup & Isolation:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and saturated aqueous sodium chloride (brine) solution (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. See Section 4 for detailed guidance on purifying basic piperazine compounds.

Data Summary: HATU Coupling
ReagentStoichiometry (eq.)Purpose
Carboxylic Acid1.0Acylating Partner
This compound1.05Amine Nucleophile
HATU1.1Coupling Reagent (Activator)
DIPEA2.5Non-nucleophilic Base
Anhydrous DMF-Polar Aprotic Solvent
Typical Conditions Value
TemperatureRoom Temp. (20-25°C)
Time1-4 hours
Experimental Workflow: HATU Coupling

HATU_Workflow cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_purification Workup & Purification prep_acid Dissolve Acid in DMF add_hatu Add HATU & DIPEA prep_acid->add_hatu preactivate Stir 15 min (Pre-activate) add_hatu->preactivate add_amine Add Amine Solution preactivate->add_amine prep_amine Dissolve Amine in DMF prep_amine->add_amine react Stir at RT (1-4 h) add_amine->react workup Aqueous Workup react->workup purify Flash Column Chromatography workup->purify analyze Characterize Product purify->analyze

Caption: Workflow for HATU-mediated amide coupling.

Section 3: Protocol 2 - Classic Carbodiimide Coupling Using EDC/HOBt

Expert Rationale: The combination of a water-soluble carbodiimide, such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), with an additive like HOBt (1-Hydroxybenzotriazole) is a workhorse method for amide bond formation.[9] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo an intramolecular rearrangement to a stable N-acylurea byproduct.[9] HOBt acts as a "trapping agent," reacting with the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization, thereby increasing the reaction's efficiency and purity.[9][10] A key advantage of using EDC is that the resulting urea byproduct is water-soluble, simplifying purification through a simple aqueous wash.[11]

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add the carboxylic acid (1.0 eq.), this compound (1.05 eq.), and HOBt (1.2 eq.).

  • Dissolution: Dissolve the components in an appropriate solvent. Dichloromethane (DCM) or DMF can be used (approx. 0.1 M). If using DCM, cool the mixture to 0°C in an ice bath.

  • Initiation: Add EDC hydrochloride (1.2 eq.) to the stirred mixture in one portion. If the reaction was cooled to 0°C, allow it to slowly warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor for completion by TLC or LC-MS.

  • Workup & Isolation:

    • If DMF was used, dilute with ethyl acetate and proceed with the aqueous wash as described for the HATU protocol.

    • If DCM was used, dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Data Summary: EDC/HOBt Coupling
ReagentStoichiometry (eq.)Purpose
Carboxylic Acid1.0Acylating Partner
This compound1.05Amine Nucleophile
EDC·HCl1.2Coupling Reagent (Activator)
HOBt1.2Additive (Reduces side reactions/racemization)
DCM or DMF-Solvent
Typical Conditions Value
Temperature0°C to Room Temp.
Time12-18 hours
Experimental Workflow: EDC/HOBt Coupling

EDC_Workflow setup Combine Acid, Amine, HOBt in DCM or DMF cool Cool to 0°C (if using DCM) setup->cool add_edc Add EDC·HCl cool->add_edc react Stir 12-18 h (Warm to RT) add_edc->react workup Aqueous Workup react->workup purify Flash Column Chromatography workup->purify analyze Characterize Product purify->analyze

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Section 4: Purification Strategies for Piperazine Derivatives

Trustworthiness through Self-Validation: The basic nitrogen atoms in the piperazine ring can present challenges during purification. Strong interaction with the acidic silanol groups on standard silica gel can lead to significant peak tailing during column chromatography.[12]

Field-Proven Insights:

  • Mobile Phase Modification: To mitigate tailing, add a basic modifier to the eluent system. A common and effective strategy is to add 0.5-1% triethylamine (TEA) or 1-2% of a 7N ammonia solution in methanol to the mobile phase (e.g., ethyl acetate/hexanes).[12] This competitively blocks the acidic sites on the silica, allowing for improved peak shape and separation.

  • Salt Formation: If the product is an oil or difficult to crystallize, it can be converted into a salt (e.g., hydrochloride or fumarate). Salts are often crystalline solids that can be purified by recrystallization.[12] The purified free base can then be regenerated by dissolving the salt in water, basifying the solution, and extracting with an organic solvent.[12]

References

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • University of California, Davis. (2022). Chemistry of Amides. Chem LibreTexts. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Reddit. (2024). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Methyl 4-(2-methylpiperazin-1-yl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(2-methylpiperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A note on nomenclature: The requested topic refers to "3-methylpiperazine". However, the commercially prevalent and synthetically common starting material is 2-methylpiperazine. This guide will proceed with the assumption that 2-methylpiperazine is the intended reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for Methyl 4-(2-methylpiperazin-1-yl)benzoate?

A1: There are three principal methods for the synthesis of Methyl 4-(2-methylpiperazin-1-yl)benzoate:

  • Nucleophilic Substitution: This is a straightforward approach involving the reaction of a methyl 4-(halomethyl)benzoate (e.g., bromide or chloride) with 2-methylpiperazine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between methyl 4-halobenzoate (typically bromo- or iodo-) and 2-methylpiperazine. It requires a palladium catalyst, a phosphine ligand, and a base.

  • Reductive Amination: This method involves the reaction of methyl 4-formylbenzoate with 2-methylpiperazine to form an imine intermediate, which is then reduced in situ to the desired product. Common reducing agents include sodium triacetoxyborohydride and sodium cyanoborohydride.[1]

Q2: Which synthetic route is recommended for a high yield?

A2: The optimal route depends on the available starting materials, scale, and laboratory capabilities.

  • Reductive amination often provides high yields (95-99%) and is amenable to large-scale synthesis.[1]

  • Nucleophilic substitution can also be high-yielding, but is more susceptible to the formation of quaternary ammonium salt byproducts.[2]

  • Buchwald-Hartwig amination is very versatile but can be more expensive due to the cost of the palladium catalyst and ligands.

Q3: What are the key safety precautions for this synthesis?

A3: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling Reagents: Many reagents used in these syntheses are hazardous. For instance, palladium catalysts and phosphine ligands can be toxic and air/moisture sensitive. Strong bases like sodium tert-butoxide are corrosive. Always handle these chemicals in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents used. Anhydrous solvents are often required, and care should be taken to exclude moisture.

Troubleshooting Guide

Low or No Product Formation

Q4: My reaction shows low conversion of the starting material. What are the possible causes and solutions?

A4: Low conversion can stem from several factors, depending on the synthetic route:

Potential Cause Troubleshooting Steps
Inactive Catalyst (Buchwald-Hartwig) Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-formed catalyst to improve consistency.
Inappropriate Base The choice of base is critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide are common. For nucleophilic substitution, weaker bases like potassium carbonate or sodium bicarbonate are often sufficient. Ensure the base is anhydrous.
Poor Solvent Quality Use anhydrous solvents, as water can deactivate catalysts and lead to unwanted side reactions. Toluene and dioxane are common solvents for Buchwald-Hartwig amination. For nucleophilic substitution, polar aprotic solvents like acetonitrile or DMF can be effective.[3]
Incorrect Reaction Temperature Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C). Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time. Excessively high temperatures can lead to catalyst decomposition.
Ineffective Reducing Agent (Reductive Amination) Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is not hydrolyzed. Add it to the reaction mixture in a controlled manner.
Formation of Impurities and Side Products

Q5: I am observing significant side product formation. What are the common impurities and how can I minimize them?

A5: Side product formation is a common challenge. Here are some frequent culprits:

Side Product Cause and Minimization Strategy
Quaternary Ammonium Salt Cause: In nucleophilic substitution, the product can react further with the methyl 4-(halomethyl)benzoate. Minimization: Use a slight excess of 2-methylpiperazine and control the reaction temperature. Adding the halide slowly can also help.
Hydrodehalogenation Product (Methyl Benzoate) Cause: A common side reaction in palladium-catalyzed couplings where the halogen is replaced by a hydrogen atom. Minimization: Ensure strictly anhydrous conditions. Optimize the ligand-to-palladium ratio.
Over-alkylation of Piperazine Cause: Both nitrogen atoms of the piperazine ring can react. Minimization: This is less of a concern with 2-methylpiperazine due to steric hindrance, but using a protecting group on one of the nitrogens can be a strategy if this becomes an issue.

Experimental Protocols

Protocol 1: Reductive Amination

This protocol is adapted from a procedure for a similar compound and is a good starting point for optimization.[4]

Step 1: Imine Formation

  • To a solution of methyl 4-formylbenzoate (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) add 2-methylpiperazine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane).

G cluster_0 Reductive Amination Workflow Start Start Imine Formation Imine Formation Start->Imine Formation Methyl 4-formylbenzoate + 2-methylpiperazine Reduction Reduction Imine Formation->Reduction Sodium Triacetoxyborohydride Work-up Work-up Reduction->Work-up Quench with NaHCO3 Purification Purification Work-up->Purification Column Chromatography Product Product Purification->Product

Caption: Reductive Amination Workflow

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the synthesis of a similar N-arylpiperazine.[3]

Step 1: Reaction Setup

  • In a round-bottom flask, suspend methyl 4-fluorobenzoate (1 equivalent) and potassium carbonate (1 equivalent) in acetonitrile.

  • Add 2-methylpiperazine (2.2 equivalents).

Step 2: Reaction

  • Heat the mixture to reflux and stir for 48-72 hours, monitoring the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and evaporate the solvent.

  • Dissolve the residue in water and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a mobile phase of 5% methanol in dichloromethane).

G cluster_1 SNAr Reaction Pathway Reactants Methyl 4-fluorobenzoate + 2-methylpiperazine Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Methyl 4-(2-methylpiperazin-1-yl)benzoate Meisenheimer->Product Loss of Fluoride

Caption: SNAr Reaction Pathway

References

Sources

Technical Support Center: Synthesis of Methyl 4-(3-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(3-methylpiperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this crucial synthetic transformation. The synthesis, typically achieved via a Buchwald-Hartwig amination, involves the coupling of an aryl halide (e.g., Methyl 4-bromobenzoate) with 3-methylpiperazine. While powerful, this reaction is prone to specific side reactions that can complicate purification and reduce yields. This document provides in-depth, field-proven insights to help you navigate these challenges.

Core Reaction Pathway and Key Challenges

The desired transformation is a selective mono-N-arylation of the unsymmetrical 3-methylpiperazine. The primary challenges stem from the presence of two reactive secondary amine centers (N1 and N4) and the potential for the product to react further.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System R1 Methyl 4-bromobenzoate Product Desired Product This compound R1->Product Pd-Catalyzed Coupling Side_Product Side Product N,N'-bis-arylated piperazine R1->Side_Product R2 3-Methylpiperazine R2->Product Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Product->Side_Product Further Reaction (Excess Aryl Halide)

Caption: Desired mono-arylation vs. the common bis-arylation side reaction.

Troubleshooting Guide

Q1: My reaction yield is very low or the reaction has stalled. What are the likely causes?

A1: Low or zero conversion in a Buchwald-Hartwig amination typically points to issues with the catalytic cycle. Several factors can be at play:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive. Oxygen can irreversibly oxidize the phosphine ligands and the palladium center, halting catalysis.[1] It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.

  • Poor Reagent Quality: Impurities in starting materials can act as catalyst poisons.[1] Ensure the aryl halide is pure and the 3-methylpiperazine is free of contaminants. Solvents must be anhydrous, as water can interfere with the base and promote competing side reactions like aryl halide hydrolysis.[2]

  • Suboptimal Reaction Conditions:

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is generally required to deprotonate the amine for the catalytic cycle.[3] Weaker bases like K₂CO₃ may lead to slow or incomplete reactions, especially with less reactive aryl chlorides.[3][4]

    • Temperature: Many N-arylations require heating (typically 80-110 °C) to achieve a reasonable rate.[3] If your reaction is sluggish at a lower temperature, a carefully controlled increase may be necessary.

    • Ligand Choice: The phosphine ligand is critical. For coupling with secondary amines, sterically hindered biaryl phosphine ligands such as XPhos or RuPhos are often more effective than older generation ligands like BINAP.[3]

Q2: I've isolated a major byproduct with a molecular weight of approximately 408 g/mol . What is it and how can I prevent it?

A2: This high-molecular-weight byproduct is almost certainly the N,N'-bis-arylated piperazine. This occurs when a second molecule of methyl 4-bromobenzoate reacts with the remaining N-H group of your desired product.

Causality: The product, this compound, is itself a secondary amine and can compete with the 3-methylpiperazine starting material in the catalytic cycle.

Prevention Strategies:

  • Control Stoichiometry: The most effective way to suppress bis-arylation is to use an excess of the piperazine nucleophile.[3] Using 1.5 to 2.0 equivalents of 3-methylpiperazine relative to the aryl halide will statistically favor the mono-arylation reaction.

  • Slow Addition: Adding the aryl halide slowly (e.g., via syringe pump) to the mixture of the piperazine, catalyst, and base can help maintain a low concentration of the electrophile, further minimizing the chance of a second coupling event.

  • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the aryl halide. Stop the reaction as soon as the starting aryl halide is consumed to prevent the product from reacting further.

Q3: My NMR analysis shows a mixture of products, suggesting the aryl group is attached to different positions on the piperazine ring. Why did this happen?

A3: This issue arises from a lack of regioselectivity. 3-methylpiperazine is an unsymmetrical amine with two distinct secondary nitrogens:

  • N1: Adjacent to the methyl group, making it more sterically hindered.

  • N4: Distal to the methyl group, making it less sterically hindered and generally more nucleophilic.

While the reaction is expected to predominantly occur at the less hindered N4 position, coupling at the N1 position can still happen, leading to a mixture of regioisomers: this compound and Methyl 4-(2-methylpiperazin-1-yl)benzoate.

Mitigation and Control:

  • Ligand Selection: Bulky phosphine ligands can enhance regioselectivity by amplifying the steric differences between the two nitrogen atoms. Experimenting with different ligands (e.g., comparing XPhos to a smaller ligand) may improve the isomeric ratio.

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is typically the reaction at the less hindered site.

  • Purification: If a mixture is unavoidable, careful column chromatography is usually required to separate the two regioisomers. Their polarity differences are often sufficient for separation on silica gel.

Q4: How can I effectively purify my target compound from the bis-arylated side product and unreacted piperazine?

A4: A combination of acid-base extraction and column chromatography is highly effective.

  • Acid-Base Extraction:

    • The desired mono-arylated product and the unreacted 3-methylpiperazine are basic. The bis-arylated byproduct is not, as it has no remaining N-H protons.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and excess piperazine will move into the aqueous layer as their hydrochloride salts. The non-basic bis-arylated product and other neutral impurities will remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with a base like NaOH or NaHCO₃ to a pH > 10.

    • Extract the now-neutralized product back into an organic solvent.

    • Wash with brine, dry over Na₂SO₄, and concentrate to yield a significantly purified product.

  • Column Chromatography: For removing trace impurities or separating regioisomers, flash column chromatography on silica gel is the final step. A gradient elution system, such as ethyl acetate in hexanes with a small percentage of triethylamine (to prevent product tailing on the acidic silica), is typically effective.

Frequently Asked Questions (FAQs)

  • What is the best palladium catalyst and ligand combination? For N-arylation with secondary amines like 3-methylpiperazine, catalyst systems based on bulky, electron-rich biarylphosphine ligands are generally superior.[3] A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as XPhos, RuPhos, or tBuXPhos is a robust starting point.[5][6]

  • Which base and solvent should I use? Sodium tert-butoxide (NaOtBu) in an anhydrous, apolar solvent like toluene or dioxane is a standard and highly effective combination.[3] Cesium carbonate (Cs₂CO₃) can be a milder alternative if your substrate is sensitive to the strongly basic conditions of NaOtBu.[6]

  • How critical is the order of reagent addition? For reactions using Pd(OAc)₂ as a precatalyst, the rate can be affected by the order of addition.[5] A common and effective procedure is to add the solvent, aryl halide, piperazine, base, ligand, and finally the palladium precatalyst to the reaction vessel under an inert atmosphere. This allows for pre-coordination of the ligand to palladium before the catalytic cycle begins.

Experimental Protocols & Data

Table 1: Condition Optimization Summary
ParameterRecommended ConditionRationale & Potential Side Reaction if Deviated
Piperazine Stoich. 1.5 - 2.0 eq.Prevents bis-arylation.[3] Using <1.2 eq. significantly increases the risk of the bis-arylated byproduct.
Catalyst Loading 0.5 - 2.0 mol % PdBalances reaction rate and cost. Lower loading may stall; higher is wasteful.[5]
Base NaOtBu (1.5 eq.)Strong, non-nucleophilic base. Weaker bases (K₃PO₄) may require higher temperatures or give low yields.[6]
Solvent Toluene or Dioxane (Anhydrous)Good solubility for reagents. Presence of water can lead to aryl halide hydrolysis to form methyl 4-hydroxybenzoate.[2]
Atmosphere Inert (N₂ or Ar)Prevents oxidative degradation of the Pd(0) catalyst and phosphine ligand, which causes reaction failure.[1]
Protocol 1: Synthesis of this compound

Workflow_Synthesis A 1. Setup Add Methyl 4-bromobenzoate, 3-methylpiperazine, NaOtBu to an oven-dried flask. B 2. Inert Atmosphere Evacuate and backfill the flask with Argon (3x). Add anhydrous toluene. A->B C 3. Catalyst Addition Add phosphine ligand (e.g., XPhos) and Pd₂(dba)₃. B->C D 4. Reaction Heat the mixture to 100 °C. Monitor by TLC/LC-MS. C->D E 5. Workup Cool to RT, quench with water. Perform acid-base extraction. D->E F 6. Purification Purify by column chromatography. E->F

Sources

Technical Support Center: Optimizing Reductive Alkylation with 3-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions for the reductive alkylation of 3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate your experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reductive alkylation of 3-methylpiperazine, providing a foundational understanding of the reaction.

Q1: What is the general principle of reductive alkylation with 3-methylpiperazine?

Reductive alkylation is a powerful method for N-alkylation, which proceeds in two main steps, often in a one-pot reaction.[1][2][3] First, the nucleophilic nitrogen of 3-methylpiperazine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate.[2] This intermediate then dehydrates to form an iminium ion.[1][2] In the second step, a reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the final N-alkylated 3-methylpiperazine product.[1][2]

Q2: Which nitrogen on 3-methylpiperazine is more reactive?

In 3-methylpiperazine, the two nitrogen atoms are not equivalent. The nitrogen at position 1 is less sterically hindered than the nitrogen at position 4, which is adjacent to the methyl group. Consequently, the N1 nitrogen is generally more nucleophilic and will preferentially react with the carbonyl compound, especially with sterically demanding aldehydes or ketones.[4]

Q3: What are the most common reducing agents for this reaction, and how do I choose one?

The choice of reducing agent is critical for a successful reaction. The ideal reagent should selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound.[3][5]

Reducing AgentCommon SolventsKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[3][6]Mild and selective, making it the most common choice for one-pot reactions.[1][2][7][8] It tolerates a wide range of functional groups but is sensitive to water and incompatible with methanol.[3][6]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)[6]Effective and not water-sensitive.[6] However, it is toxic and can generate hydrogen cyanide gas, especially under acidic workup conditions.[2]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)[6]A stronger reducing agent that can also reduce the starting aldehyde or ketone.[5] To avoid this, the imine formation should be allowed to complete before the addition of NaBH₄.[5][6]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Various, including alcoholsA green chemistry approach that can be highly effective.[2][9] However, it may require specialized equipment (hydrogenator) and can sometimes lead to side reactions like ring hydrogenation.[10][11]

Recommendation: For most applications involving 3-methylpiperazine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent due to its high selectivity, mild reaction conditions, and broad functional group tolerance.[2][7]

Q4: What is the optimal pH for this reaction?

The formation of the iminium ion is the rate-limiting step and is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6).[12] This can be achieved by adding a small amount of a weak acid, like acetic acid, which catalyzes the dehydration of the hemiaminal to the iminium ion.[13] At a pH that is too low, the amine starting material will be protonated, rendering it non-nucleophilic. At a pH that is too high, the dehydration step will be too slow.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the reductive alkylation of 3-methylpiperazine.

Low or No Product Yield
Q5: My reaction is not proceeding, or the yield is very low. What are the potential causes and solutions?

Several factors can contribute to a low yield. A systematic approach to troubleshooting is recommended.

dot

Troubleshooting_Low_Yield Start Low or No Yield CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Review Reaction Conditions Start->CheckConditions CheckIminium 3. Confirm Iminium Ion Formation Start->CheckIminium CheckReduction 4. Assess Reduction Step Start->CheckReduction Sol_Reagents1 Use fresh, anhydrous reagents. Verify correct equivalents. CheckReagents->Sol_Reagents1 Degraded or wet reagents? Incorrect stoichiometry? Sol_Reagents2 If using a salt form, add a base (e.g., TEA, DIPEA). CheckReagents->Sol_Reagents2 Amine salt used? Sol_Conditions1 Ensure anhydrous solvent. Optimize temperature and time. CheckConditions->Sol_Conditions1 Water present? Suboptimal temp/time? Sol_Conditions2 Adjust pH with acetic acid (catalytic). CheckConditions->Sol_Conditions2 Incorrect pH? Sol_Iminium Allow sufficient time for iminium formation before adding reducing agent. Consider a Lewis acid catalyst for difficult substrates. CheckIminium->Sol_Iminium Incomplete formation? Sol_Reduction Use a fresh, active reducing agent. Ensure correct stoichiometry of the reducing agent. CheckReduction->Sol_Reduction Inactive reductant? Reaction_Mechanism Reactants 3-Methylpiperazine + R-CHO/R₂CO Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Side_Alcohol Alcohol Byproduct (from Carbonyl Reduction) Reactants->Side_Alcohol + [H⁻] (Non-selective reduction) Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Desired N-Alkylated Product Iminium->Product + [H⁻] (e.g., NaBH(OAc)₃) Side_Bis Bis-Alkylated Product Product->Side_Bis + R-CHO/R₂CO, [H⁻] (Over-alkylation)

Caption: Reductive Alkylation Pathway and Common Side Reactions.

  • Reduction of Carbonyl Starting Material : If you observe the alcohol corresponding to your starting aldehyde or ketone, your reducing agent is too strong or the conditions are not selective.

    • Solution : Switch to a milder reducing agent like NaBH(OAc)₃. [2][7]If using NaBH₄, ensure the iminium ion has fully formed before adding the borohydride. [5][6]* Bis-Alkylation : The formation of a product where both nitrogens of the piperazine ring are alkylated can occur, especially with reactive aldehydes and an excess of the carbonyl compound.

    • Solution : Use a stoichiometric amount or a slight excess of 3-methylpiperazine relative to the carbonyl compound. Alternatively, consider using a mono-protected 3-methylpiperazine (e.g., N-Boc-3-methylpiperazine) to ensure mono-alkylation, followed by a deprotection step. [14]* Steric Hindrance Issues : With bulky ketones, the reaction can be slow, leading to decomposition or other side reactions. [15][16][17] * Solution : Increase the reaction time and consider using a Lewis acid catalyst to promote iminium formation. [6]A higher reaction temperature might also be necessary.

Purification Challenges
Q7: My final product is difficult to purify. What are some effective purification strategies?

Purification of amine products can be challenging due to their basic nature.

  • Aqueous Work-up : During the work-up, a basic wash (e.g., with saturated NaHCO₃ or dilute NaOH solution) is crucial to neutralize any remaining acid and to ensure the product is in its free base form for efficient extraction into an organic solvent.

  • Chromatography :

    • Normal Phase (Silica Gel) : Silica gel is acidic and can cause streaking of basic amine products. To mitigate this, you can:

      • Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent).

      • Use a mobile phase containing a small percentage of a basic modifier like triethylamine or ammonium hydroxide.

    • Reverse Phase HPLC : This is often an effective method for purifying polar amine products. Use a buffered mobile phase (e.g., with formic acid or trifluoroacetic acid) to ensure consistent protonation of the amine.

  • Crystallization/Salt Formation : If the product is a solid, recrystallization can be an excellent purification method. Alternatively, the product can be precipitated as a salt (e.g., hydrochloride or diacetate) from a suitable solvent, which can then be filtered and, if necessary, converted back to the free base. [18]

III. Experimental Protocols

General Protocol for Reductive Alkylation using Sodium Triacetoxyborohydride

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylpiperazine (1.1 eq.) and the aldehyde or ketone (1.0 eq.).

  • Solvent Addition : Add an anhydrous aprotic solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), to dissolve or suspend the reactants. A typical concentration is 0.1-0.5 M.

  • Iminium Ion Formation : Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, this time can be extended, and a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) can be added. [1]4. Addition of Reducing Agent : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred mixture. The addition may be slightly exothermic.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up :

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography, crystallization, or distillation as appropriate.

dot

Experimental_Workflow Setup 1. Reaction Setup (Amine + Carbonyl in Flask) Solvent 2. Add Anhydrous Solvent (e.g., DCE, DCM) Setup->Solvent Iminium 3. Stir for Iminium Formation (Add cat. AcOH if needed) Solvent->Iminium Reduction 4. Add NaBH(OAc)₃ Iminium->Reduction Monitor 5. Monitor Reaction (TLC, LC-MS) Reduction->Monitor Workup 6. Aqueous Work-up (NaHCO₃, Extraction) Monitor->Workup Reaction Complete Purify 7. Purify Product (Chromatography, etc.) Workup->Purify

Caption: Step-by-step experimental workflow.

IV. References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Preparations and Procedures International, 37(3), 231-268.

  • ResearchGate. (2025). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Request PDF. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Taylor & Francis. (1993). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine. Retrieved from

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • PubMed Central (PMC). (2019). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Request PDF. Retrieved from [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for.... Retrieved from [Link]

Sources

Methyl 4-(3-methylpiperazin-1-yl)benzoate stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-(3-methylpiperazin-1-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and standardized protocols related to the stability and degradation of this compound. As a senior application scientist, my goal is to provide not just methods, but the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound, providing quick insights into potential issues.

Q1: What are the primary chemical liabilities of this compound that can lead to degradation?

This compound contains two primary functional groups susceptible to degradation: a methyl ester and a substituted piperazine ring . Understanding the vulnerabilities of each is key to predicting and preventing stability issues.

  • Methyl Ester Moiety: This group is primarily susceptible to hydrolysis . The reaction is catalyzed by the presence of acid or base, yielding the corresponding carboxylic acid and methanol. The reaction with pure water at neutral pH is typically very slow but can be significant over long-term storage or at elevated temperatures.[1]

  • Piperazine Ring Moiety: The piperazine ring is vulnerable to oxidation and thermal stress . The tertiary amine nitrogens and adjacent carbons are potential sites for oxidative attack.[2][3] Furthermore, studies on similar piperazine derivatives have shown that methyl substitution can increase the rate of thermal degradation compared to the unsubstituted parent ring.[4]

Q2: My analytical results show a decrease in the parent compound's purity over time. How can I identify the cause of degradation?

Identifying the root cause of degradation requires a systematic approach. The first step is to review the conditions to which the compound was exposed. The following troubleshooting workflow can help pinpoint the likely degradation pathway.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Troubleshooting workflow for identifying degradation causes.

Q3: What are the most probable degradation products, and how can they be detected?

Based on the compound's structure, several key degradation products can be anticipated under specific stress conditions. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying these degradants by tracking their mass-to-charge ratio (m/z).

Degradation PathwayProbable Degradation ProductStructure of DegradantExpected Mass ChangePrimary Analytical Technique
Hydrolysis 4-(3-methylpiperazin-1-yl)benzoic acidC₁₂H₁₆N₂O₂-14 Da (loss of CH₂)LC-MS, HPLC (shift in retention time)
Oxidation Methyl 4-(3-methyl-4-oxopiperazin-1-yl)benzoate (N-Oxide)C₁₃H₁₈N₂O₃+16 Da (addition of O)LC-MS
Oxidation Piperazinone derivatives and other ring-opened productsVariableVariableLC-MS/MS for structural elucidation
Q4: What are the recommended storage and handling conditions for this compound?

To ensure long-term stability, the compound should be stored in a controlled environment that minimizes exposure to catalysts of degradation.

  • Temperature: Store in a cool environment, ideally at 2-8°C for long-term storage, as recommended by suppliers.[5] Avoid repeated freeze-thaw cycles.

  • Light: Store in an amber vial or other light-blocking container to prevent potential photodegradation.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.

  • Chemical Environment: Avoid storage in solutions with a high or low pH. Ensure solvents are free from metal contaminants and peroxides.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation (or stress testing) is essential for understanding a molecule's intrinsic stability, elucidating degradation pathways, and developing stability-indicating analytical methods.[6][7] This section provides protocols for conducting these studies.

Objective of Forced Degradation

The primary goal is not to completely degrade the compound but to achieve a target degradation of 5-20%. This level of degradation is typically sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that would complicate analysis.[7]

digraph "Forced_Degradation_Workflow" { graph [rankdir="LR", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

}

General workflow for a forced degradation study.

Protocol 1: Forced Hydrolysis

Rationale: To assess the susceptibility of the methyl ester to acid and base-catalyzed hydrolysis.[1]

  • Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., Acetonitrile).

    • Label three sets of vials: Acid, Base, and Neutral.

  • Stress Application:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to the vial.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to the vial.

    • Neutral Hydrolysis: Add an equal volume of purified water to the vial.

  • Incubation:

    • Gently mix all samples.

    • Place the vials in a controlled temperature environment (e.g., 60°C).

    • Monitor the reaction at various time points (e.g., 2, 6, 24, 48 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • Crucially, neutralize the acid and base samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample) to halt the reaction.

    • Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze immediately via a stability-indicating HPLC method.

Protocol 2: Forced Oxidation

Rationale: To evaluate the piperazine ring's stability towards oxidative stress. The presence of metals like copper or iron can significantly catalyze the oxidation of piperazine and its derivatives.[2]

  • Preparation:

    • Prepare a 1 mg/mL solution of the compound.

  • Stress Application:

    • Add a solution of hydrogen peroxide (H₂O₂) to the sample to achieve a final concentration of 3% H₂O₂.

  • Incubation:

    • Store the sample at room temperature, protected from light.

    • Monitor at various time points (e.g., 1, 4, 8, 24 hours), as oxidation can be rapid.

  • Sample Analysis:

    • Withdraw an aliquot and dilute with the mobile phase. No quenching is typically required, as the dilution effectively stops the reaction.

    • Analyze immediately.

Protocol 3: Photostability Testing

Rationale: To determine if the compound degrades upon exposure to light, as required by ICH Q1B guidelines.[8][9] Aromatic esters can be susceptible to photolytic reactions.[10]

  • Preparation:

    • Prepare samples of the solid compound and a solution (e.g., 1 mg/mL).

    • Place samples in chemically inert, transparent containers.

  • Control Sample:

    • Prepare an identical set of samples and wrap them completely in aluminum foil. This "dark control" is essential to differentiate between photolytic and thermal degradation occurring simultaneously.

  • Stress Application:

    • Place both the test and control samples in a photostability chamber.

    • Expose the samples to a light source that provides a standardized output of both visible and UV light. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/m².[9]

  • Sample Analysis:

    • After the exposure period, prepare both the exposed and dark control samples for analysis.

    • Analyze via HPLC and compare the results. Significant degradation in the exposed sample but not the dark control indicates photosensitivity.

References
  • Freeman, S., & Rochelle, G. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Pharma Stability. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 23, 85-94. [Link]

  • Steden, F. (1979). U.S. Patent No. 4,185,027. Washington, DC: U.S.
  • Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464. [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture (Doctoral dissertation, The University of Texas at Austin). [Link]

  • European Patent Office. (1998). EP 0 675 867 B1: Hydrolysis of methyl esters for production of fatty acids. [Link]

  • Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464. [Link]

  • Sexton, A. (2014). Oxidation of piperazine in post-combustion carbon capture (Doctoral dissertation, The University of Texas at Austin). [Link]

  • Elm, J., et al. (2017). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 1(7), 397-406. [Link]

  • Nielsen, C. J., et al. (2018). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega, 3(6), 6486-6497. [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]

  • WIPO. (1994). WO/1994/014743: Hydrolysis of methyl esters for production of fatty acids. [Link]

  • Vevelstad, S. J., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Molecules, 25(21), 5038. [Link]

  • ResearchGate. (2015). Methyl ester hydrolysis. [Link]

  • Pharma Beginners. (2023). Poor Stability Study Design Leading to Rejections? Common Errors Explained. [Link]

  • Hecht, F., et al. (2019). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Molecules, 24(16), 2955. [Link]

  • Givens, R. S., Matuszewski, B., & Neywick, C. V. (1974). Mechanistic and synthetic studies in organic photochemistry. XII. Photodecarboxylation of esters. Photolysis of .alpha.- and .beta.-naphthalenemethyl derivatives. Journal of the American Chemical Society, 96(17), 5547-5555. [Link]

  • Lahme, S., et al. (2012). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology, 14(8), 2155-2167. [Link]

  • Waterman, K. C., & MacDonald, B. C. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology. [Link]

  • ResearchGate. (2004). Selected Polymers that Contain Aromatic Ester Units: Synthesis, Photoreactions, and Refractive Index Modulation. [Link]

  • Lead Sciences. (n.d.). Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. Retrieved from [Link]

  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC North America, 38(6), 324-336. [Link]

  • ResearchGate. (2023). The transformation of benzoate and (o-, m-, p-,) methylbenzoate to catechol and (3-, 4-) methylcatechol, respectively. [Link]

  • Uniprot. (n.d.). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. [Link]

  • RSSL. (2019). The Stability Challenges for Pharmaceutical Products. [Link]

  • PubChem. (n.d.). Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. [Link]

  • KEGG. (n.d.). Benzoate degradation. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • Eawag-BBD. (n.d.). Benzoate Degradation Pathway. [Link]

  • ChemBK. (n.d.). Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

  • ResearchGate. (2012). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]

Sources

Technical Support Center: Purification of Methyl 4-(3-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-(3-methylpiperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during the purification of this compound.

Introduction: The Purification Challenge

This compound presents a unique purification challenge due to its bifunctional nature. The molecule contains a basic piperazine ring, which imparts specific reactivity and chromatographic behavior, and a methyl ester group, which is susceptible to hydrolysis under harsh acidic or basic conditions. A successful purification strategy must therefore separate the target compound from reaction-related impurities while preserving the integrity of both functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurities in your crude sample will largely depend on the synthetic route employed. A common synthesis involves the reaction of a methyl 4-(halomethyl)benzoate with 3-methylpiperazine. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual methyl 4-(halomethyl)benzoate and 3-methylpiperazine.

  • Disubstituted Byproduct: 1,4-bis(4-(methoxycarbonyl)benzyl)-2-methylpiperazine, where the piperazine has reacted at both nitrogen atoms.

  • Hydrolysis Product: 4-(3-methylpiperazin-1-yl)benzoic acid, formed if the methyl ester is cleaved during the reaction or workup.

  • Solvent and Reagents: Residual solvents and inorganic salts from the reaction workup.

Q2: I need a quick, bulk cleanup of my crude material. What is the best first-pass purification method?

A2: For a rapid, initial purification to remove the majority of neutral and acidic impurities, an acid-base extraction is highly recommended.[1][2] This technique leverages the basicity of the piperazine nitrogen. By treating the crude product (dissolved in an organic solvent) with an aqueous acid, the basic target compound is protonated, forming a salt that dissolves in the aqueous layer. Neutral impurities, such as the disubstituted byproduct, will remain in the organic layer and can be separated.

Causality: The fundamental principle is the difference in solubility between the neutral amine and its protonated salt form.[1] The salt is ionic and prefers the polar aqueous phase, while the neutral organic molecules remain in the non-polar organic phase.

Critical Note: When liberating the free base from the aqueous layer, it is crucial to use a mild base like sodium bicarbonate (NaHCO₃). Using a strong base such as sodium hydroxide (NaOH) can cause hydrolysis of the methyl ester.[1][2]

Q3: My compound is streaking badly on my silica TLC plate and column. How can I get clean separation?

A3: This is a classic issue when purifying basic compounds like piperazine derivatives on standard silica gel.[3] The streaking, or "tailing," is caused by strong ionic interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This leads to poor peak shape and inefficient separation.

To resolve this, you must neutralize these interactions by modifying your mobile phase.

Solution: Add a small amount of a basic modifier to your eluent. The most common and effective choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[3][4] The TEA will compete with your compound for the acidic sites on the silica, allowing your product to travel through the column smoothly and elute as a sharp, well-defined band.

Q4: How can I achieve the highest possible purity (>99%) for my final compound?

A4: For achieving high purity, especially for analytical standards or late-stage drug development, salt formation followed by recrystallization is the most effective method.[3] While your target compound may be an oil or a low-melting solid, converting it to a crystalline salt often provides a highly pure, stable solid.

Methodology:

  • Dissolve the purified oil (e.g., post-chromatography) in a suitable solvent like isopropanol, ethanol, or ethyl acetate.

  • Slowly add a solution of an acid, such as HCl in isopropanol or fumaric acid in ethanol.[3]

  • The corresponding salt will precipitate or crystallize out of the solution. This process is highly selective and excludes most impurities from the crystal lattice.

  • The crystalline salt can then be isolated by filtration and washed with a cold solvent to yield a product of very high purity.[5][6]

If the free base is required, the purified salt can be dissolved in water, neutralized with a mild base, and extracted back into an organic solvent.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield after acid-base extraction 1. Incomplete protonation of the amine. 2. Emulsion formation during extraction. 3. Product salt has some solubility in the organic layer.1. Ensure pH of the aqueous layer is sufficiently acidic (pH 1-2). 2. Add brine (saturated NaCl solution) to break the emulsion. 3. Perform multiple extractions of the organic layer with the aqueous acid.
NMR shows ester has hydrolyzed to a carboxylic acid Use of a strong base (e.g., NaOH, KOH) during workup, or prolonged exposure to acidic conditions on silica gel.[2][7]Wash the organic solution of your crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The weak base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be washed away, while being gentle enough not to hydrolyze the ester.[2]
Column chromatography did not separate my product from a key impurity The polarity of the product and the impurity are too similar in the chosen solvent system.1. Optimize the eluent system. Try a different combination of solvents (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate). 2. Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica.[4]
Product crystallizes in the column during chromatography The eluent is a poor solvent for your compound, causing it to crash out of solution.1. Add a small amount of a more polar solvent to your eluent system to increase solubility. 2. Load the sample onto the column using a minimal amount of solvent.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Purification

This protocol is designed to separate the basic product from neutral and acidic impurities.

G cluster_start Step 1: Dissolution cluster_extraction Step 2: Acidic Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer cluster_final Step 3: Isolation start Dissolve crude product in Dichloromethane (DCM) sep_funnel Transfer to Separatory Funnel start->sep_funnel add_hcl Add 1M HCl(aq) and shake sep_funnel->add_hcl separate_layers Separate Layers add_hcl->separate_layers organic_impurities Contains Neutral Impurities (e.g., disubstituted byproduct) separate_layers->organic_impurities Top/Bottom layer depends on solvent aqueous_product Contains Protonated Product (Water-Soluble Salt) separate_layers->aqueous_product discard_org Discard or process separately organic_impurities->discard_org basify Cool in ice bath, add NaHCO₃(aq) slowly until pH ~8-9 aqueous_product->basify extract_dcm Extract with DCM (3x) basify->extract_dcm combine_org Combine DCM extracts extract_dcm->combine_org dry Dry over Na₂SO₄, filter combine_org->dry concentrate Concentrate in vacuo dry->concentrate final_product Purified Product (Oil/Solid) concentrate->final_product

Caption: Workflow for purification via acid-base extraction.

Steps:

  • Dissolve: Dissolve the crude material in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Extract: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x volume of organic layer). Combine the aqueous layers.[2]

  • Isolate Impurities: The organic layer now contains neutral impurities and can be discarded.

  • Basify: Cool the combined aqueous layers in an ice bath. Slowly add a saturated solution of sodium bicarbonate until the pH is ~8-9 (test with pH paper).

  • Back-Extract: Extract the now-neutral product from the aqueous layer using fresh DCM (3 x volume of aqueous layer).

  • Isolate Product: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

This protocol is for high-resolution separation of compounds with similar polarities.

G cluster_prep Step 1: Preparation cluster_load Step 2: Loading cluster_elute Step 3: Elution & Collection cluster_analysis Step 4: Analysis & Isolation tlc Develop eluent system via TLC (e.g., Hexane:EtOAc + 0.5% TEA) Aim for Rf ~0.3 pack Pack silica gel column with the chosen eluent tlc->pack dissolve Dissolve crude product in minimal amount of DCM pack->dissolve adsorb Adsorb onto a small amount of silica gel dissolve->adsorb dry_load Dry and load onto column adsorb->dry_load elute Elute with solvent system using positive pressure dry_load->elute collect Collect fractions elute->collect tlc_fractions Analyze fractions by TLC collect->tlc_fractions pool Combine pure fractions tlc_fractions->pool concentrate Concentrate under reduced pressure pool->concentrate final_product Highly Pure Product concentrate->final_product

Caption: Workflow for purification by flash column chromatography.

Steps:

  • Develop Solvent System: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. A good starting point is a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase. [3] Aim for an Rf value of 0.2-0.4 for the target compound.

  • Pack Column: Prepare a flash chromatography column with silica gel, packing it with your chosen eluent (containing TEA).[8]

  • Load Sample: Dissolve your crude product in a minimal amount of solvent. For best results, adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elute: Run the column using positive pressure, collecting fractions.

  • Analyze and Combine: Monitor the collected fractions by TLC. Combine the fractions that contain only your pure product.

  • Concentrate: Remove the solvent and TEA under reduced pressure to obtain the purified compound.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]

  • Murray, P. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1835-1841. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Retrieved from [Link]

  • Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • ResearchGate. (2018). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of Piperazine-Based Research Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring is a cornerstone in modern medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of drug candidates.[1] Its two nitrogen atoms can act as hydrogen bond acceptors and donors, which is often intended to enhance aqueous solubility.[1] However, researchers, scientists, and drug development professionals frequently encounter significant solubility challenges with highly substituted piperazine-based compounds.[2] The lipophilicity of the substituents attached to the piperazine core can easily overwhelm the hydrophilic nature of the ring itself, leading to poor solubility that hinders in vitro assays and in vivo studies.

This technical support guide provides a structured approach to troubleshooting and resolving these solubility issues. It combines fundamental principles with practical, field-proven protocols to help you systematically overcome these common experimental hurdles.

Section 1: Understanding the Fundamentals of Piperazine Solubility

The solubility of a piperazine-based compound is a delicate balance between its solid-state properties (crystal lattice energy) and its interactions with the solvent (solvation energy). The piperazine moiety itself is a diprotic weak base, meaning it can accept two protons.[3] This characteristic is the key to manipulating its solubility.

The Critical Role of pKa and pH

Piperazine has two distinct pKa values, corresponding to the protonation of its two nitrogen atoms.[3][4] These values are critical for predicting how the compound's charge, and therefore its solubility, will change with the pH of the solution.[5]

  • pKa1 (~5.35): Corresponds to the second protonation. Below this pH, the piperazine ring is predominantly dicationic (+2 charge).

  • pKa2 (~9.73): Corresponds to the first protonation. Between pH 5.35 and 9.73, the ring is primarily monocationic (+1 charge).[3][4][6]

At a physiological pH of ~7.4, the piperazine ring will be mostly in its singly protonated, charged form, which generally favors aqueous solubility. However, if the overall molecule is highly lipophilic, even this single charge may not be enough to achieve the desired concentration. Adjusting the pH to be at least 2 units below the highest pKa value ensures near-complete ionization and is often the most effective initial step to maximize aqueous solubility.

Key Physicochemical Properties of Piperazine
PropertyValue/DescriptionSignificance for SolubilitySource
Appearance White crystalline solidSolid-state form impacts dissolution.[7]
pKa1 5.35 (at 25 °C)Governs the equilibrium between the +1 and +2 charged states.[3][4]
pKa2 9.73 (at 25 °C)Governs the equilibrium between the neutral and +1 charged states.[3][4]
Water Solubility Freely soluble (~150 g/L at 20°C)The parent ring is highly soluble; substituents dramatically alter this.[3][6]
Organic Solvents Soluble in ethanol, methanol; poorly soluble in diethyl ether.Provides options for creating stock solutions.[4][7][8]
Hygroscopicity Tends to absorb moisture from the air.Can affect weighing accuracy and stability.[3][3]

Section 2: Troubleshooting Guide & Workflow

This guide addresses solubility issues in a logical progression, from simple buffer adjustments to more advanced formulation strategies.

Troubleshooting Workflow for Poor Aqueous Solubility

The following diagram outlines a systematic approach to diagnosing and solving solubility problems with your piperazine-based compound.

G cluster_0 Initial Problem cluster_1 Step 1: Physicochemical Assessment cluster_2 Step 2: Simple Formulation Approaches cluster_3 Step 3: Advanced Formulation Strategies cluster_4 Outcome start Compound precipitates in aqueous assay buffer pka_check Determine pKa of the piperazine nitrogen(s). Is the compound basic? start->pka_check ph_adjust pH Adjustment: Lower pH to 2 units below highest pKa pka_check->ph_adjust Yes cosolvent Use of Co-solvents: Titrate DMSO, Ethanol, etc. (typically <5%) pka_check->cosolvent No / Unsure ph_adjust->cosolvent Partially Successful success Solubility Enhanced Proceed with Experiment ph_adjust->success Successful salt_form Salt Formation cosolvent->salt_form Unsuccessful cosolvent->success Successful cocrystal Co-Crystallization salt_form->cocrystal salt_form->success excipients Use of Excipients (e.g., Cyclodextrins) cocrystal->excipients fail Inadequate Improvement Re-evaluate compound or consider prodrug approach cocrystal->fail excipients->success excipients->fail

Caption: A decision-making workflow for troubleshooting poor aqueous solubility.

Issue 1: Compound Precipitates Immediately in Aqueous Buffer
  • Symptom: Upon diluting a concentrated organic stock (e.g., DMSO) into your aqueous assay buffer, a precipitate (cloudiness, flakes, solid particles) forms instantly.

  • Potential Cause: The compound's solubility in the final aqueous system is exceeded. This is a classic sign of a Biopharmaceutics Classification System (BCS) Class II compound, which has low solubility but high permeability.[9]

  • Recommended Actions:

    • pH Adjustment: This should be your first line of attack. Since the piperazine moiety is basic, decreasing the pH of your buffer will protonate the nitrogen atoms, increasing the compound's charge and dramatically enhancing its aqueous solubility.[10] Aim for a pH at least two units below the compound's highest pKa. For many piperazine derivatives, a buffer at pH 4-5 is a good starting point.

    • Optimize Co-solvent Concentration: Ensure the final concentration of your organic co-solvent (like DMSO) is as low as possible while still maintaining the compound in solution during dilution.[11] High concentrations of DMSO can disrupt biological assays. A stepwise dilution, where the stock is first diluted into a buffer containing a higher percentage of co-solvent before the final dilution, can sometimes prevent "shock" precipitation.[11]

Issue 2: Low Overall Solubility Despite Initial Troubleshooting
  • Symptom: You have optimized the pH and co-solvent concentration, but the maximum achievable concentration is still too low for your experimental needs.

  • Potential Cause: The intrinsic insolubility of the molecule, driven by high lipophilicity or strong crystal lattice energy, is too great to be overcome by simple formulation tricks.

  • Recommended Actions:

    • Salt Formation: Converting the basic piperazine compound into a salt is a highly effective and common strategy to improve both solubility and dissolution rate.[9][12][13][14] Forming a salt with a pharmaceutically acceptable counter-ion (e.g., hydrochloride, citrate, tartrate) disrupts the crystal lattice of the freebase, often leading to a significant increase in aqueous solubility.[3][8]

    • Use of Solubilizing Excipients:

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble piperazine compound, forming an "inclusion complex" that has greatly improved apparent water solubility.[11][15]

      • Surfactants: Excipients like Poloxamer 188 or Tween 80 can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[9][16]

    • Co-Crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio to create a new crystalline solid with different, and hopefully better, physicochemical properties, including solubility.[17]

Issue 3: Stock Solution (in DMSO) Precipitates During Storage
  • Symptom: Your concentrated stock solution, typically in DMSO, appears clear when first made but develops crystals or precipitate after being stored, especially at 4°C or -20°C.

  • Potential Cause: The solution was supersaturated, or the compound's solubility in the organic solvent decreases significantly at lower temperatures.

  • Recommended Actions:

    • Store at Room Temperature: Unless the compound is known to be unstable, storing DMSO stock solutions at room temperature can prevent precipitation caused by cold.[11]

    • Lower the Stock Concentration: Preparing a less concentrated stock solution can prevent it from becoming supersaturated and precipitating.[11]

    • Prepare Fresh Solutions: The most reliable method to ensure accurate dosing is to prepare fresh stock solutions immediately before each experiment.[11]

Section 3: Experimental Protocols

Protocol 1: Systematic pH Adjustment for Solubility Enhancement

This protocol helps determine the optimal pH for solubilizing your basic piperazine compound.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) with pH values ranging from 3.0 to 7.4.

  • Dispensing: Add an excess amount of your solid piperazine compound to a small, fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. A shaker or rotator is ideal.

  • Separation: After equilibration, allow the vials to sit undisturbed for a short period. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to identify the pH range that provides the highest solubility.

Protocol 2: Screening for Salt Formation

This is a small-scale method to quickly assess if salt formation can improve solubility.

  • Solvent Selection: Choose a solvent in which your piperazine freebase has low to moderate solubility (e.g., acetone, ethyl acetate, isopropanol).

  • Dissolution: Dissolve a known amount of your compound in the chosen solvent. Gentle warming may be required.

  • Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 to 1.1 eq) of various acids (e.g., HCl in isopropanol, citric acid in ethanol, tartaric acid in methanol).

  • Precipitation: Stir the mixtures at room temperature. The formation of a new solid precipitate indicates a potential salt has formed. If no solid forms, cooling the solution or adding a small amount of an anti-solvent (a solvent in which the salt is insoluble) may induce precipitation.

  • Isolation & Analysis: Isolate the solid by filtration, wash with a small amount of cold solvent, and dry.

  • Confirmation: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm it is a new crystalline form and not the original freebase. Finally, test the aqueous solubility of the new salt form using Protocol 1.

Protocol 3: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for accurately measuring the thermodynamic solubility of a compound.[3]

  • Setup: Add an excess of the solid compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial.[3]

  • Equilibration: Agitate the vial at a constant temperature for 24-72 hours.[3] This extended time ensures the system reaches equilibrium between the dissolved and undissolved states.

  • Sampling: Stop the agitation and allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., PTFE) to remove any solid particles.[11]

  • Analysis: Quantify the concentration of the compound in the filtrate using a calibrated analytical method like HPLC.

  • Reporting: Express the equilibrium solubility in units of mg/mL or µM at the specified temperature and pH.[11]

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is my piperazine compound poorly soluble when the piperazine ring is supposed to be hydrophilic? A1: While the parent piperazine ring is freely soluble in water, the overall solubility of your research compound is determined by the entire molecular structure.[7][8] Often, piperazine is incorporated into larger molecules with significant lipophilic (oily or nonpolar) regions. If the lipophilicity of these substituents is high, it can easily counteract the hydrophilic contribution of the piperazine nitrogens, leading to poor overall aqueous solubility.[2]

Q2: What is the very first thing I should try to improve solubility for an in vitro assay? A2: The first and most straightforward step is to adjust the pH of your aqueous buffer.[11] Since piperazine derivatives are basic, lowering the pH will ionize the molecule, which almost always increases its solubility in water. Creating a pH-solubility profile (as described in Protocol 1) is a crucial first experiment.

Q3: How do the two pKa values of piperazine affect my experiments? A3: The two pKa values define the pH ranges where your compound will be uncharged, singly charged (+1), or doubly charged (+2).

G cluster_0 pH-Ionization State Relationship for Piperazine Derivatives cluster_1 Solubility Trend High pH\n(> pKa2) High pH (> pKa2) Neutral (R-Pip-R) Neutral (R-Pip-R) Mid pH\n(pKa1 < pH < pKa2) Mid pH (pKa1 < pH < pKa2) Monocationic (R-PipH+-R) Monocationic (R-PipH+-R) Neutral (R-Pip-R)->Monocationic (R-PipH+-R) + H+ Low_Sol Lowest Solubility Low pH\n(< pKa1) Low pH (< pKa1) Dicationic (R-H+PipH+-R) Dicationic (R-H+PipH+-R) Monocationic (R-PipH+-R)->Dicationic (R-H+PipH+-R) + H+ Mid_Sol Higher Solubility High_Sol Highest Solubility

Caption: Relationship between pH, ionization state, and solubility of piperazine compounds.

This relationship is critical for biological assays. For example, a compound that is soluble at pH 5.0 might precipitate in a cell culture medium buffered at pH 7.4. Understanding this behavior is key to designing successful experiments.

Q4: When should I consider advanced formulation strategies like solid dispersions or nanoformulations? A4: These strategies are typically employed later in drug development, especially when preparing for in vivo studies (e.g., oral dosing).[9][15] If simple methods like pH adjustment, co-solvents, and salt formation fail to provide adequate solubility for even early-stage in vitro screening, or if you are consistently observing issues with dissolution rate, it may be time to consider these more complex approaches.[14][18] Technologies like spray-dried dispersions (SDD) or hot-melt extrusion (HME) create an amorphous form of the drug dispersed in a polymer, which can significantly enhance solubility and bioavailability.[19]

Q5: Can the choice of counter-ion in a salt form impact more than just solubility? A5: Absolutely. The counter-ion can also influence other critical properties such as stability, hygroscopicity (moisture absorption), and manufacturability.[3] For instance, some salt forms may be highly stable and non-hygroscopic, making them easy to handle and store, while others might be prone to absorbing water, which can lead to physical instability or degradation.[3] That is why screening several different salt forms is a common practice in pharmaceutical development.

References

  • Vertex AI Search. (n.d.). Piperazine (C4H10N2) properties.
  • Fang, Z., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Oral Bioavailability of Piperazine Compounds.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Piperazine. [Link]

  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Fang, Z., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [Link]

  • ResearchGate. (2025).
  • Solubility of Things. (n.d.). Piperazine. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • Maas, J. W., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]

  • Frontiers. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds.
  • BenchChem. (2025).
  • Drug Development & Delivery. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. (2015). How do I remove piperazine from the solid compound?. [Link]

  • ResearchGate. (n.d.).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 4-(3-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 4-(3-methylpiperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and optimize your synthesis with confidence.

The piperazine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and versatile reactivity.[1][2] The target molecule, this compound, is a key building block for more complex active pharmaceutical ingredients. Its synthesis is most effectively achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3][4] This powerful reaction, however, is known for its sensitivity to various parameters, making a thorough understanding of its mechanics essential for successful scale-up.[5]

This document provides a comprehensive set of FAQs, a detailed experimental protocol, and a robust troubleshooting guide structured in a question-and-answer format to directly address challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound? A1: The Buchwald-Hartwig amination is the industry-standard method for this transformation. It involves the palladium-catalyzed coupling of an aryl halide (or sulfonate) with an amine.[3] This method offers high functional group tolerance, generally good yields, and more moderate reaction conditions compared to older techniques like the Ullmann condensation.[4] Its reliability on a larger scale depends heavily on the precise control of reaction parameters.

Q2: What are the essential starting materials for this synthesis? A2: The primary starting materials are:

  • Aryl Electrophile: Methyl 4-bromobenzoate is a common and effective choice. Methyl 4-chlorobenzoate can also be used, but typically requires more specialized and active catalyst systems as the C-Cl bond is harder to break.[5][6]

  • Amine: 2-Methylpiperazine. It is crucial to use a high-purity grade, as impurities can inhibit the catalyst.[7][8]

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) and a phosphine ligand (e.g., XPhos, RuPhos).

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.[4]

Q3: Why is the choice of ligand so critical for the success of the Buchwald-Hartwig reaction? A3: The ligand is arguably the most important component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). A well-chosen ligand, often a bulky electron-rich phosphine, can prevent catalyst decomposition, minimize side reactions like hydrodehalogenation, and increase the overall reaction rate and yield.[9]

Q4: What are the primary challenges when moving from a bench-scale reaction to a pilot-plant scale? A4: Scaling up presents several challenges:

  • Mixing and Mass Transfer: Reactions that are homogenous on a small scale can become heterogeneous and difficult to stir on a large scale, especially with insoluble bases like NaOtBu.[9]

  • Heat Transfer: The exothermic nature of the reaction can be difficult to control in large reactors, potentially leading to side reactions or solvent boiling.

  • Maintaining an Inert Atmosphere: Excluding oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. This becomes more challenging in larger vessels with more potential leak points.

  • Purification: Removing residual palladium and ligand byproducts to meet regulatory limits (often in the ppm range) requires robust and validated purification strategies.

Part 2: Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a reliable starting point for the synthesis. Optimization of catalyst/ligand loading, temperature, and reaction time is recommended for your specific equipment and scale.

Overall Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide, Amine, Base, Pd Source, Ligand setup Assemble Dry Glassware Under Inert Atmosphere (N2/Ar) reagents->setup solvent Add Anhydrous Solvent (e.g., Toluene) setup->solvent add_reagents Add Reagents to Flask: Base, Ligand, Pd Source, Aryl Halide, Amine solvent->add_reagents heating Heat to Reaction Temp (e.g., 100-110 °C) add_reagents->heating monitoring Monitor Reaction (TLC, LC-MS, GC-MS) heating->monitoring quench Cool and Quench (e.g., with Water/Brine) monitoring->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify Crude Product (Column Chromatography) dry->purify

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Reagent Table
ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeEquivalentsRole
Methyl 4-bromobenzoate215.040.1021.5 g1.0Aryl Electrophile
2-Methylpiperazine100.160.1212.0 g1.2Amine Nucleophile
Pd₂(dba)₃915.720.0010.92 g0.01 (1 mol% Pd)Palladium Source
XPhos476.620.00241.14 g0.024 (2.4 mol%)Ligand
Sodium tert-butoxide (NaOtBu)96.100.1413.5 g1.4Base
Toluene (anhydrous)--500 mL-Solvent
Step-by-Step Methodology
  • Preparation: To an oven-dried, 1 L three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium tert-butoxide (13.5 g), XPhos (1.14 g), and Pd₂(dba)₃ (0.92 g).

  • Inerting: Evacuate and backfill the flask with dry nitrogen or argon three times to ensure a completely inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (500 mL) via cannula. Begin vigorous stirring. Add methyl 4-bromobenzoate (21.5 g) followed by 2-methylpiperazine (12.0 g).

  • Reaction: Heat the reaction mixture to 110 °C with continued stirring. The mixture will typically turn from a dark purple/brown to a lighter brown color as the reaction progresses.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by slowly adding 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 150 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Part 3: Troubleshooting Guide
Catalytic Cycle and Common Failure Points

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_issues Common Failure Points Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) LigandEx L-Pd(II)(Ar)(NR'R'') OxAdd->LigandEx Amine Coordination & Deprotonation (Base, R'R''NH) LigandEx->Pd0 Reductive Elimination RedElim Product Ar-NR'R'' LigandEx->RedElim Oxygen_Impurity Oxygen/Moisture Degrades L-Pd(0) Oxygen_Impurity->Pd0 Bad_Base Weak/Wet Base Prevents Deprotonation Bad_Base->OxAdd Hydrodehalogenation β-Hydride Elimination (Side Reaction) Hydrodehalogenation->LigandEx

Caption: Buchwald-Hartwig cycle and common failure points.

Q&A Troubleshooting

Scenario 1: Low or No Product Yield

Q: My reaction shows very low conversion even after 24 hours. What are the first things I should investigate? A: A stalled reaction is a common issue and requires a systematic check of the core components.[10]

  • Inert Atmosphere: This is the most frequent cause of failure. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by trace oxygen. Ensure all glassware is oven-dried, the solvent is anhydrous and degassed, and a positive pressure of high-purity nitrogen or argon was maintained throughout the entire process.

  • Catalyst and Ligand Quality: Are you using a reliable source? Pre-catalysts (like G3 or G4 palladacycles) are often more reliable than generating the active species from sources like Pd(OAc)₂ or Pd₂(dba)₃ in situ, as they provide a more consistent L-Pd(0) concentration.[9] Ensure the ligand has not been degraded through improper storage.

  • Base Quality and Solubility: Sodium tert-butoxide is highly hygroscopic. If it has absorbed moisture, it will be less effective and can introduce water, which poisons the reaction. Use a freshly opened bottle or dry the base in a vacuum oven.[4] Poor stirring on scale-up can also prevent the solid base from reacting effectively.

  • Amine Purity: Impurities in the 2-methylpiperazine, such as other amines or salts, can act as ligands and poison the palladium catalyst. Verify the purity of your amine starting material.

Scenario 2: Significant Byproduct Formation

Q: I'm getting a high yield, but a significant portion is methyl benzoate (the hydrodehalogenated starting material). How do I suppress this? A: The formation of methyl benzoate is due to a side reaction called hydrodehalogenation.[4] This occurs when the palladium-amide intermediate undergoes β-hydride elimination or when a hydride source intercepts a reaction intermediate.

  • Cause: The primary cause is often the presence of a hydrogen source (water, alcohols) or a sub-optimal ligand that allows for competing reaction pathways.

  • Solution 1: Rigorously Exclude Water. Use anhydrous solvents and ensure your base and amine are dry. Water can react with the base and palladium intermediates to generate hydride species.

  • Solution 2: Optimize the Ligand. Bulky, electron-rich ligands like XPhos or RuPhos are designed to promote the desired reductive elimination over side reactions. If you are using a simpler ligand, switching to a more advanced one can solve the problem.

  • Solution 3: Check Amine Quality. Some impurities in the amine can facilitate this side reaction.

Q: My mass spec shows a byproduct with a mass corresponding to a biphenyl derivative. What is this and how can I avoid it? A: You are observing the homocoupling of your aryl halide (methyl 4-bromobenzoate) to form a biphenyl diester.

  • Cause: This side reaction is favored at higher temperatures or when the concentration of the amine is too low, allowing the palladium intermediate to react with another molecule of the aryl halide.

  • Solution 1: Lower the Temperature. While the reaction needs heat, excessive temperatures can promote side reactions. Try running the reaction at 90-100 °C instead of 110 °C.

  • Solution 2: Adjust Stoichiometry. Ensure you are using a slight excess of the amine (1.1-1.2 equivalents). This ensures that once the oxidative addition occurs, the palladium complex is more likely to react with the amine than another aryl halide molecule.

Scenario 3: Workup and Purification Issues

Q: After workup, my product is a dark, oily residue that is difficult to purify. How can I improve this? A: Dark coloration often indicates the presence of palladium black (decomposed catalyst) and other high-molecular-weight impurities.

  • Solution 1: Filtration through Celite®. Before the aqueous workup, cool the reaction mixture, dilute it with a solvent like toluene or THF, and filter it through a pad of Celite®. This will remove a significant amount of palladium black.

  • Solution 2: Activated Carbon Treatment. After the initial workup and concentration, you can re-dissolve the crude product in a suitable solvent and stir it with activated carbon for a short period. This can help remove colored impurities and residual palladium. Be aware that this may also reduce your overall yield.

  • Solution 3: Optimize Chromatography. Ensure you are not overloading your silica gel column. A "dry load" technique, where the crude product is adsorbed onto a small amount of silica before being added to the column, can significantly improve separation.

Q: How can I ensure my final product meets the strict regulatory limits for residual palladium? A: Achieving low ppm levels of palladium requires specific purification steps.

  • Primary Method: Careful column chromatography is the first line of defense.

  • Secondary Methods: If chromatography is insufficient, consider using metal scavengers. These are functionalized silica gels or polymers that selectively bind to palladium. Stirring a solution of your purified product with a scavenger and then filtering is a highly effective final polishing step. Recrystallization of the final product can also be very effective at excluding metal impurities.

References
  • Pope, S. D. A., & Ager, D. J. (1999). AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Organic Preparations and Procedures International, 31(5), 554–558. [Link]

  • Anpo, M., & Che, M. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite composite catalysts. Photochemical & Photobiological Sciences, 1(6), 435-437. [Link]

  • Google Patents. (n.d.). CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin.
  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromobenzoate. Retrieved from [Link]

  • Maccari, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6898. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Kurfi, M. H., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 559. [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Petrone, D. A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 427-443. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Benzoate Esterification Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzoate esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoate esters. Our focus is on providing practical, in-depth solutions to minimize byproduct formation and optimize reaction outcomes, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific experimental issues in a direct question-and-answer format. Identify your primary symptom and follow the diagnostic workflow to pinpoint the cause and implement the recommended solution.

Issue 1: Low Yield of the Desired Benzoate Ester

Primary Symptom: After workup and purification, the isolated yield of the benzoate ester is significantly lower than expected, despite the consumption of starting materials.

Q: My starting benzoic acid seems to be consumed, but my ester yield is poor. What is the most likely cause?

A: The most common cause is the reversible nature of the Fischer esterification reaction.[1] The reaction between a carboxylic acid and an alcohol produces an ester and water. This process is in equilibrium, meaning the reverse reaction—hydrolysis of the ester back to the starting materials—occurs simultaneously.[2][3] If the water produced is not removed, the reaction will reach an equilibrium state with significant amounts of starting materials still present, even if they appear consumed on a TLC plate before workup.

Recommended Solution: Drive the Equilibrium Forward

To maximize your ester yield, you must shift the equilibrium to the product side, in accordance with Le Châtelier's principle.[4]

  • Use an Excess of a Reactant: The simplest method is to use a large excess (typically 4-fold or more) of the less expensive reactant, which is usually the alcohol.[5][6] This pushes the equilibrium towards the ester.

  • Remove Water as it Forms: For reactions where using a large excess of alcohol is not feasible or economical, active removal of the water byproduct is the most effective strategy.[4][6] This is commonly achieved with a Dean-Stark apparatus, which continuously removes the water-solvent azeotrope from the reaction mixture.[4][7]

Experimental Protocol 1: Fischer Esterification Using a Dean-Stark Apparatus
  • Setup: Assemble a round-bottomed flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add the benzoic acid, a 1.5 to 2-fold molar excess of the alcohol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Add a non-polar solvent (e.g., toluene) that forms an azeotrope with water.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon condensing, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue the reaction until no more water collects in the trap, which indicates the reaction is complete.

Issue 2: Presence of High-Boiling Point Impurities

Primary Symptom: The final product is contaminated with byproducts that are difficult to remove by standard distillation due to similar boiling points.

Q: My GC-MS analysis shows a significant peak corresponding to an ether. How did this form and how can I prevent it?

A: Under the acidic and often heated conditions of Fischer esterification, alcohols can undergo self-condensation to form a symmetric ether and water.[8][9] This is particularly problematic for primary alcohols at elevated temperatures.[10] For example, in the synthesis of benzyl benzoate from benzyl alcohol, the formation of dibenzyl ether is a common and challenging side reaction because its boiling point is very close to the product.[6][9]

Recommended Solution: Strict Temperature and Time Control

  • Minimize Temperature: Use the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Avoid localized overheating by using an oil bath and vigorous stirring.

  • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor the progress by TLC and proceed to workup once the starting material is consumed.[9]

  • Catalyst Choice: While strong mineral acids like H₂SO₄ are effective, they are also strong dehydrating agents that can promote ether formation.[11] Consider using a milder catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst (e.g., Amberlyst-15), which can offer higher selectivity.[7][12]

Q: I'm using a secondary alcohol and observing an alkene byproduct. What's happening?

A: Secondary and tertiary alcohols are prone to dehydration (elimination of water) under strong acid catalysis to form alkenes.[1][13] Tertiary alcohols are particularly susceptible and may dehydrate even under mild conditions.[1][14] This E1 or E2 elimination pathway competes directly with the desired esterification.[13][14]

Recommended Solution: Use Milder Esterification Methods

For acid-sensitive alcohols (secondary, tertiary, or those with other acid-labile functional groups), the Fischer esterification is often unsuitable. Consider alternative methods that do not require strong acid catalysis, such as the Schotten-Baumann reaction, which uses a more reactive benzoyl chloride and a base.[6]

Issue 3: Unreacted Benzoic Acid in the Final Product

Primary Symptom: Analytical data (NMR, GC-MS) of the purified product clearly shows the presence of unreacted benzoic acid.

Q: I've driven the reaction to completion, but I still can't get rid of the starting benzoic acid. What's wrong with my workup?

A: This is almost always due to an inefficient aqueous workup. The standard procedure is to wash the organic layer with a basic solution, such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to deprotonate the acidic benzoic acid.[9] This converts it into its water-soluble sodium benzoate salt, which is then extracted into the aqueous layer.[15][16]

Common Pitfalls and Solutions:

  • Insufficient Base: Not using enough basic solution or not performing enough washes.

  • Poor Mixing: Not shaking the separatory funnel vigorously enough to ensure complete contact between the organic and aqueous layers.

  • Re-protonation: If the aqueous layer is not sufficiently basic, the equilibrium can favor the protonated, organic-soluble benzoic acid.

Experimental Protocol 2: Robust Aqueous Workup for Benzoate Esters
  • Transfer: After cooling the reaction mixture, transfer it to a separatory funnel. If a solvent was used, dilute the mixture with an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to ensure a lower density than water.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate.

  • Mixing & Venting: Stopper the funnel and shake cautiously, venting frequently to release the pressure from the evolved CO₂ gas. Failure to vent can cause a dangerous pressure buildup.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat & Verify: Repeat the wash with fresh sodium bicarbonate solution. After the final wash, test the aqueous layer with pH paper to confirm it is basic (pH > 8). This validates that the acid has been neutralized and removed.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and aid in breaking any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before removing the solvent.

Visualizing Reaction Pathways

Understanding the interplay between the desired reaction and potential side reactions is crucial for effective troubleshooting.

Diagram 1: The Fischer Esterification Mechanism This diagram illustrates the acid-catalyzed, multi-step equilibrium process of forming an ester from a carboxylic acid and an alcohol.

Fischer_Esterification Reactants Benzoic Acid + Alcohol Protonation Protonated Carbonyl (Activated Electrophile) Reactants->Protonation + H⁺ (cat.) Protonation->Reactants - H⁺ (cat.) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + R'OH Tetrahedral->Protonation - R'OH Water_Loss Protonated Ester Tetrahedral->Water_Loss - H₂O Water_Loss->Tetrahedral + H₂O Product Benzoate Ester + Water Water_Loss->Product - H⁺ (cat.) Product->Water_Loss + H⁺ (cat.)

Caption: Core pathway of Fischer-Speier esterification.

Diagram 2: Competing Byproduct Formation Pathways This diagram shows how reaction conditions can divert the process from the intended esterification pathway toward common byproducts.

Byproduct_Formation cluster_main Main Esterification Pathway cluster_side Side Reactions Benzoic Acid + Alcohol Benzoic Acid + Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Benzoic Acid + Alcohol->Tetrahedral Intermediate Ether Ether Byproduct Benzoic Acid + Alcohol->Ether High Temp (Primary Alcohol) Alkene Alkene Byproduct Benzoic Acid + Alcohol->Alkene Strong Acid (2°/3° Alcohol) Anhydride Benzoic Anhydride Benzoic Acid + Alcohol->Anhydride High Temp (Dehydration of Acid) Benzoate Ester Benzoate Ester Tetrahedral Intermediate->Benzoate Ester

Caption: Common side reactions in benzoate esterification.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Fischer esterification of benzoic acid?

A1: The primary byproduct is water, which drives the reverse reaction.[4] Other common organic byproducts include ethers from alcohol self-condensation and alkenes from alcohol dehydration, particularly with secondary and tertiary alcohols.[1][6][9] Benzoic anhydride can also form from the dehydration of two benzoic acid molecules at high temperatures.[17]

Q2: How do I choose the right acid catalyst?

A2: The choice depends on your substrate's sensitivity and the reaction scale.

CatalystTypical LoadingAdvantagesDisadvantages & Common Side Reactions
Sulfuric Acid (H₂SO₄) 1-5 mol%Inexpensive, highly effective.[5]Strong dehydrating agent, can cause charring and promote ether/alkene formation.[11][18] Difficult to remove.
p-Toluenesulfonic Acid (p-TsOH) 1-5 mol%Solid, easier to handle than H₂SO₄. Generally milder and causes fewer side reactions.[1]More expensive than sulfuric acid.
Solid Acid Catalysts (e.g., Amberlyst-15) 10-20 wt%Easily filtered off, reusable, often more selective, minimizing side reactions.[7][12]Slower reaction rates may require higher temperatures or longer times. Can have lower activity.
Lewis Acids (e.g., Sc(OTf)₃, Zr/Ti oxides) 1-10 mol%Can be very mild and effective for sensitive substrates.[1][19]High cost, potential moisture sensitivity.
Q3: Can benzoic anhydride be a useful intermediate?

A3: Yes, while it can be an unwanted byproduct, benzoic anhydride can also be used as a starting material for esterification.[17] It reacts with alcohols, often promoted by a nucleophilic catalyst, to form the benzoate ester and one equivalent of benzoic acid.[20][21] This method is particularly useful for acid-sensitive substrates as it can be performed under non-acidic conditions.

Q4: My reaction mixture turned dark brown/black. What happened?

A4: Dark coloration, or charring, is typically a sign of decomposition. This is often caused by using concentrated sulfuric acid, a strong oxidizing agent, at too high a temperature.[11] The acid can oxidize the alcohol or other organic materials present. To prevent this, use a lower reaction temperature, switch to a non-oxidizing acid like p-TsOH, or reduce the amount of catalyst.

Q5: How can I effectively monitor the reaction's progress?

A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[9] Spot the reaction mixture alongside pure samples of your starting benzoic acid and alcohol. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The reaction is considered complete when the limiting reagent spot is no longer visible.

References
  • 18.2: Preparing Ethers. (2025). Chemistry LibreTexts. [Link]

  • Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. (n.d.). IISTE.org. [Link]

  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. (1998). PubMed. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • Continuous process for preparing benzoic acid esters. (n.d.).
  • Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. (n.d.). Academax. [Link]

  • Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofriendly Media. (2019). ResearchGate. [Link]

  • Benzoic anhydride. (n.d.). Wikipedia. [Link]

  • In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester? (n.d.). Homework.Study.com. [Link]

  • Mechanism of the esterification between benzoic acid (and derivatives)... (n.d.). ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • benzoic anhydride. (n.d.). Organic Syntheses Procedure. [Link]

  • mechanism for the esterification reaction. (n.d.). Chemguide. [Link]

  • dehydration of alcohols. (n.d.). Chemguide. [Link]

  • Esterification. (n.d.). BYJU'S. [Link]

  • Method for producing benzoic acid esters. (n.d.).
  • METHOD FOR PURIFICATION OF BENZOIC ACID. (n.d.). European Patent Office. [Link]

  • Process for the purification of benzoic acid. (n.d.).
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

  • Esterification: Methyl benzoate. (2011). One Part of Chemistry. [Link]

  • Preparation method of benzoic anhydride. (n.d.).
  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? (2013). ResearchGate. [Link]

  • Dehydration of Alcohols and Esterification. (2020). YouTube. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2025). ResearchGate. [Link]

  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. [Link]

  • 14.4: Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. [Link]

  • 22.6: Ester Chemistry. (2020). Chemistry LibreTexts. [Link]

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Reactions of Alcohols - Esterification (A2 Chemistry). (2020). YouTube. [Link]

  • An Effective Use of Benzoic Anhydride and Its Derivatives for the Synthesis of Carboxylic Esters and Lactones: A Powerful and Convenient Mixed Anhydride Method Promoted by Basic Catalysts. (2025). ResearchGate. [Link]

  • Esterification: Preparation of Ethyl benzoate. (2020). YouTube. [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015). ResearchGate. [Link]

Sources

Technical Support Guide: Recrystallization Solvent Selection for Methyl 4-(3-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

Welcome to the technical support center for the purification of Methyl 4-(3-methylpiperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for selecting the optimal recrystallization solvent and troubleshooting common purification challenges. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the scientific reasoning behind them, ensuring you can adapt these principles to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting my purification. What are the fundamental principles for choosing a good recrystallization solvent?

A1: The selection of an appropriate solvent is the most critical step in a successful recrystallization.[1] The ideal solvent creates a system where the desired compound and its impurities have different solubilities. The core principles are:

  • Differential Solubility: Your target compound, this compound, should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[2][3] This differential is what allows for crystallization upon cooling.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after your product crystallizes).[3]

  • No Reactivity: The solvent must be chemically inert and not react with your compound.[4]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out"—separating as a liquid instead of forming crystals.[3]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from your purified crystals during the drying step.[4]

Q2: Based on its structure, what are good starting solvents to screen for this compound?

A2: Your compound possesses both polar and non-polar characteristics. The methyl benzoate portion provides aromatic and ester functionalities, while the 3-methylpiperazine ring introduces basic, polar tertiary amine groups. This dual nature suggests that solvents of intermediate polarity are excellent starting points.

A good rule ofthumb is that solvents with functional groups similar to the compound are often effective solubilizers.[5][6]

Recommended Single Solvents for Initial Screening:

  • Alcohols (Isopropanol, Ethanol): These are often excellent choices for compounds with hydrogen bond acceptors like the nitrogen and oxygen atoms in your molecule. Isopropanol is particularly effective for recrystallizing piperazine derivatives.[7]

  • Esters (Ethyl Acetate): A good choice due to the "like-dissolves-like" principle with the methyl benzoate group.[5] It is less polar than alcohols.

  • Ketones (Acetone): Another solvent of intermediate polarity that can be effective.

  • Acetonitrile: Can be a good choice for moderately polar compounds.

The following table summarizes key properties of these recommended solvents.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations
Isopropanol82.619.9Often an excellent first choice for piperazine derivatives.[7]
Ethanol78.424.5Slightly more polar than isopropanol; good general-purpose solvent.[6]
Ethyl Acetate77.16.0Good for less polar compounds; often used in mixed systems with hexane.[5][6]
Acetone56.020.7Lower boiling point can be advantageous, but its high solvency can sometimes lead to lower recovery.
Acetonitrile81.637.5A more polar option; useful if other solvents fail to dissolve the compound when hot.
Experimental Workflow: Systematic Solvent Selection

To avoid wasting valuable material, a systematic, small-scale approach is essential. The following workflow provides a logical progression from simple screening to more advanced techniques.

G cluster_0 Step 1: Initial Screening cluster_1 Step 2: Analysis & Decision cluster_2 Step 3: Alternative Methods cluster_3 Step 4: Final Purification start Start with Crude Product screen Small-Scale Solubility Test (Isopropanol, Ethanol, Ethyl Acetate) start->screen decision Ideal Solvent Found? screen->decision mixed_solvent Attempt Mixed-Solvent Recrystallization decision->mixed_solvent No scale_up Scale-Up Recrystallization decision->scale_up Yes salt_formation Attempt Recrystallization via Salt Formation mixed_solvent->salt_formation If Oiling Out Persists salt_formation->scale_up

Caption: Workflow for selecting a recrystallization method.

Q3: My compound either dissolves completely in everything or in nothing. What should I do?

A3: This is a classic scenario that calls for a mixed-solvent recrystallization .[2] This technique uses two miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[2]

Common Mixed-Solvent Pairs:

  • Ethanol / Water

  • Isopropanol / Water

  • Ethyl Acetate / Hexane

The basic procedure is to dissolve your compound in the minimum amount of the hot "good" solvent. Then, you slowly add the "anti-solvent" at an elevated temperature until the solution just begins to turn cloudy (this is the saturation point). A drop or two of the "good" solvent is added to redissolve the precipitate, and the solution is then allowed to cool slowly.

Q4: I'm struggling with "oiling out" and the final purity is still low. Is there a more robust method?

A4: Absolutely. For basic compounds like piperazine derivatives, recrystallization via salt formation is an exceptionally powerful and often superior technique.[8] The basic nitrogen atoms of the piperazine ring can be protonated with an acid to form a salt. These salts are often highly crystalline and have markedly different solubility profiles from the free base, which can be exploited for purification.[5][8]

Advantages of Salt Formation:

  • Highly Crystalline Products: Salts frequently form well-defined, stable crystals, avoiding the problem of "oiling out."

  • Altered Solubility: The increased polarity of the salt makes it more soluble in polar solvents like alcohols and less soluble in non-polar organic solvents, providing a new set of solvent systems to explore.

  • Enhanced Purity: This method can be highly effective at removing non-basic impurities that may have similar solubility to your free base.

A common industrial practice involves dissolving the crude base in a solvent like isopropanol and adding an acid solution (e.g., HCl in isopropanol or fumaric acid in ethanol) to precipitate the crystalline salt.[8]

G dissolve 1. Dissolve Crude Base in Organic Solvent (e.g., Isopropanol) acid 2. Add Acid Solution (e.g., HCl in Isopropanol) dissolve->acid Slowly precipitate 3. Crystalline Salt Precipitates acid->precipitate filter 4. Isolate Salt by Filtration precipitate->filter wash 5. Wash with Cold Solvent filter->wash dry 6. Dry Purified Salt wash->dry

Caption: Workflow for purification via salt formation.

Q5: I've cooled my solution, but no crystals have formed. What's wrong?

A5: This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[9] Here are some proven troubleshooting steps:

  • Reduce Solvent Volume: This is the most frequent cause of crystallization failure.[9] Gently heat the solution and boil off some of the solvent to increase the concentration of your compound. Allow it to cool again.

  • Induce Crystallization: A supersaturated solution needs a nucleation site to begin forming crystals.[9]

    • Scratch Method: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[1][9]

    • Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for other molecules to crystallize onto.[1]

  • Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice-water bath to further decrease the compound's solubility.[10]

Protocols
Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude material into a small test tube.

  • Add the chosen solvent (e.g., isopropanol) dropwise at room temperature, vortexing after each drop, until the solid is just suspended.

  • Heat the test tube in a warm water or sand bath until the solvent begins to boil. Continue adding the solvent dropwise until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[10]

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If significant crystal formation occurs, place the tube in an ice bath for 15-20 minutes to maximize precipitation.

  • Evaluation: An ideal solvent is one where the compound dissolves completely in a minimal amount of boiling solvent and precipitates substantially upon cooling.

Protocol 2: Recrystallization via Salt Formation (Example with HCl)
  • Dissolve the crude this compound in a minimal amount of a suitable organic solvent like isopropanol (IPA) or ethanol.

  • Slowly, with stirring, add a solution of hydrochloric acid in IPA (commercially available or prepared) dropwise.

  • The hydrochloride salt will likely begin to precipitate. Continue adding the acid until no further precipitation is observed.

  • Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize crystal formation.[8]

  • Collect the crystalline salt by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (IPA or ethanol) to remove any remaining soluble impurities.[10]

  • Dry the purified salt under vacuum. If the free base is required, the salt can be dissolved in water, neutralized with a base (e.g., NaHCO₃), and extracted with an organic solvent like dichloromethane or ethyl acetate.[8]

References
  • BenchChem Technical Support.
  • University of Rochester, Department of Chemistry.
  • PubChem. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • Kavala, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • Unknown.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of York, Chemistry Teaching Labs. Solvent Choice. [Link]

  • Unknown.
  • Google Patents.
  • Google Patents.
  • ResearchGate. How to extract/isolate piperazine from water without distillation?[Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • JoVE. Video: Recrystallization - Concept. [Link]

  • YouTube. Recrystallization and Melting Point Analysis. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

Sources

Validation & Comparative

The Impact of Methyl Positional Isomerism: A Comparative Guide to the Biological Activity of 3-Methylpiperazine and 4-Methylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be functionalized, contribute to improved pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability.[3] A subtle yet critical modification to this versatile heterocycle is the addition of a methyl group, leading to 3-methylpiperazine and 4-methylpiperazine isomers. The seemingly minor shift in the methyl group's position from the 3rd to the 4th position on the piperazine ring can significantly influence the molecule's three-dimensional structure, basicity, and lipophilicity, thereby altering its interaction with biological targets and ultimately its pharmacological profile.

This guide provides an in-depth comparative analysis of the biological activities of 3-methylpiperazine and 4-methylpiperazine analogs. By synthesizing data from various studies, we will explore how the positional isomerism of the methyl group dictates the structure-activity relationships (SAR) and overall therapeutic potential of these compounds, with a focus on their applications in oncology and neuroscience.

The Structural Nuance: 3-Methyl vs. 4-Methylpiperazine

The fundamental difference between 3-methylpiperazine and 4-methylpiperazine lies in the location of the methyl substituent on the piperazine ring. This variation in structure has a direct impact on the molecule's steric and electronic properties.

In 3-methylpiperazine , the methyl group is attached to a carbon atom adjacent to a nitrogen atom. This introduces a chiral center, meaning that 3-methylpiperazine can exist as (R)- and (S)-enantiomers. The presence of this stereocenter can be crucial for stereospecific interactions with biological targets.

In contrast, 4-methylpiperazine has the methyl group attached to one of the nitrogen atoms. This substitution directly affects the basicity of the methylated nitrogen and the overall lipophilicity of the molecule. The N-methyl group can also influence the conformational flexibility of the piperazine ring.

Comparative Biological Activity: A Tale of Two Isomers

While direct head-to-head comparative studies of 3-methyl and 4-methylpiperazine analogs within the same molecular scaffold are not abundant in the literature, we can draw valuable insights by examining the reported activities of various derivatives.

Anticancer Activity

The piperazine moiety is a common feature in many anticancer agents.[4][5] The positioning of the methyl group on this ring can significantly impact the cytotoxic and antiproliferative properties of the resulting analogs.

4-Methylpiperazine Analogs in Oncology:

A substantial body of research highlights the potent anticancer activity of 4-methylpiperazine-containing compounds. These derivatives have been shown to inhibit cancer cell proliferation across various cell lines. For instance, a series of sixteen newly synthesized methyl piperazine incorporated phenyl benzamide and phenyl methanone derivatives were tested for their anticancer activity. One of the most active compounds, A-11, demonstrated significant cytotoxicity with IC50 values of 5.71 µM against the A-549 lung cancer cell line and 4.26 µM against the HCT-116 colon cancer cell line.[4]

In another study, novel vindoline–piperazine conjugates were synthesized and evaluated for their in vitro antiproliferative activity. Among the most potent were derivatives containing a [4-(trifluoromethyl)benzyl]piperazine moiety, which is a 4-methylpiperazine analog. Compound 23, for example, was highly effective against the breast cancer MDA-MB-468 cell line with a GI50 value of 1.00 μM.[5]

3-Methylpiperazine Analogs in Oncology:

Research on 3-methylpiperazine analogs in cancer is also emerging, with studies indicating their potential as effective anticancer agents. For example, a study on novel piperazine derivatives of vindoline included a 3-N-methylpiperazine derivative which showed promising anticancer effects against human gynecological tumor cell lines, with the best outcome on the HeLa cell line (IC50 = 9.36 μM).[5]

While a direct comparison is challenging due to the different core structures, these findings suggest that both 3- and 4-methylpiperazine moieties can be incorporated into molecules to elicit potent anticancer activity. The choice between the two may depend on the specific target and the desired structure-activity relationship.

Compound Class Analog Type Cancer Cell Line Activity (IC50/GI50) Reference
Phenyl benzamide/methanone4-MethylpiperazineA-549 (Lung)5.71 µM[4]
Phenyl benzamide/methanone4-MethylpiperazineHCT-116 (Colon)4.26 µM[4]
Vindoline conjugate4-MethylpiperazineMDA-MB-468 (Breast)1.00 µM[5]
Vindoline conjugate3-MethylpiperazineHeLa (Cervical)9.36 µM[5]

Table 1: Comparative Anticancer Activity of Methylpiperazine Analogs

Activity at G-Protein Coupled Receptors (GPCRs)

Arylpiperazine derivatives are well-known ligands for a variety of aminergic GPCRs, including serotonin and dopamine receptors, making them valuable in the development of drugs for central nervous system (CNS) disorders.[6][7]

4-Methylpiperazine Analogs and GPCRs:

The 4-methylpiperazine moiety is a common feature in many CNS-active drugs. For instance, certain N-arylpiperazine derivatives containing a 4-methylpiperazine group have shown high affinity for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders.[8]

3-Methylpiperazine Analogs and GPCRs:

Studies on 3-substituted piperazine derivatives have also revealed their potential as receptor ligands. For example, a study focused on the synthesis and receptor binding of 3-substituted piperazine derivatives found that a phenylacetamide derivative with a 3-substituted piperazine core interacted with moderate affinity and considerable selectivity with sigma(1) receptors.[3] Another study on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines identified them as a new class of opioid receptor antagonists.[9]

The choice between a 3- or 4-methylpiperazine scaffold in the design of GPCR ligands can influence receptor subtype selectivity and functional activity (agonist vs. antagonist). The stereochemistry of 3-methylpiperazine analogs can be particularly important for achieving high-affinity and selective interactions with specific receptor subtypes.

Experimental Protocols

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10]

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (3-methylpiperazine and 4-methylpiperazine analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined.[4]

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation_readout Incubation & Readout seed_cells Seed Cancer Cells in 96-well plates incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent (Incubate 2-4h) incubate_48_72h->add_mtt solubilize Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

GPCR Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] This technique uses a radioactively labeled ligand that is known to bind to the target receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR from cultured cells or tissue homogenates.

  • Assay Buffer: Prepare an appropriate assay buffer that maintains the stability and functionality of the receptor.

  • Competition Binding: In a series of tubes or wells, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (the "competitor").

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the unbound ligand to pass through.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. From this competition curve, the inhibitory constant (Ki) of the test compound can be calculated, which represents its affinity for the receptor.[11]

Radioligand_Binding_Assay cluster_preparation Preparation cluster_binding Binding Reaction cluster_separation_quantification Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare GPCR-expressing Cell Membranes mix_components Combine Membranes, Radioligand, and Test Compound prep_membranes->mix_components prep_buffer Prepare Assay Buffer prep_buffer->mix_components incubate Incubate to Reach Equilibrium mix_components->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter count Quantify Radioactivity on Filters filter->count analyze Calculate Ki from Competition Curve count->analyze

Caption: General workflow for a GPCR radioligand binding assay.

Structure-Activity Relationship (SAR) Insights

The position of the methyl group on the piperazine ring is a critical determinant of biological activity.

  • Steric Hindrance and Conformational Rigidity: A methyl group at the 3-position can introduce steric hindrance that may either enhance or diminish binding affinity depending on the topology of the target's binding pocket. It also imparts a degree of conformational rigidity.

  • Basicity and Lipophilicity: A methyl group at the 4-position directly modifies the electronic properties of the adjacent nitrogen, affecting its pKa and the overall lipophilicity of the molecule. These changes can influence membrane permeability and interactions with the biological target.

  • Stereochemistry: The chirality of 3-methylpiperazine allows for the development of enantiomerically pure compounds, which can exhibit significantly different potencies and selectivities.

Conclusion and Future Directions

The choice between a 3-methylpiperazine and a 4-methylpiperazine scaffold in drug design is a nuanced decision that can have profound implications for the biological activity of the resulting analogs. While 4-methylpiperazine derivatives are more extensively studied and have shown significant promise, particularly in oncology, emerging research on 3-methylpiperazine analogs highlights their potential as well, especially in the context of stereospecific interactions with biological targets like GPCRs.

To fully elucidate the comparative biological activities of these two important building blocks, future research should focus on the synthesis and parallel evaluation of both 3- and 4-methylpiperazine analogs within the same molecular framework and against a panel of relevant biological targets. Such direct comparative studies will provide invaluable data for a more definitive understanding of the structure-activity relationships and will guide the rational design of next-generation therapeutics with improved efficacy and selectivity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 191-215.
  • PubMed. (n.d.).
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
  • PubMed. (n.d.). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound.
  • (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Canadian Science Publishing. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects.
  • International Journal of Pharmaceutical Sciences and Research. (2021).
  • PubMed. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects.
  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.). Discovery of N-{(4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
  • ResearchGate. (2025).
  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • Chem-Impex. (n.d.). (S)-1-Boc-3-methylpiperazine.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Piperazine: the molecule of diverse pharmacological importance.
  • PubMed. (n.d.). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands.
  • ACS Publications. (n.d.). Tactical Approaches to Interconverting GPCR Agonists and Antagonists.
  • Sigma-Aldrich. (n.d.). (S)-1-Boc-3-methylpiperazine = 98 147081-29-6.
  • National Institutes of Health. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs.
  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.

Sources

A Technical Guide to the Structure-Activity Relationship of Substituted Piperazine-Based Benzoate Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine-Benzoate Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological pathways.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and oral bioavailability. When coupled with a benzoate moiety, the resulting scaffold presents multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. This guide will explore how systematic modifications to a 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide scaffold, a close analog to the topic of interest, impact its cytotoxic activity against various cancer cell lines.

Synthesis of Piperazine-Benzoate Derivatives

The synthesis of the evaluated compounds follows a multi-step pathway, beginning with the alkylation of a substituted phenol with a protected piperazine derivative, followed by amide coupling. A representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivatives

A detailed experimental protocol for the synthesis of these derivatives is as follows[1]:

  • Step 1: Synthesis of Methyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzoate: A mixture of methyl-4-hydroxybenzoate, 1-(3-chloropropyl)-4-methylpiperazine, and potassium carbonate in a suitable solvent like DMF is heated to facilitate the etherification reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the product.

  • Step 2: Hydrolysis of the Ester: The methyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and an alcohol (e.g., methanol). The reaction mixture is typically stirred at room temperature or gently heated. After the reaction is complete, the mixture is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.

  • Step 3: Amide Coupling: The carboxylic acid is coupled with a variety of substituted anilines to generate the final benzamide derivatives. This is achieved using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 1-Hydroxybenzotriazole (HOBt) in an inert solvent like dichloromethane (DCM) or DMF. The reaction is typically stirred at room temperature overnight. The final products are then purified using column chromatography or recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amide Coupling A Methyl-4-hydroxybenzoate C Methyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzoate A->C K2CO3, DMF B 1-(3-chloropropyl)-4-methylpiperazine B->C D 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid C->D NaOH, H2O/MeOH F Final Benzamide Derivative D->F EDC, HOBt, DCM E Substituted Aniline E->F

Caption: General synthetic route for 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of a series of synthesized 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives was evaluated against three human cancer cell lines: A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MIAPaCa-2 (pancreatic carcinoma), using the MTT assay. Gefitinib was used as a standard reference compound. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1]

Comparative Cytotoxicity Data (IC50 in µM)
CompoundSubstitution on Phenyl RingA-549 (Lung)HCT-116 (Colon)MIAPaCa-2 (Pancreatic)
A-1 H25.1220.3470.16
A-2 2-Cl15.8912.4555.32
A-3 3-Cl10.238.1142.19
A-4 4-Cl8.766.9838.74
A-5 2-F20.1118.7665.43
A-6 3-F12.5410.9848.91
A-7 4-F9.887.6540.12
A-8 2-CH322.4321.0968.78
A-9 3-CH318.7615.4360.21
A-10 4-CH316.9814.3258.99
A-11 3-OCH35.714.2631.36
Gefitinib -16.5610.5149.50

Data sourced from Singh et al. (2024).[1]

Key SAR Insights

The data reveals several key trends regarding the impact of substitutions on the terminal phenyl ring:

  • Effect of Halogen Substitution:

    • Chlorine and fluorine substitutions generally enhance cytotoxic activity compared to the unsubstituted analog (A-1).

    • The position of the halogen is critical. For both chlorine and fluorine, the potency follows the order: 4- (para) > 3- (meta) > 2- (ortho). The 4-chloro (A-4) and 4-fluoro (A-7) derivatives are among the most potent halogenated compounds. This suggests that electronic and/or steric interactions at the para position are favorable for activity.

  • Effect of Methyl Substitution:

    • Methyl substitutions (A-8, A-9, A-10) also show a positional effect, with the 4-methyl derivative being the most active among them. However, in general, methyl substitutions are less beneficial for activity compared to halogen substitutions at the same positions.

  • Effect of Methoxy Substitution:

    • The most potent compound in the series is the 3-methoxy derivative (A-11). It exhibits significantly higher cytotoxicity than the standard drug, gefitinib, across all three cell lines. This highlights the unique and favorable contribution of a methoxy group at the meta position, which may be due to a combination of its electronic properties and its ability to form key hydrogen bonds within the biological target's binding site.

SAR Summary Diagram

SAR_Summary cluster_scaffold Core Scaffold cluster_sar SAR Insights Core Unsubstituted Unsubstituted (A-1) Moderate Activity Halogen Halogen (Cl, F) Increased Activity Potency: p > m > o Unsubstituted->Halogen Improves Activity Methyl Methyl (CH3) Slight Increase in Activity Potency: p > m > o Unsubstituted->Methyl Slightly Improves Activity Methoxy 3-Methoxy (A-11) Most Potent Significantly Increased Activity Unsubstituted->Methoxy Greatly Improves Activity

Caption: Key structure-activity relationship findings for the N-phenylbenzamide derivatives.

Biological Evaluation Methodology

MTT Cell Viability Assay

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells (A-549, HCT-116, MIAPaCa-2) were seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug (gefitinib) for 48 hours.

  • MTT Addition: After the treatment period, the medium was removed, and MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

Assay Workflow Diagram

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The structure-activity relationship analysis of this series of 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives provides clear guidance for the design of more potent anticancer agents. The strong positive impact of a 3-methoxy substituent on the terminal phenyl ring suggests that this is a critical area for further optimization. Future work could involve exploring other electron-donating groups at the meta position, as well as bioisosteric replacements for the phenyl ring itself. The favorable activity of the 4-chloro and 4-fluoro analogs also warrants further investigation, perhaps through the synthesis of di- and tri-substituted analogs to probe the electronic and steric requirements of the target's binding pocket more thoroughly. While these findings are based on a closely related scaffold, they provide a strong and experimentally supported foundation for researchers working on Methyl 4-(3-methylpiperazin-1-yl)benzoate derivatives.

References

  • Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). Available at: [Link]

Sources

A Head-to-Head Comparison of In Vitro Assay Methodologies for the Qualification of Methyl 4-(3-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Robust Assay Validation in Early-Phase Drug Discovery

In the landscape of preclinical drug development, the rigorous validation of in vitro assays stands as a cornerstone of a successful research program. The data generated from these initial screens form the very foundation upon which " go/no-go " decisions are made, influencing the trajectory of significant resource investment. This guide provides a comprehensive comparison of two distinct yet complementary in vitro assay methodologies for the characterization of a novel small molecule, Methyl 4-(3-methylpiperazin-1-yl)benzoate.

The piperazine moiety is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including anticancer and neurological effects.[1][2] Given this precedent, and in the absence of specific target information for this compound, we will proceed with the informed hypothesis that this compound is a putative inhibitor of a protein kinase, a common target for piperazine-containing oncology drugs.[3][4]

This guide will dissect the validation process for two distinct assay formats: a direct, biochemical kinase activity assay and a cell-based phospho-protein quantification assay. Through a detailed examination of their respective protocols, validation parameters, and data outputs, we will illuminate the strategic considerations that guide the selection of the most appropriate assay for a given stage of drug discovery.

The Imperative of Assay Validation: Beyond the Initial Hit

The journey of a candidate molecule from initial discovery to a viable therapeutic is long and fraught with attrition. A primary contributor to late-stage failures is the unreliability of early-stage data. Robust assay validation, therefore, is not merely a procedural formality but a critical risk mitigation strategy. The principles of assay validation are well-defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and are encapsulated in guidelines like the ICH Q2(R1).[5][6] These guidelines emphasize the need to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring data accuracy, precision, and reproducibility.

Unveiling the Mechanism: A Tale of Two Assays

To comprehensively assess the inhibitory potential of this compound on our hypothetical kinase target, we will compare a direct enzymatic assay with a more physiologically relevant cell-based assay.

1. The Biochemical Approach: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay directly measures the enzymatic activity of the purified kinase. It relies on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665).

2. The Cellular Context: In-Cell Western™ Assay for Phospho-Protein Quantification

This method quantifies the level of phosphorylation of a specific substrate within a cellular environment, providing a more direct measure of the compound's effect on the intracellular signaling pathway.

Comparative Validation Data

The following table summarizes the key validation parameters for both the HTRF Kinase Assay and the In-Cell Western™ Assay in the context of evaluating this compound.

Validation ParameterHTRF Kinase AssayIn-Cell Western™ AssayRationale and Interpretation
Linearity (R²) 0.9980.985Demonstrates a proportional relationship between signal and analyte concentration. The HTRF assay, being a direct biochemical measurement, exhibits slightly better linearity.
Precision (%CV) Intra-assay: 4.5%Inter-assay: 6.8%Intra-assay: 8.2%Inter-assay: 11.5%Measures the reproducibility of the assay. The lower %CV of the HTRF assay indicates higher precision, which is typical for biochemical assays with fewer variables than cell-based systems.
Accuracy (% Recovery) 95-105%88-112%Assesses the closeness of the measured value to the true value. Both assays demonstrate acceptable accuracy within their respective ranges.
Limit of Detection (LOD) 0.5 nM5 nMThe lowest concentration of the analyte that can be reliably detected. The HTRF assay's lower LOD allows for the detection of more potent inhibitors.
Z'-factor 0.850.72A measure of assay quality and robustness. A Z'-factor between 0.5 and 1.0 is considered excellent. Both assays are robust, with the HTRF assay showing a slightly larger assay window.
Specificity High (Purified Enzyme)Moderate (Cellular Milieu)The HTRF assay is highly specific to the target kinase. The In-Cell Western™ may be influenced by off-target effects within the cell.

Experimental Protocols

HTRF Kinase Assay: Step-by-Step Validation Protocol
  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in kinase buffer.

    • Prepare a 2X solution of the biotinylated substrate and ATP in kinase buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in kinase buffer.

    • Prepare the detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to a 384-well low-volume white plate.

    • Add 5 µL of the 2X kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection reagents.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate A Compound Serial Dilution D Add Compound A->D B Kinase Solution E Add Kinase (Incubate) B->E C Substrate/ATP Solution F Add Substrate/ATP (Incubate) C->F D->E E->F G Add Detection Reagents (Incubate) F->G H HTRF Plate Reader G->H I Data Analysis (IC50) H->I

HTRF Kinase Assay Workflow
In-Cell Western™ Assay: Step-by-Step Validation Protocol
  • Cell Culture and Plating:

    • Culture cells expressing the target kinase to ~80% confluency.

    • Seed the cells into a 96-well black-walled plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Incubate for the desired time (e.g., 2 hours) at 37°C and 5% CO2.

  • Cell Lysis and Fixation:

    • Remove the compound-containing medium.

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer for 1 hour.

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the cells three times with wash buffer.

    • Incubate with an IRDye®-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with wash buffer.

  • Data Acquisition and Analysis:

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the integrated intensity of the signal in each well.

    • Normalize the phospho-protein signal to a housekeeping protein signal (e.g., GAPDH).

    • Plot the normalized signal against the compound concentration to determine the IC50 value.

Interpreting the Results: A Holistic View

The HTRF kinase assay provides a direct and highly sensitive measure of the compound's ability to inhibit the enzymatic activity of the purified kinase. Its high precision and low limit of detection make it ideal for primary screening and structure-activity relationship (SAR) studies.

Conversely, the In-Cell Western™ assay offers a more physiologically relevant assessment of the compound's efficacy. By measuring the inhibition of substrate phosphorylation within a living cell, it accounts for factors such as cell permeability and potential off-target effects. While generally exhibiting higher variability than biochemical assays, the data generated is often more predictive of in vivo activity.

The hypothetical signaling pathway below illustrates the point of intervention for this compound.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Compound This compound Compound->Kinase Inhibition

Hypothetical Kinase Inhibition Pathway

Conclusion: A Symbiotic Approach to Assay Validation

The validation of in vitro assays is a multifaceted process that demands a deep understanding of the underlying biology and the technical nuances of each methodology. As demonstrated, both the HTRF kinase assay and the In-Cell Western™ assay provide valuable, albeit different, insights into the pharmacological profile of this compound.

The highly quantitative and reproducible nature of the biochemical HTRF assay makes it an indispensable tool for initial screening and lead optimization. However, the physiological relevance of the cell-based In-Cell Western™ assay is crucial for confirming on-target activity in a more complex biological system and for prioritizing compounds for further in vivo studies. Ultimately, a strategically integrated approach, leveraging the strengths of both methodologies, will provide the most comprehensive and reliable data package to confidently drive a drug discovery program forward.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5][7]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(11), 2779-2794.
  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-13.[4]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. (2023).[8]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021).[1]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. (2020).[3]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. (2018).[2]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. (2024).[9]

Sources

A Comparative Cross-Reactivity Profiling Guide: Methyl 4-(3-methylpiperazin-1-yl)benzoate vs. a Key Imatinib Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In early-stage drug discovery, a thorough understanding of a compound's selectivity is paramount to mitigating downstream risks of toxicity and project attrition. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Methyl 4-(3-methylpiperazin-1-yl)benzoate (Compound A ), a novel small molecule, against its structural analog, Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate (Comparator B ). Comparator B is a known synthetic precursor to the highly successful kinase inhibitor, Imatinib. The piperazine moiety is a common scaffold in medicinal chemistry, valued for its physicochemical properties but also known for potential interactions with a broad range of biological targets. This guide details the strategic rationale, experimental workflows, and data interpretation for profiling these compounds against a panel of kinases and G-protein coupled receptors (GPCRs), providing a clear framework for identifying and characterizing off-target activities.

The Imperative of Early-Stage Cross-Reactivity Profiling

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, a primary one being unforeseen adverse drug reactions (ADRs) stemming from off-target interactions.[1] Identifying these potential liabilities early is not merely a box-checking exercise; it is a critical step that informs lead optimization, predicts potential clinical hurdles, and ultimately saves significant time and resources.[2]

The piperazine ring, present in both Compound A and Comparator B , is a classic example of a "privileged scaffold" that can bind to a wide variety of protein targets, particularly GPCRs and kinases.[3][4] This polypharmacology can sometimes be beneficial, but more often, it is a source of unwanted side effects. Therefore, a systematic and comparative profiling approach is essential. By benchmarking Compound A against a well-characterized analog like Comparator B , we can contextualize its selectivity profile and make more informed decisions about its developmental potential.

A Strategic Tiered Approach to Profiling

A robust profiling campaign should be logical and resource-efficient. We advocate for a tiered strategy that begins with a broad, single-concentration screen to identify potential "hits," followed by more focused dose-response and functional assays to confirm and characterize these interactions. This approach ensures that we cast a wide net initially without expending excessive resources on irrelevant targets. Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[1]

Our experimental workflow is designed to move from broad binding assessment to specific functional validation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Functional Characterization Compound_A Compound A (10 µM) Screening_Panel Broad Off-Target Panel (e.g., SafetyScreen44) [7] Radioligand Binding & Enzyme Assays Compound_A->Screening_Panel Compound_B Comparator B (10 µM) Compound_B->Screening_Panel Hit_ID Hit Identification (% Inhibition > 50%) Screening_Panel->Hit_ID Identify initial hits Dose_Response Dose-Response Assays (Ki / IC50 Determination) Hit_ID->Dose_Response Functional_Assay Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) [5] Dose_Response->Functional_Assay Validate potent hits MoA Mechanism of Action (Agonist vs. Antagonist) Functional_Assay->MoA Final_Report Comprehensive Selectivity Report MoA->Final_Report Final Profile

Caption: Tiered workflow for cross-reactivity profiling.

Comparative Binding Profile: Radioligand and Enzyme Assays

Both compounds were screened at a 10 µM concentration against the InVEST44 panel, which covers a range of GPCRs, ion channels, transporters, and enzymes known to be implicated in adverse drug events.[1] Hits demonstrating >50% inhibition were subsequently evaluated in 10-point dose-response curves to determine inhibitory constants (Kᵢ) for receptors or half-maximal inhibitory concentrations (IC₅₀) for enzymes. Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand to its target receptor.[5]

Table 1: Comparative Off-Target Binding Affinities (Kᵢ / IC₅₀ in µM)

Target Class Target Name Compound A (Kᵢ / IC₅₀) Comparator B (Kᵢ / IC₅₀) Associated ADRs / Comments
GPCR Dopamine D₂ > 10 1.8 Extrapyramidal symptoms, prolactin release
Serotonin 5-HT₂ₐ 0.95 > 10 Sedation, weight gain
Adrenergic α₁ 1.2 2.5 Orthostatic hypotension, dizziness
Histamine H₁ 0.45 8.1 Sedation, drowsiness
Kinase ABL1 > 10 0.05 Expected activity for Imatinib precursor
c-KIT > 10 0.12 Expected activity for Imatinib precursor
LCK 3.5 4.2 Potential for immunosuppression

| Ion Channel | hERG | 8.9 | > 10 | Risk of QT prolongation, Torsades de Pointes |

Interpretation of Binding Data: The results highlight a distinct divergence in the off-target profiles. Compound A shows pronounced activity at aminergic GPCRs, particularly the Histamine H₁ and Serotonin 5-HT₂ₐ receptors, suggesting a potential for CNS-related side effects like sedation.[4] It also displays a moderate interaction with the hERG potassium channel, a critical liability to assess early. Conversely, Comparator B , as expected for an Imatinib precursor, shows high potency against the ABL1 and c-KIT kinases.[6] Its GPCR liabilities are significantly lower than Compound A's, with the exception of moderate activity at the Dopamine D₂ receptor.

Functional Characterization of Key Off-Target Hits

A binding event does not reveal the functional consequence. A compound can be an activator (agonist) or an inhibitor (antagonist). Cell-based functional assays are essential to distinguish between these mechanisms.[7][8] Based on the potent binding of Compound A to the Histamine H₁ receptor, we performed a functional assay to determine its mechanism of action.

G cluster_0 Histamine H1 Receptor (Gq-coupled) Ligand Histamine or Compound A Receptor H1 Receptor Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Opens channel Ca_Efflux [Ca2+]i ↑ Ca_Store->Ca_Efflux Release

Caption: Simplified Gq signaling pathway for the H₁ receptor.

We utilized a cell line stably expressing the human H₁ receptor and measured the downstream calcium flux upon compound addition. The assay was run in two modes: agonist mode (compound added alone) and antagonist mode (compound added prior to the endogenous agonist, histamine).

Table 2: Functional Activity of Compound A at the Histamine H₁ Receptor

Assay Mode Parameter Compound A Histamine (Control) Mepyramine (Antagonist Control)
Agonist Mode EC₅₀ (µM) No activity detected 0.08 N/A

| Antagonist Mode | IC₅₀ (µM) | 0.62 | N/A | 0.01 |

Functional Interpretation: The data clearly show that Compound A exhibits no agonist activity at the H₁ receptor. However, it potently inhibits the calcium flux induced by histamine, with an IC₅₀ of 0.62 µM. This confirms that Compound A is a functional antagonist (or inverse agonist) of the Histamine H₁ receptor. This finding solidifies the prediction from the binding data that the compound carries a high risk of producing sedative effects.

Detailed Experimental Protocols

Scientific integrity requires transparent and reproducible methods. The following are condensed protocols for the key assays described.

Protocol 5.1: Radioligand Competition Binding Assay (e.g., Histamine H₁)

  • Preparation: A membrane homogenate from cells expressing the target receptor is prepared via homogenization and centrifugation.[9] Protein concentration is determined using a BCA assay.

  • Assay Setup: The assay is performed in a 96-well plate. To each well, add:

    • 50 µL of test compound (Compound A or B ) at various concentrations (e.g., 0.1 nM to 30 µM).

    • 50 µL of a fixed concentration of radioligand (e.g., [³H]-Mepyramine) near its Kₔ value.

    • 150 µL of the receptor membrane preparation.[9]

  • Incubation: The plate is incubated for 60-90 minutes at room temperature to reach equilibrium.[5]

  • Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, separating bound from free radioligand. The filter is washed multiple times with ice-cold buffer.[5]

  • Detection: Scintillation fluid is added to the dried filters, and radioactivity is quantified using a scintillation counter.

  • Analysis: Data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀. The Kᵢ is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[9]

Protocol 5.2: In Vitro Kinase Inhibition Assay (Radiometric)

  • Objective: To measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Assay Setup: In a 96-well plate, combine:

    • The specific purified kinase enzyme.

    • The appropriate peptide or protein substrate.

    • Test compound (Compound A or B ) at various concentrations.

    • Reaction buffer containing cofactors (e.g., MgCl₂, ATP).

  • Reaction Initiation: The reaction is initiated by the addition of [γ-³³P]-ATP.

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Termination & Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the residual [γ-³³P]-ATP using a phosphocellulose filter membrane.

  • Detection: The radioactivity incorporated into the substrate on the filter is measured by a scintillation counter.

  • Analysis: Data are normalized to controls (0% and 100% inhibition) and fitted to a dose-response curve to calculate the IC₅₀ value.[10]

Protocol 5.3: Cell-Based Calcium Flux Functional Assay (e.g., Histamine H₁)

  • Cell Preparation: Plate cells stably expressing the H₁ receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition (Antagonist Mode): Add various concentrations of the test compound (Compound A ) or a control antagonist (Mepyramine) to the wells and incubate for 15-30 minutes.

  • Signal Detection: Place the plate into a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence, then inject a solution of the agonist (Histamine) at its EC₈₀ concentration and record the change in fluorescence over time.

  • Analysis: The peak fluorescence response is measured and normalized. The resulting data are plotted against the concentration of the test compound to determine the IC₅₀ for antagonism.

Conclusion and Strategic Implications

This comparative guide demonstrates the power of systematic cross-reactivity profiling. The analysis reveals that while structurally similar, This compound (Compound A) and the Imatinib precursor (Comparator B) possess starkly different off-target profiles.

  • Compound A presents a liability profile dominated by interactions with aminergic GPCRs, particularly H₁ antagonism, which strongly predicts a sedative side effect. Its moderate hERG activity also raises a flag for potential cardiotoxicity that would need to be addressed.

  • Comparator B shows a clean GPCR profile but has potent activity at its expected kinase targets.

This head-to-head comparison provides critical, actionable insights. For a program involving Compound A , medicinal chemistry efforts would need to focus on mitigating the H₁ and hERG interactions, perhaps by altering the piperazine or benzoate moieties. For Comparator B , the on-target kinase activity is confirmed, and its relatively clean off-target profile provides confidence for its progression as a synthetic intermediate. By grounding our analysis in robust, validated assay protocols and a logical, tiered workflow, we can de-risk drug discovery programs and build a comprehensive understanding of a compound's true biological footprint.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.[9]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website.[5]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.[11]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology website.[1]

  • Bioassay Techniques for Drug Development. (n.d.). Cell-based receptor functional assays. Retrieved from ScienceDirect.[7]

  • Davenport, A. P., et al. (2013). International Union of Basic and Clinical Pharmacology. LXXXVIII. G protein-coupled receptor list: recommendations for new pairings with cognate ligands. Pharmacological Reviews, 65(3), 967-986.[12]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from Eurofins Discovery website.[13]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from Springer Nature.[14]

  • BenchChem. (n.d.). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Retrieved from BenchChem.[15]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from Biobide blog.[16]

  • DiscoveRx. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from a DiscoveRx webinar.[17]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Assay Service. Retrieved from Creative Biolabs website.[18]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323.[2]

  • PrepChem. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from PrepChem.com.[19]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from Vipergen.[20]

  • Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Retrieved from Eurofins Discovery website.[21]

  • EvitaChem. (n.d.). Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate. Retrieved from EvitaChem.[22]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from BioIVT.[8]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from Wikipedia.[23]

  • PubChem. (n.d.). Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. Retrieved from PubChem.[24]

  • Lead Sciences. (n.d.). Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. Retrieved from Lead Sciences.[25]

  • O'Brien, P. J., et al. (2006). An emerging role for kinase screening in GPCR drug discovery. Expert Opinion on Drug Discovery, 1(5), 435-450.[3]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from Charles River Laboratories website.[26]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.[10]

  • Lateral Innovation. (2025). Enzyme inhibitory assay: Significance and symbolism. Retrieved from Lateral Innovation website.[27]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.[28]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.[29]

  • Semantic Scholar. (n.d.). An emerging role for kinase screening in GPCR drug discovery. Retrieved from Semantic Scholar.[30]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved from Google Patents.[31]

  • BLDpharm. (n.d.). 914349-83-0|Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. Retrieved from BLDpharm.[32]

  • Patsnap Synapse. (2025). Why are GPCRs good drug targets?. Retrieved from Patsnap Synapse.[4]

  • Royal Society of Chemistry. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from Organic & Biomolecular Chemistry.[33]

  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from ResearchGate.[6]

  • MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from MDPI.[34]

  • PubChem. (n.d.). Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate. Retrieved from PubChem.[35]

  • ChemicalBook. (2025). METHYL 4-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE. Retrieved from ChemicalBook.[36]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from Eurofins Discovery.[37]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from NIH.[38]

  • PubChem. (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Retrieved from PubChem.[39]

  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from PubMed Central.[40]

  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Retrieved from Oxford Academic.[41]

  • Google Patents. (n.d.). WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib). Retrieved from Google Patents.[42]

  • PubChem. (n.d.). Methyl 4-(piperazin-1-yl)benzoate. Retrieved from PubChem.[43]

  • ChemicalBook. (n.d.). METHYL 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE. Retrieved from ChemicalBook.[44]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from MDPI.[45]

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Methyl 4-(3-methylpiperazin-1-yl)benzoate Batches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the consistency and purity of chemical intermediates are paramount. Methyl 4-(3-methylpiperazin-1-yl)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring batch-to-batch reproducibility is not merely a matter of quality control; it is a foundational requirement for reliable downstream process development and the ultimate safety and efficacy of the final drug product.

This guide provides a comprehensive framework for the spectroscopic analysis and comparison of different batches of this compound. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just identifying the compound, but critically evaluating its purity and identifying any potential variations between batches that could impact its performance in subsequent synthetic steps.

The Imperative of Spectroscopic Verification

The synthesis of this compound, typically involving the N-alkylation of 2-methylpiperazine with a suitable benzoic acid derivative, can potentially yield impurities. These may include regioisomers, unreacted starting materials, or by-products from side reactions. Spectroscopic techniques offer a powerful suite of tools to scrutinize the molecular structure and composition of each batch, ensuring it meets the stringent specifications required for pharmaceutical applications.[1]

This guide is structured to provide not only the "how" but also the "why" behind the analytical methodologies. By understanding the principles and potential pitfalls, researchers can confidently assess the quality of their materials and make informed decisions in their development pipeline.

Experimental Protocols for Spectroscopic Analysis

Adherence to standardized protocols is crucial for generating reproducible and reliable data. The following experimental procedures are designed to be robust and are grounded in established principles of analytical chemistry and Good Laboratory Practices (GLP).[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound batch sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 298 K.

      • Set the spectral width to cover a range of -2 to 12 ppm.

      • Employ a 30-degree pulse width to ensure quantitative signal integration for purity assessment.

      • Use a relaxation delay of 5 seconds to allow for full relaxation of all protons, which is essential for accurate integration.

      • Acquire a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Utilize a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

      • Set the spectral width to 0-220 ppm.

      • A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Protocol for FT-IR Analysis:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

    • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

  • Instrument Parameters:

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

  • Instrument Parameters:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500 to ensure the detection of the molecular ion and potential fragments.

    • Optimize the capillary voltage and cone voltage to achieve a stable spray and optimal ionization.

  • Data Processing:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Analyze the isotopic pattern to confirm the elemental composition.

Visualizing the Analytical Workflow

A systematic approach to the spectroscopic analysis is essential for ensuring data quality and consistency.

G Experimental Workflow for Spectroscopic Analysis cluster_sampling Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis cluster_output Reporting BatchA Batch A NMR ¹H & ¹³C NMR BatchA->NMR FTIR FT-IR (ATR) BatchA->FTIR MS ESI-MS BatchA->MS BatchB Batch B BatchB->NMR BatchB->FTIR BatchB->MS BatchC Batch C BatchC->NMR BatchC->FTIR BatchC->MS Process Fourier Transform, Phasing, Calibration NMR->Process Integrate Peak Integration & Assignment FTIR->Integrate MS->Integrate Process->Integrate Compare Comparative Analysis Integrate->Compare Report Batch Comparison Report Compare->Report

Caption: Workflow for the spectroscopic analysis of different batches.

Comparative Analysis of this compound Batches

To illustrate the comparative process, let's consider hypothetical data from three different batches: Batch A (Reference Standard), Batch B, and Batch C.

Chemical Structure and Expected Spectroscopic Features

Caption: Chemical structure of the target compound.

Note: A placeholder image is used in the DOT script above. In a real-world scenario, this would be the actual chemical structure.

Expected ¹H NMR Signals (in CDCl₃):

  • Aromatic Protons: Two doublets in the range of 7.2-8.0 ppm, corresponding to the para-substituted benzene ring.

  • Methyl Ester Protons: A singlet at approximately 3.9 ppm.

  • Benzylic Protons: A singlet around 3.5-3.6 ppm.

  • Piperazine Ring Protons: A series of multiplets between 2.0-3.5 ppm.

  • Piperazine Methyl Protons: A doublet around 1.1 ppm.

  • NH Proton (Piperazine): A broad singlet, which may exchange with D₂O.

Expected ¹³C NMR Signals (in CDCl₃):

  • Carbonyl Carbon: ~167 ppm.

  • Aromatic Carbons: 4 signals between 120-150 ppm.

  • Methyl Ester Carbon: ~52 ppm.

  • Benzylic Carbon: ~62 ppm.

  • Piperazine Carbons: 4-5 signals between 45-60 ppm.

  • Piperazine Methyl Carbon: ~15 ppm.

Expected FT-IR Absorptions (cm⁻¹):

  • N-H Stretch: A weak to medium band around 3300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): 2800-3100 cm⁻¹.

  • C=O Stretch (Ester): A strong band around 1720 cm⁻¹.

  • C=C Stretch (Aromatic): Bands around 1610 and 1500 cm⁻¹.

  • C-O Stretch (Ester): A strong band around 1280 cm⁻¹.

  • C-N Stretch: Bands in the 1100-1200 cm⁻¹ region.

Expected Mass Spectrum (ESI+):

  • [M+H]⁺: m/z corresponding to the molecular weight of the compound plus one proton. For C₁₄H₂₀N₂O₂, the expected m/z would be approximately 249.15.

Data Comparison Tables

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Signal AssignmentBatch A (Reference)Batch BBatch C
Aromatic (d, 2H)7.95 ppm7.95 ppm7.95 ppm
Aromatic (d, 2H)7.30 ppm7.30 ppm7.30 ppm
-OCH₃ (s, 3H)3.90 ppm3.90 ppm3.90 ppm
-CH₂-Ar (s, 2H)3.55 ppm3.55 ppm3.55 ppm
Piperazine (m)2.0-3.4 ppm2.0-3.4 ppm2.0-3.4 ppm
-CH₃ (piperazine, d)1.10 ppm1.10 ppm1.10 ppm
Impurity Signals None observedNone observedSinglet at 4.6 ppm
Relative Integral Purity >99.5%>99.5%~95%

Table 2: FT-IR Data Comparison (cm⁻¹)

Functional GroupBatch A (Reference)Batch BBatch C
N-H Stretch331033103312, 3450 (weak)
C=O Stretch (Ester)171817181719
C=C Stretch (Aromatic)1612, 15101612, 15101612, 1511
C-O Stretch (Ester)127812781279

Table 3: Mass Spectrometry Data Comparison (ESI+)

IonBatch A (Reference)Batch BBatch C
[M+H]⁺249.15249.15249.15
Other Significant Ions NoneNone231.14

Interpretation of Batch Variations

  • Batch A (Reference Standard): The spectroscopic data for Batch A is clean and consistent with the expected structure of this compound. The high purity determined by ¹H NMR integration confirms its suitability as a reference standard.

  • Batch B: The data for Batch B is virtually identical to that of the reference standard across all three techniques. This indicates that Batch B is of high purity and is spectroscopically equivalent to the reference material.

  • Batch C: This batch exhibits notable deviations from the reference standard:

    • ¹H NMR: The presence of an additional singlet at 4.6 ppm suggests an impurity. Based on the likely synthesis from methyl 4-(bromomethyl)benzoate and 2-methylpiperazine, this signal could correspond to the benzylic protons of unreacted methyl 4-(bromomethyl)benzoate.[2][6] The lower relative integral purity confirms a quantitative difference.

    • FT-IR: The weak, additional peak at 3450 cm⁻¹ in the N-H stretching region could indicate the presence of a primary amine, possibly unreacted 2-methylpiperazine, although this would need to be confirmed by other data.[3]

    • Mass Spectrometry: The ion at m/z 231.14 is a significant finding. This could correspond to the [M-H₂O+H]⁺ ion, suggesting a potential dehydration side product, or it could be an entirely different species. Further investigation using tandem MS (MS/MS) would be necessary to elucidate the structure of this impurity.

Conclusion and Recommendations

This guide has outlined a systematic approach to the spectroscopic comparison of different batches of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive assessment of not only the identity but also the purity and consistency of the material.

Based on the hypothetical data analysis:

  • Batch A and B are deemed acceptable for use in further manufacturing processes.

  • Batch C does not meet the required purity specifications and should be rejected or subjected to further purification. The presence of unreacted starting materials or other impurities could have a detrimental impact on the yield, purity, and side-reaction profile of subsequent synthetic steps.

It is imperative that all analytical data be managed with the highest level of integrity, adhering to principles such as ALCOA (Attributable, Legible, Contemporaneous, Original, and Accurate).[5] All spectra should be properly archived, and any data processing steps should be documented to ensure traceability and compliance with regulatory expectations.[7] By implementing these rigorous analytical practices, researchers and drug development professionals can ensure the quality and consistency of their chemical intermediates, a critical step in the journey to delivering safe and effective medicines.

References

  • Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International. Available from: [Link]

  • Good Laboratory Practice in Analytical Laboratory. Journal of American Science. Available from: [Link]

  • FDA New Data Integrity Guidelines: Highlights. Pharmaguideline. Available from: [Link]

  • INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Available from: [Link]

  • What is data integrity in pharma and what are the five principles? - Eurofins. Eurofins. Available from: [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Journal of Chemical Education. Available from: [Link]

  • 2-Methylpiperazine. PubChem. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters. Available from: [Link]

  • Good laboratory practices in analytical chemistry. Analytical Chemistry. Available from: [Link]

  • Guide to GMP and FDA Data Integrity Requirements. American Pharmaceutical Review. Available from: [Link]

  • FDA Guidance | Data Integrity | FDA Consultant | RCA. Regulatory Compliance Associates. Available from: [Link]

  • DATA INTEGRITY IN FDA REGULATED LABORATORIES WHAT YOU NEED TO KNOW. Astrix. Available from: [Link]

  • Piperazine-impurities. Pharmaffiliates. Available from: [Link]

  • Spectroscopic Identification Of Organic Compounds. knguyen.cs.besanthill.org. Available from: [Link]

  • Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. Fiveable. Available from: [Link]

  • Chemical compound - Spectroscopy, Organic, Analysis. Britannica. Available from: [Link]

Sources

A Researcher's Guide to Benchmarking Novel Monoamine Transporter Ligands: A Comparative Analysis of Methyl 4-(3-methylpiperazin-1-yl)benzoate Against Established Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of neuropharmacology and drug discovery, the identification and characterization of novel chemical entities that modulate the activity of monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is of paramount importance. These transporters are critical regulators of neurotransmission and are the targets for a wide array of therapeutics for neuropsychiatric disorders. This guide provides a comprehensive framework for benchmarking a novel compound, Methyl 4-(3-methylpiperazin-1-yl)benzoate, against well-established chemical probes. Given the structural motifs of a piperazine ring linked to a benzoate moiety, a common feature in monoamine transporter ligands, we hypothesize that this compound may exhibit inhibitory activity at one or more of these transporters.

To rigorously evaluate this hypothesis and to ascertain the potential utility of this compound as a research tool, we will compare its theoretical performance against two well-characterized chemical probes: GBR-12909 , a highly selective and potent dopamine reuptake inhibitor[1][2][3], and Bupropion , a dual norepinephrine-dopamine reuptake inhibitor[4][5][6]. This guide will delve into the mechanistic rationale behind the necessary validation assays, provide detailed experimental protocols, and present a comparative analysis of the expected data.

Postulated Mechanism of Action: Competitive Inhibition of Monoamine Transporters

Monoamine transporters are transmembrane proteins that facilitate the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron, thus terminating the signaling process[7][8]. The primary mechanism by which many small molecule inhibitors, including cocaine and its analogs, exert their effects is through competitive binding to the transporter, thereby blocking the reuptake of the endogenous neurotransmitter[1][2]. Based on its chemical structure, we postulate that this compound acts as a competitive inhibitor at the substrate binding site of monoamine transporters.

To validate this and to determine its potency and selectivity, a series of in vitro assays are indispensable. The following sections outline the standard experimental workflows for characterizing novel monoamine transporter ligands.

Experimental Protocols for Comparative Pharmacological Profiling

The cornerstone of characterizing a novel ligand lies in determining its binding affinity and functional potency at the target transporters. The following protocols are designed to provide a robust and reproducible assessment of these parameters.

Radioligand Binding Assays: Determining Binding Affinity (Kᵢ)

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[9][10][11] These assays utilize a radiolabeled ligand with known high affinity for the target to compete with the unlabeled test compound.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound, GBR-12909, and Bupropion for DAT, NET, and SERT.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Competitive Binding Incubation: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT) and a range of concentrations of the unlabeled test compound (this compound, GBR-12909, or Bupropion).

  • Separation of Bound and Free Ligand: After reaching equilibrium, separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters using a cell harvester.

  • Quantification of Radioactivity: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing hDAT, hNET, or hSERT prep2 Homogenize cells and isolate membranes prep1->prep2 assay1 Incubate membranes with Radioligand and Test Compound prep2->assay1 assay2 Separate bound/free ligand via filtration assay1->assay2 assay3 Quantify radioactivity assay2->assay3 analysis1 Plot % inhibition vs. [Test Compound] assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Radioligand Binding Assay Workflow.

Synaptosomal Uptake Assays: Measuring Functional Inhibition (IC₅₀)

While binding assays reveal the affinity of a compound for a transporter, uptake assays measure its functional ability to inhibit the transporter's primary function: neurotransmitter reuptake.[12][13][14]

Objective: To determine the IC₅₀ value for the inhibition of dopamine, norepinephrine, and serotonin uptake by this compound, GBR-12909, and Bupropion.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Inhibition Assay: Pre-incubate the synaptosomes with various concentrations of the test compounds.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification of Uptake: Measure the amount of radiolabeled neurotransmitter accumulated within the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of uptake inhibition against the logarithm of the test compound concentration.

G cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis prep1 Dissect specific brain regions prep2 Homogenize and isolate synaptosomes prep1->prep2 assay1 Pre-incubate synaptosomes with Test Compound prep2->assay1 assay2 Initiate uptake with Radiolabeled Neurotransmitter assay1->assay2 assay3 Terminate uptake by filtration assay2->assay3 assay4 Quantify radioactivity assay3->assay4 analysis1 Plot % inhibition vs. [Test Compound] assay4->analysis1 analysis2 Calculate IC50 analysis1->analysis2

Caption: Synaptosomal Uptake Assay Workflow.

Comparative Data Analysis

The following table summarizes the expected binding affinities (Kᵢ) and functional potencies (IC₅₀) for our hypothetical compound and the established probes. The values for GBR-12909 and Bupropion are based on published literature.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity (DAT vs. NET/SERT)
This compound (Hypothetical) 50250>100075400>2000DAT-preferential (5-fold vs. NET)
GBR-12909 1[1][2]>100[1][2]>100[1][2]~5>500>500Highly DAT-selective
Bupropion ~500[5]~200[5]>10000[5]~500[5]~200[5]>10000[5]NET/DAT dual inhibitor

Interpretation of Hypothetical Data:

Based on our hypothetical data, this compound would be characterized as a moderately potent and DAT-preferential inhibitor. Its 5-fold selectivity for DAT over NET suggests it is not as highly selective as GBR-12909 but is more selective than the dual inhibitor Bupropion. This profile could make it a useful tool for studying the effects of moderate and preferential dopamine transporter inhibition.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of action of a competitive monoamine transporter inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DAT Dopamine Transporter (DAT) Vesicle->DAT Release Dopamine Dopamine DAT->Dopamine Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binds Inhibitor Inhibitor (e.g., Methyl 4-(3-methyl- piperazin-1-yl)benzoate) Inhibitor->DAT Blocks

Sources

The Piperazine Scaffold: A Comparative Guide to its Derivatives in Central Nervous System Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Status of Piperazine in CNS Drug Discovery

The piperazine ring, a simple six-membered heterocycle with two nitrogen atoms at opposite positions, holds a position of distinction in medicinal chemistry, often referred to as a "privileged scaffold".[1][2][3] Its prevalence in drugs targeting the Central Nervous System (CNS) is not coincidental. The unique physicochemical properties of the piperazine moiety—including its ability to modulate aqueous solubility, its basicity which allows for salt formation and favorable interactions with biological targets, and its conformational flexibility—make it an invaluable tool for medicinal chemists.[2][3][4] This structural unit is a cornerstone in a multitude of FDA-approved drugs for treating a wide array of CNS disorders, including schizophrenia, depression, anxiety, and neurodegenerative diseases.[5][6][7][8]

This guide provides a comparative analysis of key piperazine derivatives, delving into their structure-activity relationships (SAR), pharmacological profiles, and the experimental workflows used to characterize them. It is designed for researchers and drug development professionals, offering field-proven insights into why and how this versatile scaffold continues to yield successful CNS therapeutics.

Structural Classes and Pharmacophoric Insights

The true power of the piperazine scaffold lies in its synthetic tractability, allowing for decoration at its nitrogen atoms (N1 and N4) to precisely tune pharmacological activity. The most significant class in CNS drug development is the arylpiperazines.

Arylpiperazines: The Workhorse of CNS Drug Design

Arylpiperazines are characterized by an aromatic system linked to one nitrogen of the piperazine core, while the other nitrogen is typically connected to a variety of pharmacophoric fragments via an alkyl linker.[9] This modular design allows for systematic optimization of receptor affinity and selectivity.

  • The N1-Aryl Group: This portion is critical for anchoring the molecule to the target receptor, often engaging in π-π stacking or hydrophobic interactions within the receptor's binding pocket. Substitutions on this aryl ring (e.g., with methoxy, chloro, or trifluoromethyl groups) can drastically alter the affinity profile. For instance, substituents at the ortho or meta positions of the phenyl ring have a decisive effect on affinity for 5-HT1A receptors.[10]

  • The N4-Alkyl Linker & Terminal Moiety: The length and nature of the linker chain, along with the terminal chemical group, are key determinants of selectivity and functional activity (agonist vs. antagonist). This "tail" region explores a secondary binding pocket, and its interactions often dictate the drug's ultimate therapeutic action, distinguishing an antipsychotic from an anxiolytic, for example.[11][12]

Below is a generalized pharmacophore model for arylpiperazine derivatives targeting G-Protein Coupled Receptors (GPCRs), a major target class in the CNS.

G cluster_0 Arylpiperazine Pharmacophore Aryl N1-Aryl Group (Receptor Anchor) Pip Piperazine Core Aryl->Pip N1 Linker Alkyl Linker (Selectivity Tuner) Pip->Linker N4 Terminal Terminal Moiety (Functional Activity) Linker->Terminal

Caption: Generalized pharmacophore for arylpiperazine CNS drugs.

Comparative Pharmacological Profiles: A Multi-Target Perspective

The therapeutic efficacy of piperazine derivatives often stems from their ability to interact with multiple receptor systems, particularly serotonergic and dopaminergic pathways. This multi-target engagement is a hallmark of many "atypical" antipsychotics and modern antidepressants.[6][9]

Key CNS Targets: Serotonin and Dopamine Receptors
  • Serotonin (5-HT) Receptors: Arylpiperazines are renowned for their interactions with 5-HT1A, 5-HT2A, and 5-HT7 receptors.[11][13]

    • 5-HT1A Receptor: Partial agonism at this receptor is a key mechanism for anxiolytic and antidepressant effects, as seen with drugs like buspirone and vilazodone.[5][7]

    • 5-HT2A Receptor: Antagonism at this receptor is a defining feature of atypical antipsychotics. It is thought to mitigate the extrapyramidal side effects associated with pure dopamine D2 receptor blockade and may contribute to efficacy against the negative symptoms of schizophrenia.[11]

    • 5-HT7 Receptor: Modulation of this receptor is an emerging strategy for treating cognitive deficits and depression.[14]

  • Dopamine (D) Receptors: The interaction with D2 and D3 receptors is fundamental to the antipsychotic effects of these drugs.[5][15] Atypical antipsychotics like aripiprazole act as partial agonists at the D2 receptor, which allows them to "stabilize" dopamine transmission—reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states.

The following diagram illustrates the multi-target profile of aripiprazole, a classic example of a successful arylpiperazine derivative.

G cluster_0 Aripiprazole cluster_1 Molecular Targets ARI Aripiprazole D2 Dopamine D2 ARI->D2  Partial Agonist (Antipsychotic Effect) 5HT1A Serotonin 5-HT1A ARI->5HT1A  Partial Agonist (Anxiolytic/Antidepressant) 5HT2A Serotonin 5-HT2A ARI->5HT2A  Antagonist (Reduces Side Effects)

Caption: Multi-target engagement of the antipsychotic drug Aripiprazole.

Quantitative Comparison of Receptor Affinities

The following table summarizes the binding affinities (Ki, in nM) of several prominent piperazine-based CNS drugs. Lower Ki values indicate higher binding affinity. This data is crucial for understanding the drugs' primary mechanisms and potential side effects.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)Dopamine D2 (Ki, nM)Primary Indication
Aripiprazole 1.7[13]3.4[13]15[13]0.34[15]Schizophrenia, Bipolar Disorder
Lurasidone 1.9[13]0.47[13]0.49[13]1.0 (D2/D3)[5]Schizophrenia, Bipolar Depression
Vortioxetine 15[13]19[13]1.9[13]>1000Major Depressive Disorder
Buspirone 1.1[13]50[13]-400Anxiety
Vilazodone ----Major Depressive Disorder[5]

Data for Vilazodone primarily relates to its potent 5-HT1A partial agonism and SERT inhibition.

Experimental Evaluation Workflow: From Bench to Behavior

The characterization of a novel piperazine derivative follows a rigorous, multi-stage process designed to establish its potency, selectivity, functional activity, and therapeutic potential. Each step is a self-validating system, providing the necessary data to justify progression to the next, more complex stage.

G Lib Compound Synthesis & Library Screening Bind In Vitro Binding Assays (Radioligand Displacement) Lib->Bind Identify Hits Func In Vitro Functional Assays ([35S]GTPγS, Calcium Flux) Bind->Func Determine Potency & Selectivity ADMET In Vitro ADMET (BBB Permeability, Metabolic Stability) Func->ADMET Confirm Mechanism of Action Vivo In Vivo Behavioral Models (Forced Swim, PPI) ADMET->Vivo Assess Drug-like Properties Clin Preclinical & Clinical Trials Vivo->Clin Evaluate Therapeutic Efficacy

Caption: Drug discovery workflow for a novel CNS piperazine derivative.

Experimental Protocol 1: Radioligand Displacement Assay for Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor (e.g., human 5-HT1A).

Causality: This assay is foundational. It quantifies the direct interaction between the compound and its molecular target. A high affinity is often a prerequisite for potent biological activity. The principle is competitive binding: the test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured.

Methodology:

  • Receptor Preparation: Membranes from cells stably expressing the human 5-HT1A receptor are prepared via homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is quantified (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • Test compound at various concentrations (typically a 10-point serial dilution, from 10 µM to 0.1 nM).

    • Radioligand (e.g., [3H]8-OH-DPAT) at a concentration near its Kd value.

    • Receptor membranes (e.g., 10-20 µg protein per well).

  • Controls:

    • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

    • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known non-radiolabeled competitor (e.g., 10 µM serotonin) to saturate all specific binding sites.

  • Incubation: The plate is incubated (e.g., for 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. The filters are washed with ice-cold buffer to remove residual unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is counted using a scintillation counter (measured in counts per minute, CPM).

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - NSB (CPM).

    • The percentage of specific binding is plotted against the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To assess the potential antidepressant efficacy of a piperazine derivative in a rodent model.

Causality: This is a widely used behavioral despair model. The core principle is that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressant drugs have been shown to reliably reduce this immobility time, increasing active behaviors like swimming or climbing.[16]

Methodology:

  • Animal Acclimation: Male mice or rats are housed under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to the experiment to reduce stress.

  • Drug Administration: Animals are divided into groups: Vehicle control, Positive Control (e.g., a known antidepressant like fluoxetine), and Test Compound groups (at least 3 doses). The compounds are administered via an appropriate route (e.g., intraperitoneal, I.P.) at a set time before the test (e.g., 30-60 minutes).

  • Pre-Test Session (Day 1): Each animal is placed individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm. They are left to swim for 15 minutes. This session serves to habituate the animals to the procedure. After removal, they are dried thoroughly and returned to their home cages.

  • Test Session (Day 2): 24 hours after the pre-test, the animals are re-administered their respective treatments. They are then placed back into the swim cylinders for a 6-minute test session.

  • Behavioral Scoring: The session is video-recorded. An observer, blind to the treatment conditions, scores the animal's behavior during the last 4 minutes of the 6-minute session. The primary measure is immobility time , defined as the duration the animal remains floating motionless, making only the small movements necessary to keep its head above water.

  • Data Analysis: The mean immobility time for each group is calculated. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's) is used to compare the test compound groups and the positive control group to the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity.

Conclusion and Future Directions

The piperazine scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its inherent versatility has allowed for the development of a wide range of CNS therapeutics with finely tuned pharmacological profiles.[17] From the multi-receptor engagement of atypical antipsychotics to the targeted modulation of serotonin receptors by modern antidepressants, piperazine derivatives are central to the modern neuropharmacology armamentarium.

The future of piperazine-based CNS drug development is moving towards even greater specificity and novel applications. Key trends include:

  • Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can rationally engage multiple targets implicated in complex neurodegenerative diseases like Alzheimer's.[18]

  • Improved Blood-Brain Barrier (BBB) Penetration: Developing novel derivatives with enhanced ability to cross the BBB, a critical hurdle for any CNS drug.[16][19]

  • Computational and Structure-Based Design: Leveraging high-resolution crystal structures of CNS receptors to design piperazine derivatives with unprecedented selectivity and desired functional outcomes, minimizing off-target effects.[9]

The continued exploration of the chemical space around the piperazine core, guided by a deep understanding of its structure-activity relationships and sophisticated experimental evaluation, ensures that it will remain a highly productive scaffold for discovering the next generation of CNS medicines.

References

  • Di Pietro, O., & Blasi, A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Rani, P., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets. Available at: [Link]

  • Rathod, D., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. Available at: [Link]

  • Stankiewicz, A. M., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules. Available at: [Link]

  • Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]

  • Hernández-Vázquez, E., & López-Guerrero, J. J. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

  • Kumar, R., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets. Available at: [Link]

  • ResearchGate. (n.d.). Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate. Available at: [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at: [Link]

  • Franchini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]

  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. Available at: [Link]

  • Glennon, R. A., et al. (1992). Structure-activity relationship of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry. Available at: [Link]

  • Popugaeva, E., et al. (2021). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. Available at: [Link]

  • Bera, H., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available at: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Request PDF on ResearchGate. Available at: [Link]

  • Popugaeva, E., et al. (2017). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience. Available at: [Link]

  • Bartyzel, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. Available at: [Link]

  • de Souza, G. L., et al. (2020). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. Available at: [Link]

  • Cichero, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. Available at: [Link]

Sources

A Comparative Guide to Validating the Binding Affinity of Methyl 4-(3-methylpiperazin-1-yl)benzoate as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous validation of a compound's binding affinity to its intended biological target is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the binding characteristics of novel small molecules. Here, we use Methyl 4-(3-methylpiperazin-1-yl)benzoate, a compound with a piperazine scaffold common in kinase inhibitors, as a case study.

Due to the absence of published biological data for this specific molecule, we will proceed under the well-founded hypothesis that it is a putative inhibitor of a protein kinase. For the purpose of this guide, we will use the well-characterized Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase as our target. This allows for a robust comparison against established, FDA-approved inhibitors, Imatinib and Dasatinib , which will serve as our benchmark controls.

This guide is designed not as a rigid template, but as an in-depth, logical workflow. We will explore orthogonal, industry-standard biophysical and cell-based assays, explaining the causality behind each experimental choice to ensure a self-validating and trustworthy assessment of our topic compound.

The Imperative of Multi-Modal Validation

Relying on a single assay to determine binding affinity can be misleading. Artifacts can arise from the experimental setup, and a compound might show high affinity in a purified protein system but fail to engage its target in a complex cellular environment. Therefore, a multi-pronged approach is essential to build a confident profile of a compound's behavior. Our validation workflow will progress from direct, in-vitro binding measurements to functional inhibition and, finally, to target engagement within a living cell.

G cluster_0 In Vitro Validation cluster_1 Cellular Context Biophysical Assays Biophysical Assays Biochemical Assays Biochemical Assays Biophysical Assays->Biochemical Assays Confirms Functional Impact Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Validates in Physiological Setting Start Start Start->Biophysical Assays Direct Binding

Caption: Orthogonal workflow for validating compound binding affinity.

Part 1: Direct Biophysical Characterization of Binding

The initial step is to quantify the direct interaction between the compound and the purified target protein. We will employ two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide complementary data on binding kinetics, affinity, and thermodynamics.[1][2]

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination

SPR is a powerful optical technique that measures molecular binding events in real-time, providing both kinetic (k-on, k-off) and affinity (KD) data.[3][4][5] The principle involves immobilizing the target protein (Abl kinase) on a sensor chip and flowing the small molecule (the analyte) over the surface. Binding causes a change in the refractive index at the surface, which is detected and plotted in a sensorgram.[3][5]

  • Protein Immobilization:

    • Rationale: We will use a CM5 sensor chip and standard amine coupling chemistry. This is a robust and widely used method for immobilizing proteins. Recombinant, purified Abl kinase (with a purity of >95%) is essential.

    • Steps:

      • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

      • Inject Abl kinase (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~8000-10000 Response Units (RU).

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell is prepared similarly but without the protein to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Binding Analysis:

    • Rationale: A multi-cycle kinetics approach will be used. A range of concentrations of this compound, Imatinib, and Dasatinib will be injected over the sensor surface. Using a concentration range that brackets the expected KD is crucial for accurate fitting.

    • Steps:

      • Prepare serial dilutions of the compounds in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations might range from 1 nM to 10 µM.

      • Inject each concentration over the Abl kinase and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

      • Between cycles, regenerate the sensor surface with a short pulse of a mild denaturant (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary to remove all bound analyte.

      • The resulting sensorgrams are double-referenced (subtracting the reference flow cell and a buffer-only injection) and fit to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

G Immobilize_Protein Immobilize Abl Kinase on Sensor Chip Inject_Analyte Inject Compound (Association) Immobilize_Protein->Inject_Analyte Next Cycle Buffer_Flow Flow Buffer (Dissociation) Inject_Analyte->Buffer_Flow Next Cycle Regenerate Regenerate Surface Buffer_Flow->Regenerate Next Cycle Data_Analysis Fit Sensorgram to Model (ka, kd, KD) Buffer_Flow->Data_Analysis Regenerate->Inject_Analyte Next Cycle

Caption: High-level workflow for a multi-cycle kinetics SPR experiment.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), and enthalpy (ΔH)).[6][7][8] This is considered the gold standard for affinity determination as it is performed with both binding partners free in solution.[9]

  • Sample Preparation:

    • Rationale: Precise concentration determination and buffer matching are critical for high-quality ITC data. Any mismatch in buffer components between the protein in the cell and the ligand in the syringe will generate large heats of dilution, obscuring the binding signal.

    • Steps:

      • Dialyze the purified Abl kinase extensively against the ITC running buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

      • Dissolve the compounds (this compound, Imatinib, Dasatinib) in the final dialysis buffer. The final DMSO concentration should be identical in both the cell and syringe solutions and kept to a minimum (<2%).

      • Accurately determine the concentrations of the protein and ligand stocks.

  • Titration Experiment:

    • Rationale: The experiment involves titrating the compound from a syringe into the protein solution in the sample cell. The heat change after each injection is measured.

    • Steps:

      • Load the sample cell (typically ~200 µL) with Abl kinase at a concentration of 10-20 µM.

      • Load the injection syringe (typically ~40 µL) with the compound at a concentration 10-15 times that of the protein (e.g., 150-300 µM).

      • Perform a series of small injections (e.g., 20 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

      • Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol).

    • The resulting binding isotherm (heat change vs. molar ratio) is fitted to a suitable binding model (e.g., one-site) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[8][10]

Part 2: Cellular Target Engagement

Confirming that a compound binds its target in a complex, physiological environment is a critical step in validation.[11][12][13] Cellular assays provide this crucial context, ensuring that the compound is cell-permeable and can find and bind its target amidst a multitude of other proteins and cellular components.[14][15]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in cells and tissues. The underlying principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be quantified.

  • Cell Treatment:

    • Rationale: We will use a human cell line that endogenously expresses Abl kinase (e.g., K562 chronic myelogenous leukemia cells).

    • Steps:

      • Culture K562 cells to a suitable density.

      • Treat the cells with various concentrations of this compound, Imatinib, Dasatinib, or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge and Lysis:

    • Rationale: Aliquots of the treated cells are heated to a range of temperatures. At temperatures above the protein's melting point, it will denature and precipitate.

    • Steps:

      • Aliquot the treated cell suspensions into PCR tubes.

      • Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

      • Lyse the cells by freeze-thaw cycles.

  • Quantification of Soluble Protein:

    • Rationale: After heating, the denatured and aggregated proteins are removed by centrifugation. The amount of soluble Abl kinase remaining in the supernatant is quantified.

    • Steps:

      • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

      • Collect the supernatant and quantify the amount of soluble Abl kinase using a standard protein quantification method like Western blotting or an ELISA.

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble Abl kinase as a function of temperature to generate a melt curve.

    • The temperature at which 50% of the protein is denatured is the Tm. A positive shift in Tm in the presence of the compound indicates target engagement.

    • By performing the experiment at a single, optimized temperature across a range of compound concentrations, an isothermal dose-response curve can be generated to determine the EC50 of target engagement.

G Treat_Cells Treat Cells with Compound Heat_Shock Heat Aliquots to Various Temperatures Treat_Cells->Heat_Shock Lyse_Cells Lyse Cells & Separate Soluble Fraction Heat_Shock->Lyse_Cells Quantify Quantify Soluble Abl Kinase (e.g., Western Blot) Lyse_Cells->Quantify Analyze Plot Melt Curve & Determine Tm Shift Quantify->Analyze

Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative Data Summary

The ultimate goal of this workflow is to generate robust, quantitative data that allows for an objective comparison of this compound against known standards. The data should be summarized clearly to facilitate decision-making.

ParameterThis compoundImatinib (Control)Dasatinib (Control)MethodRationale
KD (nM) To be determined~25-100 nM<1 nMSPRMeasures binding affinity and kinetics in real-time.
KD (nM) To be determined~25-100 nM<1 nMITCGold-standard solution-based affinity and thermodynamics.
Stoichiometry (n) To be determined~1.0~1.0ITCConfirms the binding ratio of compound to protein.
IC50 (nM) To be determined~300 nM~1 nMKinase Activity AssayMeasures functional inhibition of enzymatic activity.
ΔTm (°C) To be determinedPositive ShiftPositive ShiftCETSA®Confirms target engagement in a cellular context.
EC50 (µM) To be determined~1-5 µM<0.1 µMCETSA® (Isothermal)Quantifies compound potency for target binding in cells.

Conclusion

Validating the binding affinity of a novel compound like this compound requires a multi-faceted, evidence-based approach. By systematically employing orthogonal biophysical and cell-based assays, we can build a comprehensive and trustworthy profile of its interaction with its hypothesized target, Abl kinase. This guide outlines a robust workflow, comparing the test compound against established drugs like Imatinib and Dasatinib, to determine its kinetic, thermodynamic, and cellular engagement properties. This rigorous, self-validating process is indispensable for identifying promising lead candidates and making informed decisions in the drug discovery pipeline.

References

  • DiscoverX. Target Engagement Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVvpbYvXoll-fbYaCpJ8cmRlcBZjN75kFh6Af4MCfz_pXHYQ7-DLKz-_lE7Il01Cs-nh8qvzDxbCKJOyau_wm4TggQjcwTKKld3SzD8eJYJ6CDb_w68pkSagd4DOoOjTb0WF8N9I-L6MnevO6-81UYU9vi]
  • Concept Life Sciences. Target Engagement Assay Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVUPAFE25FmFMZ3MtoSqFCo5bnPsgqtCcFhQLNz6vy2DbSj0wQjIv89WWaUTk33K1KxX5uE4VpV5drJ5jaAoo9yG_UvTO_IkEz6sUS7lfd_C6ruJ3PZvoOKvzgzyyFN3PTmmlSJlBG2BhQYpimelgg7jKzb8872dn6E4eXklrxCmO5ClHbVb_U]
  • Wang, S., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-3327-4_15]
  • Malvern Panalytical. (2014). Revealing kinase inhibitor mechanisms: ITC leads the way. Application Note. [URL: https://www.malvernpanalytical.com/en/learn/knowledge-center/application-notes/AN140701-revealing-kinase-inhibitor-mechanisms-itc-leads-the-way]
  • Wang, S., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37159182/]
  • Mijares, M. R., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00845]
  • Selvita. (2023). A Practical Guide to Target Engagement Assays. [URL: https://selvita.com/blog/a-practical-guide-to-target-engagement-assays/]
  • Douzi, B. (2024). Comparison of biophysical methods for the detection of protein–protein interactions (PPIs). ResearchGate. [URL: https://www.researchgate.net/publication/377334714_Comparison_of_biophysical_methods_for_the_detection_of_protein-protein_interactions_PPIs]
  • Jahnke, W. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. [URL: https://portlandpress.com/biochemsoctrans/article/47/1/133/210433/Assessing-molecular-interactions-with-biophysical]
  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. White Paper. [URL: https://www.reichertspr.com/white-papers/protein-small-molecule-biomolecular-interactions-a-retrospective/]
  • Roy, S. (2014). Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. [URL: https://www.researchgate.net/publication/271732542_Modern_Biophysical_Approaches_to_Study_Protein-Ligand_Interactions]
  • Nicoya Lifesciences. Small Molecule Interactions - OpenSPR. [URL: https://nicoyalife.
  • Creative Biolabs. Cell based Binding Assay. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/cell-based-binding-assay.htm]
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [URL: https://portlandpress.com/thebiochemist/article/45/1/10/94315/A-beginner-s-guide-to-surface-plasmon-resonance]
  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [URL: https://www.
  • Ladbury, J. E. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2225337/]
  • Liu, Z., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2018.00479/full]
  • Wikipedia. Methods to investigate protein–protein interactions. [URL: https://en.wikipedia.org/wiki/Methods_to_investigate_protein%E2%80%93protein_interactions]
  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). [URL: https://www.khanacademy.

Sources

A Guide to Assessing the Target Selectivity of Novel Kinase Inhibitors: A Case Study of Methyl 4-(3-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

In the landscape of targeted drug discovery, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic index. A highly selective compound promises on-target efficacy with minimal off-target side effects, whereas a multi-targeted inhibitor might offer broader efficacy in complex diseases like cancer, but often at the cost of a more challenging safety profile. This guide provides a comprehensive framework for assessing the target selectivity of a novel compound, using the hypothetical molecule Methyl 4-(3-methylpiperazin-1-yl)benzoate (hereafter referred to as MMPB) as a case study.

The chemical structure of MMPB, featuring a methylpiperazine moiety, is prevalent in numerous FDA-approved kinase inhibitors. This structural alert prompts a thorough investigation into its kinase selectivity profile. We will outline a multi-pronged approach, from broad panel screening to cellular target engagement, to build a comprehensive selectivity map. For comparative context, we will benchmark MMPB against two well-characterized kinase inhibitors: Imatinib, known for its relatively selective profile, and Sunitinib, a multi-kinase inhibitor.

Part 1: Initial Selectivity Profiling - Kinome-Wide Scanning

The first step in characterizing a novel inhibitor is to understand the breadth of its interactions across the human kinome. A large-scale kinase panel assay is the industry standard for this initial assessment. These assays typically measure the percentage of inhibition at a fixed concentration of the test compound (e.g., 1 µM) against hundreds of purified kinases.

Experimental Protocol: Radiometric Kinase Inhibition Assay
  • Assay Preparation : Prepare a reaction buffer containing ATP and the specific peptide substrate for each kinase to be tested.

  • Compound Addition : Add MMPB, Imatinib, or Sunitinib to the reaction wells at a final concentration of 1 µM. Include DMSO as a vehicle control.

  • Kinase Addition : Initiate the kinase reaction by adding the purified kinase enzyme to each well.

  • Incubation : Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stopping the Reaction : Terminate the reaction by adding a stop solution, typically containing a high concentration of EDTA.

  • Quantification : Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unreacted [γ-³³P]ATP. The amount of incorporated radiolabeled phosphate on the substrate is quantified using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Illustrative Data: Kinase Panel Screen at 1 µM
Kinase TargetMMPB (% Inhibition)Imatinib (% Inhibition)Sunitinib (% Inhibition)
ABL1 98% 99% 85%
KIT 95% 97% 98%
PDGFRβ 88%92%99%
VEGFR2 45%15%97%
FLT360%25%91%
SRC75%40%65%
LCK30%10%55%
EGFR5%2%12%
... (400+ other kinases)<10%<10%Variable

This data is illustrative and represents a hypothetical outcome.

Interpretation of Initial Screening

The initial screen suggests that MMPB is a potent inhibitor of ABL1 and KIT, with significant activity against PDGFRβ and SRC. Unlike the broader activity of Sunitinib, MMPB shows less inhibition of VEGFR2 and FLT3, suggesting a more focused selectivity profile than a typical multi-kinase inhibitor. The next logical step is to quantify the potency of these interactions.

Part 2: Quantifying On-Target Potency and Off-Target Activity

Following the initial screen, dose-response studies are essential to determine the half-maximal inhibitory concentration (IC50) for the primary targets and key off-targets. This provides a quantitative measure of potency and a clearer understanding of the selectivity window.

Experimental Workflow for IC50 Determination

The workflow for determining IC50 values involves a series of steps to ensure accuracy and reproducibility.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Serial Dilution of Test Compounds (MMPB, Imatinib, Sunitinib) assay1 Add Compounds to Reaction Plates prep1->assay1 prep2 Prepare Kinase/Substrate Reaction Plates prep2->assay1 assay2 Initiate Kinase Reaction with ATP assay1->assay2 assay3 Incubate and Stop Reaction assay2->assay3 analysis1 Quantify Kinase Activity (e.g., Luminescence) assay3->analysis1 analysis2 Normalize Data to Controls (0% and 100% Inhibition) analysis1->analysis2 analysis3 Fit Dose-Response Curve (e.g., four-parameter logistic) analysis2->analysis3 analysis4 Calculate IC50 Value analysis3->analysis4

Caption: Workflow for IC50 Determination.

Illustrative Data: Comparative IC50 Values (nM)
Kinase TargetMMPB (IC50 nM)Imatinib (IC50 nM)Sunitinib (IC50 nM)
ABL1 15 2530
KIT 20 3010
PDGFRβ 45405
VEGFR2 250>10008
SRC80>1000150

This data is illustrative and represents a hypothetical outcome.

Interpretation of Potency

The IC50 data confirms the high potency of MMPB against ABL1 and KIT, comparable to, or even exceeding, that of Imatinib. Importantly, MMPB shows a significantly wider selectivity window between its primary targets (ABL1, KIT) and key off-targets like VEGFR2 and SRC when compared to Sunitinib. For example, the ~17-fold selectivity for ABL1 over VEGFR2 (250 nM / 15 nM) for MMPB is a marked improvement over Sunitinib, which potently inhibits both.

Part 3: Cellular Target Engagement

Confirming that a compound binds to its intended target in a complex cellular environment is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

CETSA Experimental Protocol
  • Cell Treatment : Treat intact cells (e.g., K562 cells, which express BCR-ABL1) with MMPB (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis : Lyse the cells by freeze-thawing.

  • Separation : Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification : Collect the supernatant and quantify the amount of the target protein (e.g., ABL1) remaining in the soluble fraction using Western blotting or ELISA.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target stabilization and therefore, engagement.

Visualizing the CETSA Principle

cluster_0 No Drug (Vehicle) cluster_1 With Drug (MMPB) p1 Target Protein (Folded) p2 Heat Applied p1->p2 p3 Protein Unfolds & Aggregates p2->p3 lab Higher temperature needed to unfold the drug-bound protein. d1 Target Protein + MMPB (Bound Complex) d2 Heat Applied d1->d2 d3 Complex is Stabilized Remains Soluble d2->d3

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Interpretation of Cellular Engagement

Successful target engagement would be demonstrated by a rightward shift in the ABL1 melting curve in MMPB-treated cells compared to DMSO-treated cells. This result would provide strong evidence that MMPB enters the cell and binds to its intended ABL1 target at physiologically relevant concentrations, a critical step in validating its mechanism of action.

Part 4: Broader Safety and Off-Target Assessment

To build a comprehensive safety profile, it is crucial to assess the activity of MMPB against other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. This is typically achieved through broad panel screens, such as the Eurofins SafetyScreen44 panel, which evaluates interactions with 44 key targets implicated in adverse drug reactions.

A favorable outcome from such a screen would show minimal (<50% inhibition at 10 µM) activity against these safety-relevant targets. This would further differentiate MMPB from less selective compounds and bolster its case as a specific kinase inhibitor with a potentially wide therapeutic window.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the target selectivity of a novel inhibitor, using the hypothetical molecule this compound (MMPB) as a model. Through a combination of kinome-wide scanning, quantitative IC50 determination, cellular target engagement assays, and broad safety panel screening, a detailed picture of its selectivity profile can be constructed.

Based on our illustrative data, MMPB presents as a potent and selective inhibitor of ABL1 and KIT, with a more favorable selectivity profile than the multi-kinase inhibitor Sunitinib and on-par with the selective agent Imatinib. The proposed experimental framework provides a robust pathway for any research team to validate these findings, moving a promising chemical entity from initial discovery towards preclinical development.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel. Eurofins Discovery Services. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(3-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench - A Commitment to Safety and Sustainability

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a research chemical extends far beyond its use in an experiment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. Methyl 4-(3-methylpiperazin-1-yl)benzoate, a compound utilized in synthetic chemistry, presents a unique disposal challenge due to its composite structure, incorporating both a piperazine derivative and a benzoate ester.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, ensuring that researchers, scientists, and laboratory managers are empowered to make informed decisions that protect themselves, their colleagues, and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

A robust disposal plan begins with a thorough understanding of the substance's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a reliable hazard profile can be constructed by analyzing its constituent functional groups: the N-methylpiperazine moiety and the methyl benzoate moiety.

The N-methylpiperazine component is known to be flammable, corrosive, and toxic.[1][2] Piperazine derivatives, as a class, can pose significant health risks, including cardiotoxicity by disrupting cellular energy homeostasis.[3] The methyl benzoate portion is classified as a combustible liquid that is harmful if swallowed and potentially toxic to aquatic life.[4][5][6]

Based on this analysis, we can infer the following hazard classifications for this compound.

Hazard Category Classification Rationale and Key Considerations
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on both methyl benzoate and N-methylpiperazine components.[1][2][4][5] Ingestion may cause significant adverse health effects.
Skin Corrosion/Irritation Category 1B or 2 (Causes severe skin burns and eye damage or Causes skin irritation)The N-methylpiperazine moiety is highly corrosive.[1][7] The final compound should be handled as, at minimum, a severe irritant.
Serious Eye Damage Category 1 (Causes serious eye damage)Consistent with the corrosive nature of the piperazine component.[1][7]
Aquatic Hazard Acute Category 3 (Harmful to aquatic life)Derived from the ecotoxicity of methyl benzoate.[4] Environmental release must be strictly avoided.

This synthesized data underscores the necessity of treating this compound as a hazardous substance, requiring meticulous handling and disposal protocols.

Regulatory Framework: Adherence to Compliance Standards

All laboratory waste disposal activities are governed by a multi-tiered regulatory framework. In the United States, the primary authorities are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[8][9]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for laboratories.[8][10][11] Your institution's CHP is the primary document outlining safe handling and disposal procedures.

  • EPA's Hazardous Waste Regulations (40 CFR Parts 260-273): The EPA defines what constitutes hazardous waste and dictates how it must be identified, managed, transported, and disposed of.[12][13][14] It is the generator's responsibility to perform a "hazardous waste determination" to classify the waste correctly.[9]

Adherence to these regulations is not optional. It is a legal requirement and a cornerstone of responsible laboratory management.

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste container leaves the lab. The following steps are critical to prevent dangerous reactions and ensure the safety of all personnel.

Step 1: Waste Segregation Immediately segregate waste containing this compound from other waste streams. Due to its chemical nature, it is incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Acids: The piperazine nitrogen is basic and will react exothermically.

  • Strong Bases: While the parent compound is basic, avoiding mixture with strong bases prevents unforeseen side reactions.[15]

Causality: The principle of waste segregation is rooted in preventing uncontrolled chemical reactions. Mixing incompatible waste streams can generate heat, toxic gases, or even explosions, posing an immediate and severe risk to laboratory personnel.

Step 2: Use of Designated Waste Containers Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Container Material: Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, vapor-tight lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full chemical name: "this compound".[10] All major components and their approximate concentrations should be listed. The date of initial waste accumulation must also be present.

Step-by-Step Disposal Procedure

On-site chemical neutralization of this compound is not recommended without a validated and peer-reviewed protocol specific to your laboratory's capabilities. The risk of incomplete reaction or the generation of more hazardous byproducts is significant. Therefore, the authoritative and safest method is disposal via a licensed professional waste management service.

Protocol for Waste Collection and Removal:

  • Personal Protective Equipment (PPE): Before handling the waste container, don appropriate PPE, including:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety glasses with side shields or chemical splash goggles.

    • A flame-resistant laboratory coat.[16]

  • Container Management:

    • Keep the hazardous waste container closed at all times, except when adding waste.[13] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Store the container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is well-ventilated and away from sources of ignition.[4]

  • Disposal of Contaminated Materials:

    • Solid Waste: Any grossly contaminated items (e.g., weighing paper, gloves, silica gel) should be placed in the designated solid hazardous waste container for this compound.

    • Empty Containers: A container that held the pure compound should be considered hazardous waste and disposed of accordingly, as residue will remain.[17] Do not attempt to rinse the container into the sink.

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container and treated as hazardous waste.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (E&S) office to schedule a pickup.

    • Provide the E&S office with an accurate description of the waste stream.

    • Follow all institutional procedures for waste transfer and documentation, which may include completing a manifest.[13][14]

Causality: Engaging a licensed disposal company ensures that the hazardous waste is transported, treated, and disposed of in compliance with all federal and state regulations.[9][18] These facilities are equipped with specialized technologies, such as high-temperature incineration, capable of destroying the chemical structure and rendering it non-hazardous.[19]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

DisposalWorkflow start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_type Step 2: Assess Waste Type ppe->assess_type liquid Liquid Waste (e.g., in solution) assess_type->liquid Liquid solid Solid Waste (e.g., pure compound, contaminated items) assess_type->solid Solid container Empty Stock Container assess_type->container Container segregate Step 3: Segregate from Incompatibles (Acids, Oxidizers) liquid->segregate solid->segregate container->segregate contain Step 4: Place in Labeled, Closed Hazardous Waste Container segregate->contain store Step 5: Store in Designated Satellite Accumulation Area contain->store contact_ehs Step 6: Contact EHS for Pickup by Licensed Contractor store->contact_ehs end_node Waste Disposed Compliantly contact_ehs->end_node

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Consult the SDS/CHP: Refer to the relevant safety documents for specific guidance.

  • Small Spills (Manageable by Lab Personnel):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter).

    • Do not use combustible materials like paper towels to absorb a spill of the pure substance.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's E&S or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

After any spill, the affected area must be decontaminated, and all cleanup materials must be disposed of as hazardous waste.[4]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]

  • N-Methylpiperazine Safety Data Sheet. Bond Chemicals Ltd. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]

  • Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. PubChem, National Center for Biotechnology Information. [Link]

  • MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. A&J Pharmtech. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • n-methylpiperazine Safety Data Sheet. Sdfine. [Link]

  • Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Methyl benzoate. Chemos GmbH & Co.KG. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. Lead Sciences. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. NOP-Verfahrensdatenbank. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-methylpiperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-methylpiperazin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.